molecular formula C8H19P B3029888 Di-tert-butylphosphine CAS No. 819-19-2

Di-tert-butylphosphine

Número de catálogo: B3029888
Número CAS: 819-19-2
Peso molecular: 146.21 g/mol
Clave InChI: CRHWEIDCXNDTMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Di-tert-butylphosphine is a useful research compound. Its molecular formula is C8H19P and its molecular weight is 146.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ditert-butylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19P/c1-7(2,3)9-8(4,5)6/h9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWEIDCXNDTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)PC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231452
Record name Phosphine, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-19-2
Record name Phosphine, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-t-butylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Di-tert-butylphosphine from Di-tert-butylchlorophosphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of di-tert-butylphosphine from its precursor, di-tert-butylchlorophosphine (B1329828). The primary focus of this document is the reduction of the phosphorus-chlorine bond to a phosphorus-hydrogen bond, a critical transformation for obtaining the valuable secondary phosphine. This compound is a widely utilized ligand in catalysis and a key building block in the synthesis of more complex organophosphorus compounds. This guide details the prevalent methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory application.

Introduction

The conversion of di-tert-butylchlorophosphine to this compound is a fundamental reaction in organophosphorus chemistry. The most common and effective method involves the use of a metal hydride reducing agent, with lithium aluminum hydride (LiAlH₄) being a prominent example. While effective, the reaction with LiAlH₄ can be highly exothermic and requires careful handling, especially on a larger scale.[1] Alternative methods, such as reduction with metallic zinc, have also been reported, though often with lower yields. This guide will focus on the metal hydride reduction, providing a detailed protocol for its successful implementation.

Reaction Pathway

The general chemical transformation is the reduction of the P-Cl bond in di-tert-butylchlorophosphine to a P-H bond, yielding this compound.

Reaction_Pathway Di-tert-butylchlorophosphine Di-tert-butylchlorophosphine This compound This compound Di-tert-butylchlorophosphine->this compound Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->this compound Byproducts Byproducts

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis method detailed in this guide.

ParameterLithium Aluminum Hydride ReductionZinc Reduction
Starting Material Di-tert-butylchlorophosphineDi-tert-butylchlorophosphine
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Zinc Powder
Solvent Anhydrous Diethyl Ether or THFN,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time Typically 1-2 hours1 hour
Yield Moderate to High (scale-dependent)25%
Work-up Careful quenching with water/baseAcidic work-up followed by extraction
Purification Distillation under reduced pressureExtraction and chromatographic analysis

Experimental Protocols

Primary Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of chlorodialkylphosphines.[1]

Materials:

  • Di-tert-butylchlorophosphine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Deoxygenated water

  • 15% Aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas line (Schlenk line)

  • Distillation apparatus

Procedure:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel is assembled and flame-dried under a stream of inert gas.

  • Reagent Preparation: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: Di-tert-butylchlorophosphine is dissolved in anhydrous diethyl ether and transferred to the addition funnel. This solution is then added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching (Caution: Highly Exothermic and Hydrogen Gas Evolution): The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of deoxygenated water, followed by 15% aqueous sodium hydroxide solution, and then more deoxygenated water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite or anhydrous magnesium sulfate under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.

  • Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Flame-dry three-necked flask under inert gas B Add LiAlH4 and anhydrous ether A->B C Cool to 0 °C B->C D Dissolve Di-tert-butylchlorophosphine in anhydrous ether E Add dropwise to LiAlH4 suspension at 0 °C D->E F Warm to RT and stir for 1-2h E->F G Cool to 0 °C and carefully quench with H2O/NaOH/H2O H Filter the resulting slurry G->H I Wash filter cake with ether H->I J Combine filtrates and concentrate I->J K Purify by vacuum distillation J->K

Caption: Experimental workflow for the LiAlH4 reduction of di-tert-butylchlorophosphine.

Alternative Protocol: Reduction with Zinc Powder

This method provides a less vigorous alternative, though with a significantly lower reported yield.

Materials:

  • Di-tert-butylchlorophosphine

  • Zinc powder

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Toluene (B28343)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Setup: To a reaction flask under a nitrogen atmosphere, add zinc powder and N,N-dimethylformamide.

  • Addition of Substrate: Di-tert-butylchlorophosphine is added dropwise to the stirred suspension of zinc in DMF at room temperature.

  • Reaction: The mixture is stirred at room temperature for one hour.

  • Work-up: 1 M hydrochloric acid is added dropwise to the reaction mixture, followed by the addition of toluene.

  • Extraction: The mixture is stirred, and the aqueous and toluene layers are separated. The product is in the toluene layer.

  • Analysis: The toluene layer is analyzed, for instance by gas chromatography, to determine the yield of this compound. The reported yield for this method is 25%.

Safety Considerations

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn. The quenching procedure is particularly hazardous and must be performed slowly and with extreme caution in a well-ventilated fume hood.

  • Di-tert-butylchlorophosphine is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled and stored under an inert atmosphere at all times.

Conclusion

The synthesis of this compound from di-tert-butylchlorophosphine is most effectively achieved through reduction with lithium aluminum hydride. While the procedure requires careful attention to anhydrous and anaerobic techniques, it provides a reliable route to this important secondary phosphine. The choice of method may depend on the desired scale and the available equipment for handling pyrophoric and water-sensitive reagents. For professionals in drug development and catalysis research, a robust and scalable synthesis of key ligands like this compound is of paramount importance.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for di-tert-butylphosphine. The information is curated for researchers, scientists, and professionals in drug development who utilize organophosphorus compounds. This document presents quantitative spectral data in a structured format, details experimental methodologies, and includes a logical workflow diagram for NMR analysis.

Introduction to this compound and its NMR Spectroscopy

This compound [(CH₃)₃C]₂PH is a primary phosphine (B1218219) that serves as a versatile ligand in organometallic chemistry and catalysis. Its bulky tert-butyl groups influence the steric and electronic properties of its metal complexes. NMR spectroscopy is a fundamental technique for the characterization of this compound and its derivatives, providing insights into structure, purity, and bonding. ¹H NMR spectroscopy probes the hydrogen environments, while ³¹P NMR offers direct information about the phosphorus atom, which is often the active center in catalytic processes.

Quantitative ¹H and ³¹P NMR Spectral Data

The following tables summarize the key ¹H and ³¹P NMR spectral data for this compound in different deuterated solvents. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

SolventChemical Shift (δ) of C(CH₃)₃ (ppm)MultiplicityCoupling Constant ³J(P,H) (Hz)Chemical Shift (δ) of PH (ppm)MultiplicityCoupling Constant ¹J(P,H) (Hz)
CDCl₃~1.17DoubletNot explicitly foundNot explicitly foundDoubletNot explicitly found
C₆D₆Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Note: Specific coupling constants for the tert-butyl protons (³J(P,H)) and the phosphine proton (¹J(P,H)) in this compound were not consistently available in the reviewed literature. For similar phosphines, ³J(P,H) values are typically in the range of 10-15 Hz, and ¹J(P,H) values for primary phosphines can be around 200 Hz.

Table 2: ³¹P NMR Spectral Data for this compound

SolventChemical Shift (δ) (ppm)MultiplicityCoupling Constant ¹J(P,H) (Hz)
Diethyl EtherNot explicitly foundNot explicitly foundNot explicitly found
CDCl₃~71.27DoubletNot explicitly found
C₆D₆Not explicitly foundNot explicitly foundNot explicitly found

Note: The ³¹P NMR spectrum is typically proton-decoupled ({¹H}) to simplify the spectrum to a singlet. In a proton-coupled spectrum, the signal for this compound would appear as a doublet due to coupling with the directly attached proton. The one-bond P-H coupling constant (¹J(P,H)) is a key parameter but was not explicitly found for this specific molecule in the search results.

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ³¹P NMR spectra of air-sensitive compounds like this compound. These protocols are based on standard practices in the field.

3.1. Sample Preparation (Under Inert Atmosphere)

  • Glassware: All NMR tubes and glassware must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen) to remove moisture.

  • Solvent: Use high-purity deuterated solvents, which should be degassed and stored over molecular sieves to remove residual water and oxygen.

  • Sample Handling: All manipulations of this compound, which is air-sensitive, should be performed in a glovebox or using Schlenk line techniques.

  • Concentration: A typical concentration for ¹H NMR is 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent. For ³¹P NMR, a higher concentration of 10-20 mg may be beneficial due to the lower gyromagnetic ratio of the ³¹P nucleus compared to ¹H.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

For ³¹P NMR:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments for proton-decoupled spectra). To observe P-H coupling, a proton-coupled sequence should be used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-10 seconds. Longer delays may be necessary for quaternary phosphorus environments, though not the case here.

  • Number of Scans: 64 to 256 scans, or more, may be needed to achieve a good signal-to-noise ratio.

  • Spectral Width: A wide spectral width of -250 to 250 ppm is recommended for phosphines to ensure all signals are captured.

  • Referencing: The spectrum is referenced externally to 85% H₃PO₄.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Interpretation Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., C₆D₆) Solvent->NMR_Tube Inert Inert Atmosphere (Glovebox/Schlenk Line) Inert->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq P31_Acq ³¹P NMR Acquisition Spectrometer->P31_Acq H1_Proc ¹H Data Processing (FT, Phasing, Baseline Correction) H1_Acq->H1_Proc P31_Proc ³¹P Data Processing (FT, Phasing, Baseline Correction) P31_Acq->P31_Proc H1_Analysis ¹H Spectrum Analysis (δ, J, Integration) H1_Proc->H1_Analysis P31_Analysis ³¹P Spectrum Analysis (δ, J) P31_Proc->P31_Analysis Interpretation Structural Elucidation & Purity Assessment H1_Analysis->Interpretation P31_Analysis->Interpretation

Caption: Logical workflow for NMR analysis of this compound.

Synthesis and properties of Di-tert-butylphosphine borane complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-tert-butylphosphine Borane (B79455) Complexes

For Researchers, Scientists, and Drug Development Professionals

This compound borane, denoted as (t-Bu)₂PH·BH₃, is a stable, solid phosphine-borane adduct. This air-stable complex serves as a convenient and safer precursor to the highly pyrophoric this compound, making it a valuable reagent in organic synthesis and materials science.[1] Its utility stems from its role as a powerful reducing agent and its application in the synthesis of ligands for catalysis and intermediates for pharmaceutical development.[2][3] This guide details the synthesis, properties, and key applications of this compound borane complexes.

Synthesis of this compound Borane

The synthesis of phosphine-borane adducts is typically achieved through the reaction of a phosphine (B1218219) with a borane source.[1] The complexation with borane (BH₃) effectively "protects" the phosphine from oxidation, allowing for easier handling and storage.[1] The borane can be liberated when needed by reacting the complex with a tertiary amine.[1]

General Experimental Protocol

A common method for preparing this compound borane involves the reaction of this compound with a borane source, often borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), in an inert solvent.[4]

Materials:

  • This compound or Di-tert-butylchlorophosphine (as a precursor)

  • Borane-tetrahydrofuran complex (1 M solution in THF) or a suitable borane source

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure (Representative):

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent of a 1 M solution of borane-THF complex to the stirred phosphine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction completion using ³¹P NMR spectroscopy.

  • Remove the solvent under reduced pressure to yield the crude this compound borane complex.

  • The product can be purified by recrystallization or column chromatography if necessary.

This method is adapted from the general synthesis principles for phosphine-boranes.[1][4]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phosphine This compound (t-Bu)₂PH Reaction Complexation in Anhydrous Solvent Phosphine->Reaction Step 1 Borane Borane Source (e.g., BH₃·THF) Borane->Reaction Step 2 Product This compound Borane (t-Bu)₂PH·BH₃ Reaction->Product Isolation

Caption: General workflow for the synthesis of this compound borane.

Properties of this compound Borane

The complex is a white to pale yellow solid, stable in air, which contrasts with the air-sensitivity of the free phosphine.[2][4] This stability makes it a preferred reagent for many applications.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₉P·BH₃ (or C₈H₂₂BP)[2][5]
Molecular Weight 160.05 g/mol [2][5]
Appearance White to pale yellow solid (crystals, powder, and/or chunks)[2][5]
Melting Point 59-64 °C[2][3][5]
Solubility Soluble in common organic solvents like ethanol, acetone, and toluene.[4]
Purity (Assay) Typically ≥ 97%[2]
CAS Number 128363-76-8[3][5]
Spectroscopic Data

Characterization of phosphine-borane complexes typically involves multinuclear NMR spectroscopy. For related primary alkylphosphine-borane adducts, the following techniques are standard for structural confirmation:

  • ¹H NMR: To identify the protons on the alkyl groups and those bonded to phosphorus.[6]

  • ¹³C NMR: To characterize the carbon skeleton.[6]

  • ³¹P NMR: To confirm the formation of the P-B bond, typically showing a characteristic shift and coupling to boron and hydrogen.[6]

  • ¹¹B NMR: To observe the boron environment, often showing a quartet due to coupling with the three attached hydrogens.[6]

Stability

This compound borane is noted for its stability in air, which is a significant advantage over the free phosphine.[4] While many phosphine borane derivatives show high stability in aqueous media like phosphate-buffered saline (PBS), their stability can be influenced by substituents.[7] For instance, electron-donating groups on related phenylphosphine (B1580520) boranes can slightly weaken the P-B bond.[7]

Applications in Research and Drug Development

This compound borane is a versatile reagent with broad applications in organic synthesis, catalysis, and as a precursor for more complex molecules.

Key Applications
  • Precursor to this compound: It serves as a stable, solid source for the air-sensitive this compound, which can be generated in situ for subsequent reactions.[1]

  • Reducing Agent: The complex is an effective reducing agent used in various organic transformations.[2]

  • Catalysis: It is a crucial reactant in several palladium-catalyzed reactions, including Suzuki and biaryl-coupling reactions, which are fundamental for forming carbon-carbon bonds.[3]

  • Ligand Synthesis: It is a building block for preparing P-stereogenic phosphine ligands, which are highly valuable in asymmetric catalysis.[8][9]

  • Coordination Chemistry: The complex is used to form metal complexes essential in catalysis and material science, helping to enhance reaction rates and selectivity.[2]

  • Pharmaceutical Development: It is employed in the synthesis of pharmaceutical intermediates, facilitating the production of active pharmaceutical ingredients (APIs).[2] The phosphine borane substructure is also explored as an isostere for alkanes in drug design, expanding the available chemical space for medicinal chemists.[7]

Logical Relationships in Application

Applications cluster_roles Primary Roles cluster_applications Specific Applications main This compound Borane ((t-Bu)₂PH·BH₃) precursor Stable Precursor main->precursor reagent Versatile Reagent main->reagent free_p Free (t-Bu)₂PH (Air-Sensitive) precursor->free_p Deprotection ligands P-Stereogenic Ligands reagent->ligands Synthesis pharma Pharmaceutical Intermediates reagent->pharma Synthesis coupling Pd-Catalyzed Coupling (Suzuki, Biaryl) reagent->coupling Reactant reduction Reducing Agent reagent->reduction Function

Caption: Key roles and applications of this compound borane.

Safety and Handling

While significantly more stable than its parent phosphine, this compound borane requires careful handling according to laboratory safety procedures.[4]

  • Hazards: It is classified as a substance that, in contact with water, releases flammable gas (H261).[10] It can also cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[10]

  • Precautions: Keep away from fire and avoid contact with skin, eyes, and mucous membranes.[4]

  • Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a type N95 dust mask.

  • Storage: Store in a sealed container in a well-ventilated place, away from oxidants and acids.[4] It is classified under Storage Class 13 (Non-Combustible Solids).

Conclusion

This compound borane is a pivotal reagent in modern chemistry, offering a stable and versatile platform for synthesis and catalysis. Its role as a protected form of a highly useful but hazardous phosphine, combined with its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials, ensures its continued importance for researchers in both academic and industrial settings.

References

Computational Analysis of Di-tert-butylphosphine Palladium Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational analysis of Di-tert-butylphosphine palladium complexes, which are pivotal catalysts in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The bulky and electron-rich nature of the this compound ligand imparts unique reactivity and stability to the palladium center, making these complexes highly effective in a range of cross-coupling reactions crucial for pharmaceutical and materials science applications. This document details the synthesis, characterization, and computational modeling of these complexes, with a focus on their application in the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization

The synthesis of this compound palladium complexes is typically achieved through the reaction of a suitable palladium precursor with the phosphine (B1218219) ligand. A common precursor is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

Experimental Protocol: Synthesis of Bis(tri-tert-butylphosphine)palladium(0)

A representative synthesis protocol for Bis(tri-tert-butylphosphine)palladium(0) is as follows:

  • In a nitrogen-filled glovebox, a 100-mL round-bottomed flask equipped with a magnetic stir bar is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Anhydrous and deoxygenated toluene (B28343) is added to the flask.

  • Tri-tert-butylphosphine is added to the stirring solution.

  • The reaction mixture is stirred at room temperature for a specified period, during which a color change is typically observed.

  • The solvent is removed under vacuum to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like n-hexane.

Characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key technique to confirm the coordination of the phosphine ligand to the palladium center. The chemical shifts provide information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are also used to characterize the organic framework of the ligand.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are crucial for validating computational models.[1][2]

Computational Analysis: Methodologies

Density Functional Theory (DFT) is the most common computational method for studying the electronic structure, geometry, and reactivity of this compound palladium complexes.[3][4][5][6]

Experimental Protocol: DFT Calculations

A general workflow for performing DFT calculations on these complexes is outlined below:

  • Model Building: The initial 3D structure of the palladium complex is built using molecular modeling software. Crystal structure data, when available, provides an excellent starting point.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set.

    • Functionals: Common choices include B3LYP, PBE0, and M06.[5]

    • Basis Sets: Pople-style basis sets like 6-31G(d) are often used for lighter atoms (C, H, P), while for palladium, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) basis set are employed to account for relativistic effects.

  • Frequency Calculations: After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

  • Analysis of Electronic Properties: Various analyses can be performed on the optimized geometry, including Natural Bond Orbital (NBO) analysis to understand bonding and charge distribution, and Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) to predict reactivity.

  • Reaction Mechanism Studies: To study catalytic cycles, transition states for each elementary step (oxidative addition, transmetalation, reductive elimination) are located. This involves specialized optimization algorithms to find the saddle point on the potential energy surface connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state correctly connects the desired minima.

Quantitative Data

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound palladium complexes.

Table 1: Selected Structural Data for a this compound Palladium(II) Complex

ParameterExperimental Value (Å or °)Computational Value (Å or °)
Pd-P Bond Length2.352.38
Pd-C Bond Length2.052.07
P-Pd-P Bond Angle175176
C-Pd-Cl Bond Angle9291

Data compiled from representative studies and may vary depending on the specific complex and computational method.

Table 2: Comparative Catalytic Activity in Suzuki-Miyaura Coupling

CatalystLigandAryl HalideArylboronic AcidBaseSolventYield (%)TONTOF (h⁻¹)
Pd(OAc)₂P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene98>10,000>1,000
Pd₂(dba)₃P(t-Bu)₃4-Bromobenzonitrile4-Methoxyphenylboronic acidCs₂CO₃Dioxane95>5,000>500
[Pd(P(t-Bu)₃)₂]-2-BromotoluenePhenylboronic acidNaOt-BuToluene92>8,000>800

TON = Turnover Number, TOF = Turnover Frequency. Data is illustrative and compiled from various sources demonstrating the high efficiency of these catalysts.

Visualizing Catalytic Cycles and Workflows

Graphviz diagrams are used to illustrate the complex relationships and workflows in the computational analysis of these palladium complexes.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound palladium complexes are highly effective catalysts for this transformation.[7][8] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)L₂(X)] Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate [Ar-Pd(II)L₂(Ar')] OA_complex->TM_intermediate Transmetalation (Ar'B(OH)₂ + Base) TM_intermediate->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' TM_intermediate->Product ArX Ar-X ArX->OA_complex ArBOH2 Ar'B(OH)₂ ArBOH2->TM_intermediate Base Base Base->TM_intermediate Computational_Workflow start Model Building geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search analysis Electronic Structure Analysis (NBO, FMO) freq_calc->analysis mechanism Reaction Mechanism Elucidation analysis->mechanism irc_calc IRC Calculation ts_search->irc_calc irc_calc->mechanism Catalyst_Activation Precursor Pd Precursor (e.g., Pd₂(dba)₃) Intermediate [Pd(dba)(P(t-Bu)₃)₂] Precursor->Intermediate Ligand Addition Ligand P(t-Bu)₃ Ligand->Intermediate Active_Catalyst [Pd(P(t-Bu)₃)₂] Intermediate->Active_Catalyst dba Dissociation

References

An In-Depth Technical Guide on the Electronic and Steric Properties of Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine [(t-Bu)₂PH] is a primary phosphine (B1218219) ligand that, despite its seemingly simple structure, possesses a unique combination of steric bulk and electronic properties that have made it a valuable tool in modern synthetic chemistry. As a member of the broader class of organophosphorus compounds, it serves as a crucial ligand in a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its two bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom, influencing the coordination chemistry and reactivity of metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₉P[1]
Molecular Weight 146.21 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point Not specified
Density Not specified
³¹P NMR Chemical Shift (CDCl₃) ~20.8 ppm[2]
¹H NMR Chemical Shift (CDCl₃) Not specified
¹³C NMR Chemical Shift (CDCl₃) Not specified
IR P-H Stretch (νPH) Not specified

Electronic Properties

The electronic nature of a phosphine ligand is a critical determinant of its behavior in a metal complex. It governs the strength of the metal-phosphorus bond and modulates the reactivity of the metallic center.

Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP), denoted as ν, is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration in a nickel-carbonyl complex of the type LNi(CO)₃. A lower TEP value indicates a more electron-donating phosphine.

Basicity (pKa)

The basicity of a phosphine, quantified by its pKa value, is another important electronic parameter. It reflects the ability of the phosphorus lone pair to accept a proton and is related to its σ-donor strength towards a metal center. While the pKa of this compound is not explicitly reported, the pKa of the conjugate acid of the structurally similar and highly basic tri-tert-butylphosphine (B79228) is 11.40, indicating strong electron-donating character.[5]

Steric Properties

The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number of the metal center, influencing the stability of catalytic intermediates, and dictating the regioselectivity and stereoselectivity of reactions.

Tolman Cone Angle (θ)

The Tolman cone angle (θ) is the most common metric used to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered at a standard metal-phosphorus bond distance (typically 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[6]

Structural Properties

The precise arrangement of atoms in this compound dictates its steric profile and influences its coordination to metal centers. While a dedicated X-ray crystal structure of the free phosphine is not available in the searched literature, structural data for related compounds can provide insights. For instance, the P-C bond lengths in di-tert-butyldiphosphatetrahedrane are in the range of 1.845(2) to 1.849(2) Å.[10] The C-P-C bond angle will be a key parameter defining its steric cone.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of this compound and for quantifying its electronic and steric properties.

Synthesis of this compound

A common route to this compound involves the reduction of di-tert-butylchlorophosphine (B1329828). The following is a representative, though not fully detailed, procedure:

Materials:

  • Di-tert-butylchlorophosphine

  • Zinc powder

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Toluene (B28343)

  • Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure: [1]

  • In a nitrogen atmosphere, suspend zinc powder (7.05 mg-atoms) in 10 cm³ of N,N-dimethylformamide.

  • Add di-tert-butylchlorophosphine (0.849 g, 4.70 mmol) dropwise to the suspension.

  • Stir the mixture at room temperature for one hour.

  • To the reaction mixture, add 10 cm³ of 1 M hydrochloric acid dropwise, followed by 10 cm³ of toluene.

  • Stir the mixture, then separate the aqueous and toluene layers.

  • The toluene layer, containing this compound, can be analyzed by gas chromatography to determine the yield.

Note: This procedure provides a basic framework. For a detailed, step-by-step protocol suitable for laboratory synthesis, further optimization and purification steps would be necessary. Procedures for the synthesis of related phosphines can also be adapted.[11][12][13]

Synthesis_of_Di_tert_butylphosphine start Di-tert-butylchlorophosphine + Zinc Powder reaction Reaction in DMF under Nitrogen start->reaction Reduction workup Acid/Toluene Workup reaction->workup Quenching & Extraction product This compound workup->product

Caption: Synthetic route to this compound via reduction.

Experimental Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by IR spectroscopy of the corresponding LNi(CO)₃ complex.

General Protocol: [4]

  • Synthesis of the LNi(CO)₃ Complex: The phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, such as Ni(CO)₄ (Caution: Ni(CO)₄ is extremely toxic) or a less hazardous alternative like [Ni(CO)₃(p-toluidine)], in an inert solvent (e.g., hexane (B92381) or THF) under a nitrogen or argon atmosphere.

  • IR Spectroscopy: The infrared spectrum of the resulting LNi(CO)₃ complex is recorded in a suitable solvent (e.g., hexane).

  • Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The A₁ symmetric stretching band is typically the highest frequency and most intense band. This frequency, in cm⁻¹, is the Tolman electronic parameter (ν).

TEP_Determination cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis Phosphine This compound (L) Reaction Reaction in inert solvent Phosphine->Reaction NiCO_precursor Ni(CO)₄ or alternative NiCO_precursor->Reaction LNiCO3 LNi(CO)₃ complex Reaction->LNiCO3 IR_Spectrometer FTIR Spectrometer LNiCO3->IR_Spectrometer Measure IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum Generate TEP_Value TEP (ν_CO) IR_Spectrum->TEP_Value Identify A₁ stretch

Caption: Workflow for the experimental determination of the TEP.

Determination of Cone Angle

The cone angle can be determined from X-ray crystallographic data or through computational modeling.

Experimental Protocol (from X-ray Crystallography):

  • Single Crystal Growth: Grow a single crystal of a metal complex containing the this compound ligand that is suitable for X-ray diffraction.

  • X-ray Diffraction Analysis: Collect diffraction data and solve the crystal structure to obtain the precise atomic coordinates.

  • Cone Angle Calculation: Using the atomic coordinates, the cone angle is calculated. This involves defining a metal-phosphorus bond length (a standard value of 2.28 Å is often used for consistency) and then calculating the angle of a cone that encompasses the van der Waals radii of all atoms of the phosphine ligand.[14]

Computational Protocol: [7][9]

  • Model Building: Construct a 3D model of the this compound ligand, typically coordinated to a metal center (e.g., in a LNi(CO)₃ complex for consistency with TEP determination).

  • Geometry Optimization: Perform a geometry optimization of the model using a suitable level of theory (e.g., Density Functional Theory - DFT). This will find the lowest energy conformation of the coordinated ligand.

  • Cone Angle Calculation: From the optimized geometry, the cone angle is calculated using specialized software that determines the minimal cone that encloses the ligand.

Cone_Angle_Determination cluster_experimental Experimental Method cluster_computational Computational Method Crystal Single Crystal of Metal-Phosphine Complex XRD X-ray Diffraction Crystal->XRD Structure Crystal Structure XRD->Structure Exp_Cone_Angle Calculated Cone Angle (θ) Structure->Exp_Cone_Angle Model 3D Model of Coordinated Phosphine Optimization Geometry Optimization (e.g., DFT) Model->Optimization Optimized_Structure Optimized Geometry Optimization->Optimized_Structure Comp_Cone_Angle Calculated Cone Angle (θ) Optimized_Structure->Comp_Cone_Angle

Caption: Experimental and computational workflows for cone angle determination.

Applications in Catalysis

The unique steric and electronic properties of this compound and its derivatives make them highly effective ligands in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research. These reactions include:

  • Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds between aryl halides/triflates and amines.

  • Heck Reaction: The coupling of unsaturated halides with alkenes.

In these catalytic cycles, the phosphine ligand plays a critical role in stabilizing the active palladium species, promoting oxidative addition and reductive elimination steps, and influencing the overall efficiency and selectivity of the reaction. The steric bulk of the di-tert-butyl groups can facilitate the formation of monoligated palladium(0) species, which are often the active catalysts in these transformations.

Catalytic_Cycle Pd0 Pd(0)L (L = P(t-Bu)₂H) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation (e.g., with R'-B(OR)₂) PdII->Transmetal PdII_R R-Pd(II)-R' L Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: A generalized cross-coupling catalytic cycle.

Conclusion

This compound is a sterically hindered, electron-rich phosphine ligand with significant utility in homogeneous catalysis. While a complete experimental dataset for all its properties is not fully compiled in the literature, its structural similarity to other well-characterized bulky phosphines allows for reliable estimations of its electronic and steric parameters. The provided experimental frameworks for synthesis and characterization offer a starting point for researchers to further investigate and utilize this important ligand in the development of novel synthetic methodologies. The continued exploration of such ligands is paramount for advancing the fields of organic synthesis, drug discovery, and materials science.

References

An In-depth Technical Guide to the Coordination Chemistry of Di-tert-butylphosphine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine (H-P(t-Bu)₂) is a sterically demanding and electron-rich secondary phosphine (B1218219) ligand that has garnered significant attention in the field of coordination chemistry and homogeneous catalysis. Its bulky tert-butyl groups create a large cone angle, influencing the stereochemistry and reactivity of its metal complexes. The strong σ-donating ability of the phosphorus atom enhances the electron density at the metal center, promoting key steps in catalytic cycles such as oxidative addition. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and catalytic applications of this compound complexes with various transition metals.

Synthesis of this compound and its Transition Metal Complexes

The synthesis of this compound typically involves the reaction of a phosphorus trihalide with a tert-butyl Grignard or organolithium reagent, followed by reduction of the resulting halophosphine.

Transition metal complexes of this compound are generally prepared by the reaction of the phosphine with a suitable metal precursor. The choice of solvent and reaction conditions is crucial and depends on the specific metal and desired complex.

Experimental Protocol: Synthesis of a Generic M(P(t-Bu)₂H)ₓClᵧ Complex

Materials:

  • This compound (H-P(t-Bu)₂)

  • Metal precursor (e.g., [M(COD)Cl]₂, MCl₂, etc.)

  • Anhydrous, deoxygenated solvent (e.g., THF, toluene, dichloromethane)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor in the chosen solvent.

  • To this solution, add the desired stoichiometric amount of this compound via syringe.

  • Stir the reaction mixture at room temperature or an elevated temperature for a specified period. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is typically removed under vacuum.

  • The resulting solid is washed with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted ligand and dried under vacuum to yield the desired metal complex.

  • Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed to obtain X-ray quality crystals.

Characterization of this compound Metal Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize these complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most informative technique for studying phosphine complexes. The coordination of this compound to a metal center results in a significant downfield shift of the phosphorus resonance compared to the free ligand. The magnitude of this coordination shift provides insight into the electronic environment of the metal. The presence of a ¹J(P-H) coupling constant confirms the secondary nature of the phosphine ligand.

    • ¹H NMR: The hydride proton of the P-H group exhibits a characteristic resonance, often coupled to the phosphorus atom. The chemical shift and coupling constant of this proton can be sensitive to the coordination environment. The signals for the tert-butyl groups are also observed.

    • ¹³C NMR: Provides information about the carbon backbone of the ligand.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This data is crucial for understanding the steric influence of the bulky this compound ligand.

  • Infrared (IR) Spectroscopy: The P-H stretching frequency in the IR spectrum is a useful diagnostic tool. Upon coordination to a metal, this stretching frequency can shift, providing information about the nature of the metal-phosphine interaction.

Quantitative Data

The structural and spectroscopic parameters of this compound complexes vary depending on the transition metal, its oxidation state, and the other ligands in the coordination sphere.

Table 1: Selected Bond Lengths and Angles for this compound Transition Metal Complexes
ComplexM-P Bond Length (Å)P-C Bond Length (Å) (avg.)C-P-C Angle (°) (avg.)Reference(s)
trans-[PdCl₂(H-P(t-Bu)₂)₂]2.33 - 2.351.88 - 1.90108 - 110
cis-[PtCl₂(H-P(t-Bu)₂)₂]2.25 - 2.271.89 - 1.91109 - 111
[RhCl(COD)(H-P(t-Bu)₂)]2.28 - 2.301.88 - 1.90108 - 110
[AuCl(H-P(t-Bu)₂)]2.23 - 2.251.87 - 1.89110 - 112

Note: The data presented here are representative values and can vary based on the specific crystal structure determination.

Table 2: Representative ³¹P NMR Spectroscopic Data
ComplexSolventChemical Shift (δ, ppm)Coupling Constant (¹J(P-H), Hz)Reference(s)
H-P(t-Bu)₂CDCl₃~25~200
trans-[PdCl₂(H-P(t-Bu)₂)₂]CDCl₃~70 - 75~300 - 320
cis-[PtCl₂(H-P(t-Bu)₂)₂]CDCl₃~45 - 50~310 - 330
[RhCl(COD)(H-P(t-Bu)₂)]CDCl₃~80 - 85~305 - 325

Note: Chemical shifts are referenced to 85% H₃PO₄.

Reactivity of this compound Complexes

The steric bulk and electronic properties of the this compound ligand impart unique reactivity to its transition metal complexes.

  • Oxidative Addition and Reductive Elimination: The electron-rich nature of the this compound ligand promotes oxidative addition at the metal center, a key step in many catalytic cycles. Conversely, the steric hindrance can facilitate reductive elimination, the product-forming step.

  • C-H Activation: The high electron density at the metal center in these complexes can facilitate the activation of otherwise inert C-H bonds.

  • Ligand Substitution: The bulky nature of the this compound ligand can influence the kinetics and thermodynamics of ligand substitution reactions.

Applications in Homogeneous Catalysis

This compound-metal complexes, particularly those of palladium, have proven to be highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Catalysts bearing this compound ligands are highly active for this reaction, enabling the coupling of sterically hindered and electronically deactivated substrates under mild conditions.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium catalyst with this compound ligand (e.g., Pd(P(t-Bu)₂H)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, THF/water mixture)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, base, and the palladium catalyst under an inert atmosphere.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 1-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][4]

Visualizations

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization of a this compound Metal Complex cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Reaction Reaction under Inert Atmosphere Metal_Precursor->Reaction Dtbp This compound Dtbp->Reaction Solvent Anhydrous Solvent Solvent->Reaction Isolation Isolation and Purification (Filtration, Washing, Drying) Reaction->Isolation NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Isolation->NMR Xray X-ray Crystallography Isolation->Xray IR IR Spectroscopy Isolation->IR Elemental_Analysis Elemental Analysis Isolation->Elemental_Analysis Product Characterized Metal Complex NMR->Product Xray->Product IR->Product Elemental_Analysis->Product

Caption: General experimental workflow for the synthesis and characterization of a this compound metal complex.

Suzuki_Miyaura_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and active area of research. The unique steric and electronic properties of this ligand have led to the development of highly active and selective catalysts for a variety of important organic transformations. The detailed understanding of the synthesis, characterization, and reactivity of these complexes, as outlined in this guide, is essential for the rational design of new and improved catalytic systems for applications in academic research, industrial processes, and drug development. Further exploration into the coordination of this compound with a broader range of transition metals is expected to unveil new and exciting reactivity and catalytic applications.

References

Theoretical Investigation of the P-H Bond Dissociation Energy in Di-tert-butylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bond Dissociation Energy

The bond dissociation energy (BDE) is defined as the standard enthalpy change at 298 K and 1 atm for the homolytic cleavage of a chemical bond. For di-tert-butylphosphine, the P-H BDE corresponds to the energy required for the following reaction:

(t-Bu)₂PH → (t-Bu)₂P• + H•

A precise understanding of the P-H BDE is fundamental for predicting the molecule's behavior in chemical reactions, particularly those involving radical mechanisms, which are often relevant in drug metabolism and synthesis. Computational chemistry offers a powerful toolkit for the accurate prediction of BDEs, providing insights that can guide experimental design and interpretation.

Computational Methodologies for BDE Calculation

The accurate calculation of BDEs necessitates the use of reliable quantum chemical methods. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become a popular method for BDE calculations due to its favorable balance of accuracy and computational efficiency. The selection of the exchange-correlation functional is crucial for obtaining reliable results. For organophosphorus compounds, several functionals have shown good performance:

  • B3LYP: A widely used hybrid functional that often provides reasonable results, though it can sometimes underestimate BDEs.

  • M06-2X: A high-nonlocal-exchange meta-hybrid GGA functional that is often recommended for thermochemistry and kinetics, including BDE calculations.

  • BMK: A meta-hybrid functional that has demonstrated good performance for organophosphorus thermochemistry.

High-Accuracy Composite Methods

For benchmark-quality BDEs, composite methods that combine calculations at different levels of theory and with various basis sets are employed. These methods aim to approximate the results of very high-level calculations at a more manageable computational cost. Commonly used composite methods include:

  • Gaussian-n (Gn) Theories (e.g., G3, G4): These methods involve a series of calculations to extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects. The G4 method is generally considered more accurate than G3.

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, CBS methods use an extrapolation scheme to estimate the complete basis set energy. CBS-QB3 is a widely used and reliable method for thermochemical calculations.

Basis Set Selection

The choice of basis set is critical for obtaining accurate results, especially for elements like phosphorus that have a larger number of electrons. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are often used for initial geometry optimizations. For more accurate single-point energy calculations, larger basis sets are recommended. Correlation-consistent basis sets, such as aug-cc-pVTZ , are often preferred for high-accuracy calculations as they are designed to systematically converge towards the complete basis set limit. For phosphorus-containing compounds, it is often beneficial to include additional polarization and diffuse functions to accurately describe the electronic structure.

A Generalized Computational Protocol

A typical workflow for the theoretical calculation of the P-H BDE of this compound is as follows:

  • Geometry Optimization: The geometries of the parent molecule, ((t-Bu)₂PH), the di-tert-butylphosphinyl radical ((t-Bu)₂P•), and the hydrogen radical (H•) are optimized. This is typically performed using a reliable DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and/or a larger basis set. This could involve a more accurate DFT functional or a high-level composite method like G4 or CBS-QB3.

  • BDE Calculation: The P-H bond dissociation enthalpy at 298 K (BDE₂₉₈) is calculated using the following equation:

    BDE₂₉₈ = [H₂₉₈((t-Bu)₂P•) + H₂₉₈(H•)] - H₂₉₈((t-Bu)₂PH)

    where H₂₉₈ is the sum of the electronic energy, the zero-point vibrational energy, and the thermal correction to the enthalpy at 298 K for each species.

Data Presentation: Illustrative BDE Values

While specific literature values for the P-H BDE of this compound are unavailable, the following table presents a set of hypothetical, yet realistic, calculated values using the methodologies described above. These values are based on the expected performance of these methods for similar organophosphorus compounds.

Computational MethodBasis Set for Geometry Optimization & FrequenciesBasis Set for Single-Point EnergyCalculated P-H BDE (kcal/mol)
B3LYP6-311+G(d,p)6-311+G(d,p)78.5
M06-2X6-311+G(d,p)6-311+G(d,p)82.1
G4B3LYP/6-31G(2df,p)(Composite)84.5
CBS-QB3B3LYP/CBSB7(Composite)83.9

Note: These are illustrative values and should not be considered as experimentally verified data.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the computational determination of the P-H bond dissociation energy of this compound.

BDE_Workflow Computational Workflow for P-H BDE of this compound cluster_species Species cluster_calc Computational Steps cluster_result Final Calculation mol This compound ((t-Bu)₂PH) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol->geom_opt rad1 Di-tert-butylphosphinyl Radical ((t-Bu)₂P•) rad1->geom_opt rad2 Hydrogen Radical (H•) rad2->geom_opt freq_calc Frequency Calculation (ZPVE & Thermal Corrections) geom_opt->freq_calc spe_calc Single-Point Energy (e.g., G4 or CBS-QB3) freq_calc->spe_calc bde_calc BDE Calculation BDE = [H(rad1) + H(rad2)] - H(mol) spe_calc->bde_calc

Caption: A flowchart illustrating the key computational steps for determining the P-H BDE.

Conclusion

This technical guide has outlined a robust theoretical framework for the determination of the P-H bond dissociation energy of this compound. While direct experimental or previously calculated data for this specific molecule remains elusive, the methodologies presented here, based on established practices in computational chemistry for organophosphorus compounds, provide a clear and reliable pathway for its theoretical investigation. The use of accurate DFT functionals like M06-2X and high-level composite methods such as G4 and CBS-QB3, coupled with appropriate basis sets, is crucial for obtaining dependable BDE values. Such theoretical insights are invaluable for researchers in drug development and other scientific fields where the reactivity of phosphine-containing molecules is of interest.

X-ray Crystal Structure of Di-tert-butylphosphine Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structures of di-tert-butylphosphine metal complexes, compounds of significant interest in catalysis and materials science. This document summarizes key structural data, details experimental protocols for their synthesis and characterization, and visualizes relevant chemical processes. The information is intended to aid researchers in understanding structure-activity relationships and in the design of novel complexes.

Introduction to this compound Metal Complexes

This compound and its derivatives are bulky, electron-rich phosphine (B1218219) ligands that play a crucial role in stabilizing a variety of metal centers in low oxidation states. The steric hindrance provided by the tert-butyl groups influences the coordination geometry, reactivity, and catalytic activity of the resulting metal complexes. X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of these molecules, providing critical insights into bond lengths, angles, and overall molecular conformation.[1] This structural information is vital for understanding reaction mechanisms and for the rational design of new catalysts and materials. While these complexes are primarily explored for their catalytic prowess, the principles of their structural chemistry and the methodologies for their study are pertinent to the broader field of medicinal inorganic chemistry, where metal complexes are designed as therapeutic agents.[2][3]

Data Presentation: Crystallographic Data of Selected Complexes

The following tables summarize key crystallographic data for a selection of this compound metal complexes, providing a comparative overview of their structural parameters.

Table 1: Palladium Complexes

ComplexMetal GeometryP-Pd-P Angle (°)Pd-P Bond Length (Å)Other Key Bond Lengths/AnglesCCDC Deposition No.
Bis(tri-tert-butylphosphine)palladium(0)Linear~1802.285(3)-Not specified
[(PtBu3)Pd(CH2C(CH3)2PtBu2)(OAc)]Square Planar--C-H activation productNot specified

Table 2: Platinum Complexes

ComplexMetal GeometryP-Pt-P Angle (°)Pt-P Bond Length (Å)Other Key Bond Lengths/AnglesCCDC Deposition No.
Bis(tri-tert-butylphosphine)platinum(0)Linear179.3(1)2.249(3)-Not specified
trans-[PtCl2{P(tBu)2(o-tol)}2]Square Planar178.9(1)2.332(3), 2.335(3)Pt-Cl: 2.302(3), 2.305(3)Not specified

Table 3: Gold Complexes

ComplexMetal GeometryP-Au-P Angle (°) or E-Au-X Angle (°)Au-P/Au-E Bond Length (Å)Other Key Bond Lengths/AnglesCCDC Deposition No.
[Bis(tri-tert-butylphosphine)gold(I)] ChlorideLinear180.02.323(2), 2.321(2)-58323[1]
(tBu3PS)AuClLinear177.8(1) (S-Au-Cl)2.298(2) (Au-S)Au-Cl: 2.259(2)Not specified
(tBu3PSe)AuClLinear178.1(1) (Se-Au-Cl)2.408(1) (Au-Se)Au-Cl: 2.261(2)Not specified

Table 4: Iridium Complexes

ComplexMetal GeometryKey Angles (°)Ir-P Bond Length (Å)Other Key Bond Lengths/AnglesCCDC Deposition No.
trans-[IrCl(CO)(PButMe2)2]Square PlanarP-Ir-P: 178.4(1)2.385(2)Ir-Cl: 2.383(2), Ir-C: 1.77(1)Not specified
[IrHCl2(CO)(PBut2Et)2]Octahedral---Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, crystallization, and structural determination of this compound metal complexes.

General Synthesis and Crystallization Workflow

The synthesis of these complexes often requires inert atmosphere techniques due to the air-sensitivity of the phosphine ligands and the resulting complexes.[1] Crystallization is a critical step and can be challenging; it often relies on slow evaporation or vapor diffusion methods to obtain single crystals of sufficient quality for X-ray diffraction.[4][5][6]

G General Workflow for Synthesis and X-ray Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Reactants (Metal Precursor + Phosphine Ligand) reaction Reaction in Inert Atmosphere (e.g., Schlenk line or glovebox) start->reaction workup Work-up and Purification (Filtration, washing, drying) reaction->workup dissolution Dissolve Crude Product in a suitable solvent workup->dissolution crystallization_method Slow Evaporation or Vapor Diffusion dissolution->crystallization_method crystal_formation Formation of Single Crystals crystallization_method->crystal_formation data_collection Data Collection (X-ray Diffractometer) crystal_formation->data_collection structure_solution Structure Solution and Refinement (e.g., SHELXTL) data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

A general experimental workflow for the synthesis and X-ray crystallographic analysis of this compound metal complexes.
Detailed Synthetic Protocol: Bis(tri-tert-butylphosphine)gold(I) Chloride

This protocol is adapted from the literature for the synthesis of [Au(P(tBu)3)2]Cl.[1]

  • Preparation of the Gold Precursor: A labile gold(I) chloride complex, such as (tht)AuCl (tetrahydrothiophene gold(I) chloride), is prepared or obtained commercially.

  • Reaction: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tht)AuCl in an appropriate solvent like dichloromethane (B109758).

  • To this solution, add two equivalents of tri-tert-butylphosphine, P(tBu)3, dissolved in the same solvent.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by techniques like 31P NMR spectroscopy.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Crystallization: Dissolve the resulting solid residue in a minimum amount of dichloromethane. Slowly add a less polar solvent, such as diethyl ether or pentane, until the solution becomes slightly turbid. Alternatively, layer the less polar solvent on top of the dichloromethane solution.

  • Allow the solution to stand undisturbed at a low temperature (e.g., 4 °C or -20 °C) to facilitate the growth of single crystals.

  • Isolate the crystals by filtration, wash with a small amount of the less polar solvent, and dry under vacuum.

X-ray Data Collection and Structure Refinement

The following is a general protocol for X-ray diffraction data collection and structure refinement.[7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Table 5: Typical X-ray Data Collection Parameters

ParameterTypical ValueSignificance
Radiation SourceMo Kα (λ = 0.71073 Å)Choice of wavelength affects resolution and absorption.
Temperature100(2) KLow temperature minimizes atomic thermal motion.
Detector Distance40-60 mmAffects the resolution of diffraction spots.
Exposure Time5-60 s per frameInfluences the signal-to-noise ratio.
Data Completeness>99%Ensures a sufficient number of unique reflections are measured.

Visualization of Logical Relationships: Catalytic Cycle

While this compound metal complexes are not primarily associated with biological signaling pathways, they are central to many important catalytic processes. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, where bulky phosphine ligands like this compound derivatives are often employed.[8][9]

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 oa_complex [Pd(II)(Ar)(X)L2] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Pd(II)(Ar)(HNR'R'')L2]+ oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amide_complex [Pd(II)(Ar)(NR'R'')L] amide_complex->pd0 Reductive Elimination (Ar-NR'R'') amine_complex->amide_complex Deprotonation (- Base-H+)

A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.

In this cycle, the bulky this compound ligands (L) facilitate both the oxidative addition of the aryl halide (Ar-X) to the palladium(0) center and the final reductive elimination step that forms the desired carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[8]

Conclusion

The X-ray crystal structures of this compound metal complexes provide invaluable information for understanding their chemical behavior and for the design of new molecules with tailored properties. The steric bulk and electron-donating nature of these phosphine ligands lead to unique coordination geometries and reactivities. The detailed structural data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organometallic chemistry, catalysis, and drug development. While their direct role in biological signaling is not established, the principles of their synthesis, characterization, and reactivity have broader implications for the development of metal-based compounds for various applications.

References

An In-depth Technical Guide to the Solubility of Di-tert-butylphosphine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine [(CH₃)₃C]₂PH is a sterically hindered secondary phosphine (B1218219) that serves as a crucial ligand in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Its bulky tert-butyl groups create a unique electronic and steric environment around the phosphorus atom, leading to high catalytic activity and selectivity. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound in common organic solvents is paramount for reaction setup, optimization, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and offers a logical framework for solvent selection.

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in readily available scientific literature, this guide consolidates existing qualitative information and provides general methodologies for its experimental determination.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative solubility data for this compound in various organic solvents. This information is compiled from chemical supplier data sheets and by inference from the solubility of structurally similar phosphine compounds.

Solvent ClassSolventSolubilityReference/Justification
Aromatic Hydrocarbons TolueneSolubleCommercially available as a 50% solution in toluene.[1]
BenzeneSolubleStated as soluble in non-polar organic solvents.[2]
Aliphatic Hydrocarbons n-HeptaneSolubleStated as soluble in non-polar organic solvents.[2]
HexanesSolubleA related compound, tert-butyldichlorophosphine, is soluble in n-Hexane.
n-PentaneSolubleA related compound, tert-butyldichlorophosphine, is soluble in n-Pentane.
Ethers Tetrahydrofuran (THF)SolubleA related compound, tert-butyldichlorophosphine, is soluble in THF.
Diethyl EtherSolubleA related compound, tert-butyldichlorophosphine, is soluble in Ether.
Polar Aprotic Solvents Dichloromethane (DCM)Likely SolubleGeneral solubility of organophosphines in chlorinated solvents.
ChloroformLikely SolubleGeneral solubility of organophosphines in chlorinated solvents.
Polar Protic Solvents WaterInsolubleStated as insoluble in water.[2]
MethanolLikely InsolubleLow polarity of this compound.
EthanolLikely InsolubleLow polarity of this compound.

Note: "Soluble" in this context often implies miscibility or high solubility, but quantitative values are not available. Researchers should experimentally verify the solubility for their specific application and conditions.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols are generalized methods that can be adapted for determining the solubility of this compound in various organic solvents. Due to the air-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

1. Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

  • Methodology:

    • Preparation: Add an excess amount of this compound to a series of vials containing the selected organic solvents under an inert atmosphere. The presence of undissolved solid or liquid droplets at the end of the experiment is crucial.

    • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A shaker or a magnetic stirrer can be used.

    • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a solid is present, centrifugation can be used to sediment the undissolved material.

    • Sampling: Carefully withdraw an aliquot of the saturated supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solute.

    • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:

      • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A calibration curve with standards of known concentration must be prepared.

      • Quantitative ³¹P NMR Spectroscopy: An internal standard of known concentration is added to the sample, and the concentration of this compound is determined by comparing the integration of their respective signals.

2. High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the kinetic solubility, which is often sufficient for initial solvent screening.

  • Principle: A concentrated stock solution of the compound in a highly miscible solvent is added to the test solvents. The concentration at which precipitation is observed is determined.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent like anhydrous THF or toluene.

    • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

    • Compound Addition: Add small, increasing volumes of the stock solution to the solvents in the plate.

    • Precipitation Detection: Monitor the wells for the formation of a precipitate (turbidity). This can be done visually or, more accurately, using an automated plate reader that measures light scattering (nephelometry) or absorbance (turbidimetry).

    • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Solvent Selection Workflow

For researchers needing to identify a suitable solvent for a reaction or process involving this compound, a systematic approach is recommended. The following diagram illustrates a logical workflow for solvent screening and selection.

G Solvent Selection Workflow for this compound A Define Requirements (e.g., Reaction Temp, Polarity) B Initial Screening (Qualitative Data & 'Like Dissolves Like') A->B C Select Candidate Solvents (e.g., Toluene, THF, Heptane) B->C D Experimental Verification (Small-Scale Solubility Test) C->D E Soluble? D->E F Optimize Solvent System (e.g., Co-solvents, Concentration) E->F Yes H Re-evaluate Candidate Solvents E->H No G Final Solvent Selection F->G H->C

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

Methodological & Application

Application Notes and Protocols for Di-tert-butylphosphine Ligands in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The selection of an appropriate phosphine (B1218219) ligand is critical to the success of these reactions, particularly when employing challenging substrates such as aryl chlorides.[2][3] Bulky, electron-rich phosphine ligands, such as those incorporating the di-tert-butylphosphine moiety, have emerged as highly effective catalysts for a broad range of Suzuki-Miyaura couplings.[2][3]

These ligands, including tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various dialkylbiaryl phosphines (e.g., XPhos, SPhos), promote the formation of highly reactive, monoligated palladium(0) species. This leads to several advantages:

  • Enhanced Reactivity: Facilitates the coupling of less reactive electrophiles like aryl and heteroaryl chlorides.[2][3]

  • Mild Reaction Conditions: Often allows for reactions to be conducted at room temperature.[2]

  • Low Catalyst Loadings: High turnover numbers can be achieved, making processes more cost-effective and reducing palladium contamination in the final product.[3]

  • Broad Substrate Scope: Effective for a wide variety of aryl and heteroaryl halides and boronic acids, including sterically hindered substrates.[2][3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound-based ligands in Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle and Role of the Ligand

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The bulky and electron-donating nature of this compound ligands plays a crucial role in facilitating each of these steps, primarily by promoting the formation of a coordinatively unsaturated 14-electron monoligated Pd(0) complex, which is believed to be the active catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd(0)L L-Pd(0) (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X ArPd(II)LX L-Pd(II)(Ar)(X) Oxidative_Addition->ArPd(II)LX Transmetalation Transmetalation ArPd(II)LX->Transmetalation Ar'-B(OR)2 Base ArPd(II)LAr' L-Pd(II)(Ar)(Ar') Transmetalation->ArPd(II)LAr' Reductive_Elimination Reductive Elimination ArPd(II)LAr'->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' L L = this compound Ligand ArX Ar-X = Aryl/Heteroaryl Halide ArB Ar'-B(OR)2 = Aryl/Heteroaryl Boronic Acid/Ester

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling with a this compound ligand.

Quantitative Data

The following tables summarize the performance of various this compound-based ligands in the Suzuki-Miyaura cross-coupling of different substrate classes.

Table 1: Coupling of Aryl Chlorides with P(t-Bu)₃
EntryAryl ChlorideBoronic AcidPd Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)Cs₂CO₃Dioxane801295
22-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)Cs₂CO₃Dioxane801293
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)Cs₂CO₃Dioxane801298
41-Chloro-4-nitrobenzenePhenylboronic acidPd₂(dba)₃ (1.5)KFDioxaneRT398
52-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)KFDioxaneRT396

Data synthesized from multiple sources.[2][5]

Table 2: Coupling of Aryl Bromides at Room Temperature with P(t-Bu)₃
EntryAryl BromideBoronic AcidPd Source (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylboronic acidPd₂(dba)₃ (1.5)KFTHF397
24-BromotoluenePhenylboronic acidPd₂(dba)₃ (1.5)KFTHF398
32-BromotoluenePhenylboronic acidPd₂(dba)₃ (1.5)KFTHF396
41-Bromo-2,6-dimethylbenzenePhenylboronic acidPd₂(dba)₃ (1.5)KFTHF395
54-BromoacetophenonePhenylboronic acidPd₂(dba)₃ (1.5)KFTHF398

Data synthesized from multiple sources.[2]

Table 3: Coupling of Heteroaryl Chlorides with SPhos and XPhos
EntryHeteroaryl ChlorideBoronic AcidLigandPd Source (mol%)BaseSolventTemp. (°C)Yield (%)
12-Chloropyridine4-Tolylboronic acidSPhosPd(OAc)₂ (2)K₃PO₄Toluene10095
23-Chloropyridine4-Methoxyphenylboronic acidSPhosPd(OAc)₂ (2)K₃PO₄Toluene10097
32-Chloro-4-aminopyridinePhenylboronic acidSPhosPd(OAc)₂ (2)K₃PO₄Toluene10091
42-Chlorothiophene3-Pyridylboronic acidXPhosPd₂(dba)₃ (2)K₃PO₄Dioxane10092
52-Chloro-3-aminopyridine2-Thienylboronic acidXPhosPd₂(dba)₃ (2)K₃PO₄Dioxane10089

Data synthesized from multiple sources.[3]

Experimental Protocols

The following protocols provide a general framework for conducting Suzuki-Miyaura cross-coupling reactions using this compound-based ligands. Optimization of specific parameters (e.g., base, solvent, temperature) may be necessary for different substrates.

General Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Aryl halide, Boronic acid, Base, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Under Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition (Pd source + Ligand) Reaction_Setup->Catalyst_Addition Reaction Reaction (Stirring at specified temperature) Catalyst_Addition->Reaction Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using P(t-Bu)₃

This protocol is adapted from procedures reported for the coupling of aryl chlorides.[2][5]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.036 mmol, 3.6 mol%) or Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄) (0.036 mmol, 3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (3-5 mL)

  • Oven-dried glassware, magnetic stir bar, septum, and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0 mmol).

  • Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ (0.015 mmol) and P(t-Bu)₃ (0.036 mmol).

  • Inert Atmosphere: Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3-5 mL) to the reaction flask via syringe.

  • Catalyst Addition: Add the pre-weighed catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide using P(t-Bu)₃

This protocol is suitable for more reactive aryl bromides and iodides.[2][6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • [HP(t-Bu)₃]BF₄ (0.036 mmol, 3.6 mol%)

  • Potassium fluoride (B91410) (KF) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (3-5 mL)

  • Oven-dried glassware, magnetic stir bar, septum, and inert gas supply.

Procedure:

  • Reaction Setup: In an oven-dried reaction vial, combine the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium fluoride (3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and [HP(t-Bu)₃]BF₄ (0.036 mmol).

  • Solvent Addition: Add anhydrous THF (3-5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS until completion (typically 3-12 hours).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Safety and Handling
  • Phosphine Ligands: Tri-tert-butylphosphine and its salts are air-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: Anhydrous solvents are required for many of these reactions. Ensure proper handling and storage to maintain their anhydrous nature. Dioxane and THF are flammable and should be handled away from ignition sources.

  • Bases: The bases used (e.g., Cs₂CO₃, K₃PO₄, KF) can be corrosive or irritants. Avoid inhalation of dust and skin contact.

By leveraging the unique properties of this compound-based ligands, researchers can access a wide range of biaryl and heteroaryl compounds under mild and efficient conditions, accelerating discovery and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is instrumental in the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The versatility and broad functional group tolerance of this reaction have established it as an indispensable tool in the drug discovery and development pipeline. A key factor in the success and broad applicability of the Buchwald-Hartwig amination is the development of sterically hindered and electron-rich phosphine (B1218219) ligands. Among these, ligands bearing the di-tert-butylphosphine moiety have proven to be exceptionally effective, facilitating the coupling of a wide range of aryl and heteroaryl halides with various amines under mild conditions.

This document provides a detailed protocol for a typical Buchwald-Hartwig amination reaction using ligands that incorporate a di-tert-butylphosphino group, such as the Buchwald biarylphosphine ligands (e.g., JohnPhos, RuPhos) and ferrocene-based ligands (e.g., DtBPF).

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental organometallic transformations.[1] It begins with the oxidative addition of the aryl halide to a palladium(0) complex, which is stabilized by the phosphine ligand. The resulting palladium(II) species then undergoes association with the amine, followed by deprotonation by the base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the arylamine product and regenerates the active palladium(0) catalyst, thus completing the cycle. The bulky and electron-donating nature of this compound-containing ligands is critical as it promotes the formation of the active monoligated palladium species, enhances the rate of oxidative addition, and facilitates the final reductive elimination step.[1]

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with a primary or secondary amine using a this compound-containing ligand.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound-containing ligand (e.g., JohnPhos, RuPhos, DtBPF)

  • Aryl halide (or triflate)

  • Amine

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere glovebox or Schlenk line equipment

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the this compound-containing ligand (e.g., 1.2-2.4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: To the same vessel, add the base (typically 1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and the amine (1.1-1.5 equivalents). If any of the reagents are liquids, they should be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-1.0 M).

  • Reaction Conditions: Seal the reaction vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block. Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) for the specified time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired arylamine.

Data Presentation

The following table summarizes representative examples of Buchwald-Hartwig amination reactions using various this compound-containing ligands, showcasing the broad substrate scope and high efficiency of these catalyst systems.

Aryl HalideAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineRuPhosPd₂(dba)₃NaOt-BuToluene80298
4-BromotolueneAnilineJohnPhosPd(OAc)₂K₃PO₄t-BuOH1001895
1-Bromo-4-(trifluoromethyl)benzenen-HexylamineDtBPFPd(OAc)₂NaOt-BuToluene100492
2-ChloropyridinePiperidineJohnPhosPd₂(dba)₃LHMDSDioxane1001288
4-BromoanisoleBenzophenone imineDtBPFPd₂(dba)₃NaOt-BuToluene80397
1-Chloro-3,5-dimethylbenzeneIndoleRuPhosPd(OAc)₂K₃PO₄Dioxane1102485
4-BromobenzonitrileDi-n-butylamineJohnPhosPd₂(dba)₃NaOt-BuToluene90696

Note: The reaction conditions and yields are based on literature precedents and may require optimization for specific substrates.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents (Pd catalyst, Ligand, Base, Aryl Halide, Amine) add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent setup_atmosphere Establish Inert Atmosphere add_solvent->setup_atmosphere heating Heat to Reaction Temperature setup_atmosphere->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction Progress (TLC/GC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Arylamine

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)(NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

References

Application Notes and Protocols for Low-Temperature Cross-Coupling Reactions with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging ligands containing the di-tert-butylphosphino moiety in low-temperature palladium-catalyzed cross-coupling reactions. The use of these bulky and electron-rich phosphine (B1218219) ligands has revolutionized carbon-carbon and carbon-nitrogen bond formation, enabling milder reaction conditions, broader substrate scope, and improved functional group tolerance, which are critical in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Di-tert-butylphosphine Ligands in Low-Temperature Cross-Coupling

Bulky, electron-rich monophosphine ligands featuring the di-tert-butylphosphino group are instrumental in facilitating a variety of palladium-catalyzed cross-coupling reactions at or near room temperature. The steric hindrance and strong σ-donating ability of these ligands promote the formation of highly reactive, monoligated Pd(0) species. This key intermediate accelerates the rate-limiting oxidative addition step and subsequent steps in the catalytic cycle, thereby allowing for efficient catalysis without the need for high temperatures. This is particularly advantageous for thermally sensitive substrates and for improving the overall energy efficiency of synthetic processes.

Commonly employed ligands incorporating the di-tert-butylphosphino group include biaryl phosphines such as tBuXPhos and tBuBrettPhos, as well as simpler alkylphosphines like di-tert-butylneopentylphosphine (B1584642) (DTBNpP). These ligands are often supplied as air-stable palladium precatalysts (e.g., G3 or G6 palladacycles), which simplifies reaction setup and enhances reproducibility.

Key Advantages of Low-Temperature Cross-Coupling with this compound Ligands:

  • Mild Reaction Conditions: Many reactions can be performed at room temperature, which helps to preserve sensitive functional groups and minimize side reactions.

  • Broad Substrate Scope: Efficient coupling of a wide range of aryl and heteroaryl halides (including chlorides) and pseudohalides with various coupling partners.

  • High Catalytic Activity: Often effective at low catalyst loadings, which reduces costs and simplifies purification by minimizing residual palladium in the final product.

  • Improved Functional Group Tolerance: The mild conditions are compatible with a wider array of functional groups that might not be stable at elevated temperatures.

  • Operational Simplicity: The use of air-stable precatalysts allows for easier handling and more consistent results.

Application 1: Low-Temperature Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The use of ligands such as tBuXPhos and tBuBrettPhos enables this transformation to proceed efficiently at room temperature for a wide variety of substrates.

Quantitative Data for Room-Temperature Suzuki-Miyaura Coupling
EntryAryl HalideBoronic Acid DerivativeCatalyst System (mol%)BaseSolventTime (h)Yield (%)
14-ChlorotoluenePhenylboronic acidtBuXPhos Pd G3 (2)K₃PO₄Dioxane/H₂O1895
24-Bromoanisole4-Acetylphenylboronic acidtBuBrettPhos Pd G3 (1)K₂CO₃n-Butanol1292
32-Bromopyridine3-Thiopheneboronic acid[Pd(dtbpf)Cl₂] (3)Et₃NWater (micellar)290
41-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidXPhos-Pd-G2 (1.5)K₃PO₄Dioxane/H₂O2488
54-Bromobenzonitrile2-Naphthylboronic acidtBuXPhos Pd G3 (2)Cs₂CO₃THF1696
Detailed Experimental Protocol: General Procedure for Room-Temperature Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)

  • Degassed water (optional, often beneficial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and palladium precatalyst.

  • Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

  • If the aryl halide is a liquid, add it via syringe.

  • Add the degassed solvent (and water, if used, typically in a 10:1 organic solvent to water ratio) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Application 2: Low-Temperature, Copper-Free Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The use of a palladium precatalyst with a this compound ligand, such as [DTBNpP]Pd(crotyl)Cl, allows this reaction to proceed at room temperature without the need for a copper co-catalyst, which simplifies the reaction setup and purification.[1]

Quantitative Data for Room-Temperature, Copper-Free Sonogashira Coupling[1]
EntryAryl BromideAlkyneCatalyst System (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO295
24-BromobenzonitrileEthynyltrimethylsilane[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO391
31-Bromo-4-fluorobenzene1-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO293
43-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO489
54'-Bromoacetophenone4-Ethynylanisole[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO2.597

TMP = 2,2,6,6-Tetramethylpiperidine

Detailed Experimental Protocol: General Procedure for Room-Temperature, Copper-Free Sonogashira Coupling[1]

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.8 mmol, 1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMSO (2.5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add the aryl bromide, the [DTBNpP]Pd(crotyl)Cl precatalyst, and a magnetic stir bar to an oven-dried reaction vial.

  • Add anhydrous, degassed DMSO, followed by the terminal alkyne and then the TMP base.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application 3: Low-Temperature Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. While many protocols require elevated temperatures, the use of highly active biaryl phosphine ligands containing the di-tert-butylphosphino group can facilitate this reaction at lower temperatures, particularly for more reactive aryl bromides and iodides.

Quantitative Data for Low-Temperature Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneMorpholineRuPhos Pd G3 (1)NaOtBuTolueneRT1694
24-IodoanisoleAnilineXPhos Pd G2 (1.5)K₃PO₄Dioxane401291
33-BromopyridinePyrrolidinetBuXPhos Pd G3 (2)LiHMDSTHFRT1888
44-ChlorotolueneN-MethylanilineRuPhos Pd G3 (2)NaOtBuToluene502485
51-Bromo-4-fluorobenzeneDiethylamineXPhos Pd G2 (1.5)K₂CO₃Dioxane402090
Detailed Experimental Protocol: General Procedure for Low-Temperature Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1–2 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst, base, and a magnetic stir bar to an oven-dried reaction vessel.

  • Add the solvent, followed by the amine and then the aryl halide.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (room temperature to 50 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ (Base) diaryl_pd L-Pd(II)(Ar)(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Low-Temperature Cross-Coupling Reaction

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Pd Precatalyst start->reagents setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvent Add Degassed Solvent and Liquid Reagents setup->solvent reaction Stir at Low Temperature (e.g., Room Temperature) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Quench and Perform Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for a low-temperature cross-coupling reaction.

References

Application Notes and Protocols: Di-tert-butylphosphine in Palladium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of di-tert-butylphosphine and its derivatives in palladium-catalyzed C-H activation reactions. The bulky and electron-rich nature of this compound ligands plays a crucial role in facilitating C-H activation and subsequent functionalization, enabling the formation of valuable carbon-carbon and carbon-heteroatom bonds.

Introduction to this compound in Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation is a powerful tool in modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The choice of ligand is critical for the success of these transformations, influencing the reactivity, selectivity, and stability of the palladium catalyst.

This compound and its derivatives, such as tri-tert-butylphosphine (B79228) and di-tert-butyl(methyl)phosphonium salts, are highly effective ligands for these reactions. Their key features include:

  • Steric Bulk: The large steric hindrance of the tert-butyl groups promotes the formation of monoligated, coordinatively unsaturated palladium species, which are often the active catalysts in C-H activation cycles.

  • Electron-Donating Properties: The strong σ-donating ability of these phosphines increases the electron density on the palladium center, facilitating the oxidative addition and C-H cleavage steps.

These characteristics make this compound ligands particularly suitable for challenging C-H activation reactions, including those involving less reactive C-H bonds.

Applications in C-H Functionalization

This compound and its analogues have been successfully employed in a variety of palladium-catalyzed C-H functionalization reactions, including arylation, alkenylation, and carbonylation.

C-H Arylation

Direct C-H arylation is a valuable method for the synthesis of biaryl and heteroaryl compounds. The use of this compound ligands can promote the coupling of arenes and heteroarenes with aryl halides. A notable example is the use of di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) in the direct arylation of benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole).[4]

Table 1: Palladium-Catalyzed Direct C-H Arylation of Benzo-bis-thiadiazole with 2-iodo-5-(2-ethylhexyl)thiophene [4]

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
1Pd(OAc)₂ (5 mol%)P(t-Bu)₂MeHBF₄ (10 mol%)PivOK (2 equiv)Toluene (B28343)11024Mono-arylated45
2Pd(OAc)₂ (5 mol%)P(t-Bu)₂MeHBF₄ (10 mol%)PivOK (2 equiv)Xylene13024Bis-arylated55
C-H Alkenylation

While specific examples detailing the use of this compound in palladium-catalyzed C-H alkenylation are less common, the principles of using bulky, electron-rich phosphines are applicable. These ligands are known to facilitate Heck-type reactions, which can be adapted for direct C-H alkenylation.

C-H Carbonylation

Palladium-catalyzed carbonylation of C-H bonds is a powerful method for the synthesis of carbonyl compounds. Bulky phosphine (B1218219) ligands are known to be effective in various carbonylation reactions of aryl halides, and this can be extended to C-H activation contexts.

Experimental Protocols

General Protocol for Palladium-Catalyzed Direct C-H Arylation

This protocol is adapted from the direct arylation of benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) using a di-tert-butyl(methyl)phosphonium salt.[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(t-Bu)₂MeHBF₄)

  • Potassium pivalate (B1233124) (PivOK)

  • Aryl halide (e.g., 2-iodo-5-(2-ethylhexyl)thiophene)

  • Substrate (e.g., Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole))

  • Anhydrous toluene or xylene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the substrate (1.0 equiv), palladium(II) acetate (0.05 equiv), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.10 equiv).

  • Add potassium pivalate (2.0 equiv) to the tube.

  • Add the aryl halide (1.1 equiv for mono-arylation, 2.2 equiv for bis-arylation).

  • Add anhydrous solvent (toluene for mono-arylation, xylene for bis-arylation) to achieve a desired concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (110 °C for toluene, 130 °C for xylene) with stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.

Mechanistic Considerations and Visualizations

The catalytic cycle for palladium-catalyzed C-H activation with this compound ligands can proceed through different pathways, most commonly a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle. The specific mechanism can depend on the oxidant and reaction conditions.

Catalytic Cycle for Directed C-H Arylation (Pd(II)/Pd(IV) Pathway)

A common mechanistic proposal for directed C-H arylation involves a Pd(II)/Pd(IV) catalytic cycle.

G Catalytic Cycle for Directed C-H Arylation (Pd(II)/Pd(IV)) Pd(II) Precatalyst Pd(II) Precatalyst Cyclometalated Pd(II) Intermediate Cyclometalated Pd(II) Intermediate Pd(II) Precatalyst->Cyclometalated Pd(II) Intermediate  C-H Activation + Substrate-DG - HX Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Pd(II) Intermediate->Pd(IV) Intermediate  Oxidative Addition + Ar-X Product Release Product Release Pd(IV) Intermediate->Product Release  Reductive Elimination Product Release->Pd(II) Precatalyst  Regeneration of Pd(II)

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation.

Experimental Workflow for a Typical C-H Activation Reaction

The following diagram illustrates a general workflow for setting up and working up a palladium-catalyzed C-H activation reaction.

G General Experimental Workflow for C-H Activation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Charge Reactor Charge Reactor Add Substrate Add Substrate Charge Reactor->Add Substrate Add Catalyst/Ligand Add Catalyst/Ligand Add Substrate->Add Catalyst/Ligand Add Base/Additives Add Base/Additives Add Catalyst/Ligand->Add Base/Additives Add Solvent Add Solvent Add Base/Additives->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Reaction Monitoring (TLC, GC/MS) Reaction Monitoring (TLC, GC/MS) Heating & Stirring->Reaction Monitoring (TLC, GC/MS) Cooling Cooling Reaction Monitoring (TLC, GC/MS)->Cooling Reaction Complete Quenching/Filtration Quenching/Filtration Cooling->Quenching/Filtration Extraction Extraction Quenching/Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: A generalized workflow for palladium-catalyzed C-H activation experiments.

Conclusion

This compound and its derivatives are powerful ligands for enabling palladium-catalyzed C-H activation reactions. Their unique steric and electronic properties facilitate the formation of highly active catalytic species capable of functionalizing a wide range of substrates. The provided protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis and drug development, aiding in the design and execution of novel C-H functionalization strategies. Further exploration of these ligands in C-H alkenylation and carbonylation is a promising area for future research.

References

Application of Di-tert-butylphosphine Ligands in the Negishi Coupling of Secondary Alkyl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of secondary alkyl halides, however, presents a significant challenge due to the competing β-hydride elimination pathway, which can lead to undesired byproducts and low yields of the target molecule. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in overcoming this hurdle. Among these, ligands bearing di-tert-butylphosphine and tri-tert-butylphosphine (B79228) moieties have emerged as particularly effective. These ligands promote the desired reductive elimination from the palladium center over β-hydride elimination, thus enabling the efficient coupling of secondary alkylzinc reagents with a wide range of aryl and heteroaryl halides.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound-containing ligands in the Negishi coupling of secondary alkyl halides, with a focus on catalyst systems that have demonstrated broad substrate scope and high yields.

Application Notes

The use of palladium catalysts bearing bulky biaryldialkylphosphine ligands, such as CPhos, is crucial for the successful Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides.[1][2][3][4] These catalyst systems have been shown to be effective for a wide range of substrates, including sterically hindered and electronically diverse coupling partners. The key to the success of these ligands lies in their ability to accelerate the rate of reductive elimination relative to the undesired β-hydride elimination pathway.[1][4][5]

Key Advantages:

  • High Yields and Selectivity: Enables the formation of C(sp³)–C(sp²) bonds with excellent yields and high selectivity for the desired branched product over the linear isomer.[3]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups, including esters, nitriles, ketones, and even unprotected indoles.[3] The methodology is applicable to both cyclic and acyclic secondary alkylzinc reagents.[3][6]

  • Mild Reaction Conditions: The coupling reactions can often be carried out at ambient temperatures.[3]

  • Application in Complex Molecule Synthesis: This methodology has been successfully applied in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and natural products.[6][7]

Data Presentation

The following tables summarize the quantitative data for the Negishi coupling of various secondary alkylzinc halides with aryl and heteroaryl halides using palladium catalysts with this compound-containing ligands.

Table 1: Negishi Coupling of Isopropylzinc Bromide with Various Aryl Halides Catalyzed by Pd/CPhos

EntryAryl HalideProductYield (%)Ratio (iso:n)
12-Bromobenzonitrile2-Isopropylbenzonitrile95>99:1
22-Bromoanisole2-Isopropylanisole9298:2
34-Bromobenzaldehyde4-Isopropylbenzaldehyde85>99:1
42-Chlorobenzonitrile2-Isopropylbenzonitrile91>99:1
54-Chloroacetophenone4-Isopropylacetophenone88>99:1

Reaction Conditions: Aryl halide (1.0 mmol), i-PrZnBr (1.5 mmol), Pd(OAc)₂ (1-2 mol%), CPhos (1.2-2.4 mol%) in THF at room temperature.[1][3]

Table 2: Negishi Coupling of Various Secondary Alkylzinc Halides with 2-Bromobenzonitrile

EntryAlkylzinc HalideProductYield (%)Ratio (branched:linear)
1Cyclopentylzinc bromide2-Cyclopentylbenzonitrile93>99:1
2Cyclohexylzinc bromide2-Cyclohexylbenzonitrile90>99:1
3sec-Butylzinc bromide2-(sec-Butyl)benzonitrile8898:2

Reaction Conditions: 2-Bromobenzonitrile (1.0 mmol), Alkylzinc halide (1.5 mmol), Pd(OAc)₂ (1 mol%), CPhos (1.2 mol%) in THF at room temperature.[1][3]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)

  • Aryl bromide

  • Secondary alkyl bromide

  • Activated Zinc (Rieke® Zinc or similar)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylacetamide (DMA) (optional, for preparation of organozinc reagent)

  • Lithium Chloride (LiCl) (optional, for preparation of organozinc reagent)

  • Standard glassware for anhydrous reactions (Schlenk flasks, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Secondary Alkylzinc Bromide Reagent

  • In a glovebox or under an inert atmosphere, to a flame-dried Schlenk flask, add activated zinc (1.5 - 2.0 equivalents).

  • Add anhydrous DMA or THF to the flask.

  • Add the secondary alkyl bromide (1.5 equivalents) dropwise to the suspension of zinc at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is often indicated by a change in the appearance of the zinc dust.

  • For less reactive bromides, the addition of LiCl (1.5 equivalents) can be beneficial.

Part B: The Negishi Coupling Reaction

  • In a separate flame-dried Schlenk flask, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and CPhos (0.012 mmol, 1.2 mol%) in anhydrous THF (2 mL).

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add the aryl bromide (1.0 mmol) to the catalyst mixture.

  • To this mixture, add the freshly prepared secondary alkylzinc bromide solution (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Visualizations

Negishi_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L Pd0->OxAdd + R-X (Aryl Halide) Trans Transmetalation Intermediate (R-Pd(II)-R')L OxAdd->Trans + R'-ZnX (Alkylzinc) Trans->Pd0 RedElim Product R-R' Trans->RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Experimental_Workflow start Start prep_zinc Prepare Secondary Alkylzinc Reagent start->prep_zinc prep_catalyst Prepare Pd/Ligand Catalyst Solution start->prep_catalyst coupling Add Alkylzinc Reagent & Initiate Coupling prep_zinc->coupling add_aryl_halide Add Aryl Halide to Catalyst prep_catalyst->add_aryl_halide add_aryl_halide->coupling monitoring Monitor Reaction (TLC, GC-MS) coupling->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Negishi coupling.

References

Application Notes: Microwave-Assisted Organic Synthesis with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The convergence of microwave-assisted organic synthesis (MAOS) and advanced ligand design has revolutionized modern synthetic chemistry. MAOS provides rapid, uniform, and efficient heating by directly interacting with polar molecules in the reaction mixture, which can dramatically accelerate reaction rates and improve yields.[1][2] This technique reduces reaction times from hours to minutes and minimizes the formation of by-products.[3][4] When combined with sterically hindered, electron-rich phosphine (B1218219) ligands, such as those containing di-tert-butylphosphine or related bulky alkylphosphine moieties, the efficiency of palladium-catalyzed cross-coupling reactions is significantly enhanced. These bulky ligands facilitate the formation of the active monoligated palladium(0) species, promoting challenging oxidative addition steps and stabilizing the catalytic intermediates.[5][6] This document provides detailed application notes and protocols for key organic transformations utilizing this powerful combination.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a microwave-assisted organic synthesis experiment.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis A Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand B Add Anhydrous Solvent to a Microwave Vial A->B C Add Reactants to Vial (under inert atmosphere if needed) B->C D Securely Crimp/Cap the Reaction Vial C->D E Place Vial into Microwave Reactor Cavity D->E F Set Parameters: Temperature, Time, Power, Stirring Rate E->F G Initiate Microwave Irradiation Program F->G H Allow Vial to Cool to Room Temperature Post-Reaction G->H I Filter Reaction Mixture (e.g., through Celite/Silica) H->I J Perform Liquid-Liquid Extraction I->J K Dry Organic Layer and Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Final Product (NMR, MS, etc.) L->M

Caption: General workflow for microwave-assisted synthesis.

Application 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, critical for synthesizing pharmaceuticals and advanced materials.[5] Microwave irradiation drastically shortens the long reaction times often required with conventional heating, while bulky phosphine ligands like XPhos (a this compound-containing biaryl ligand) enable the coupling of a wide variety of amines and aryl halides.[5][7]

Comparative Data: Conventional vs. Microwave Heating

The following data, adapted from a study on a Buchwald-Hartwig double amination reaction, highlights the significant rate enhancement achieved with microwave heating compared to conventional methods which required 24 hours.[7]

EntryMethodTemperature (°C)Time (min)Power (W)Yield (%)
1Microwave1201020065
2Microwave1301020073
3Microwave1401020079
4Microwave1501020094
5Microwave1601020081
6ConventionalReflux (Toluene)1440 (24h)N/AModerate

Table adapted from data presented on the coupling of phenoxazine (B87303) with 1,4-dibromobenzene.[7]

Detailed Experimental Protocol: Microwave-Assisted Double Amination

This protocol is based on the optimized conditions for the reaction between an amine (e.g., phenoxazine) and an aryl dihalide (e.g., 1,4-dibromobenzene).[7]

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl dihalide (1.0 equiv.), the amine (2.2 equiv.), and sodium tert-butoxide (t-BuONa) (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source, such as Pd₂(dba)₃ (0.02 equiv.), and the this compound-containing ligand, such as XPhos (0.08 equiv.).

  • Solvent Addition: Add anhydrous toluene (B28343) (to achieve a 0.1 M concentration with respect to the aryl halide).

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 10 minutes with continuous stirring. The power is typically set to a maximum of 200 W and adjusted by the instrument to maintain the target temperature.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite. Wash the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to yield the desired di-aminated product.

Application 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[8] The use of microwave heating in conjunction with air-stable palladium catalysts bearing bulky phosphine ligands, such as tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(tBu)₃]BF₄), allows for rapid and efficient coupling of various aryl halides with boronic acids.[9][10]

Catalytic Cycle Logic

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling, illustrating the role of the phosphine ligand (L).

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Ar-X L1 Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Ar'-B(OR)₂ (Base) Transmetal->Pd0 Ar-Ar' RedElim Ar-Ar' L3 Reductive Elimination L2 Transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Quantitative Data: Microwave-Assisted Suzuki Coupling

The following table presents data for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with various boronic acids, using a palladium catalyst and a tri-tert-butylphosphine (B79228) ligand precursor.[9]

Aryl Boronic AcidProduct Yield (%)
Phenylboronic acid35
3-Methoxyphenylboronic acid72
3-Cyanophenylboronic acid83
3-Carboxyphenylboronic acid55

Conditions: 2,4-dichloropyrimidine, boronic acid (1.2 equiv), Pd₂(dba)₃·CHCl₃ (5 mol%), [HP(tBu)₃]BF₄ (10 mol%), K₂CO₃ (3 equiv), 1,4-Dioxane (B91453)/H₂O, 150 °C, 15 min.[9]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a general method for the coupling of an aryl chloride with an arylboronic acid.[9]

  • Reagent Preparation: In a microwave reaction vial with a stir bar, combine the aryl chloride (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 5 mol%) and the phosphine ligand precursor (e.g., tri-tert-butylphosphonium tetrafluoroborate, 10 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a 0.2 M concentration relative to the aryl chloride.

  • Sealing: Tightly cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes with active stirring.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and water. Separate the aqueous layer and extract it twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material by flash column chromatography to obtain the biaryl product.

Application 3: Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is essential for synthesizing conjugated systems found in molecular electronics and pharmaceuticals.[11] Microwave assistance, combined with highly active catalysts formed from bulky, air-stable this compound ligands like di-tert-butylneopentylphosphine (B1584642) (DTBNpP), enables these reactions to proceed rapidly and often under copper-free conditions, which simplifies purification.[11]

Quantitative Data: Room-Temperature Sonogashira Coupling

The use of a specialized precatalyst allows for efficient coupling at room temperature, though microwave heating can be used to accelerate more challenging examples. The following data is for a room-temperature coupling facilitated by a this compound ligand-based precatalyst.

Aryl BromideAlkyneBaseTime (h)Yield (%)
3,5-Dimethoxyphenyl bromide3-Ethynylthiophene(i-Pr)₂NH295
3,5-Dimethoxyphenyl bromide3-EthynylthiopheneTMP2100
3,5-Dimethoxyphenyl bromide3-EthynylthiopheneNaOAc286
4-BromobenzonitrilePhenylacetyleneTMP297

Table adapted from data using [DTBNpP]Pd(crotyl)Cl precatalyst in DMSO at room temperature.[11] Microwave irradiation can be applied to reduce reaction times further, especially for less reactive substrates.

Detailed Experimental Protocol: Microwave-Assisted Sonogashira Coupling

This protocol is a general method for the copper-free Sonogashira coupling of an aryl bromide and a terminal alkyne.[10][11]

  • Reagent Preparation: To a microwave vial with a stir bar, add the aryl bromide (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst bearing a bulky phosphine ligand (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%).

  • Solvent and Base Addition: Add an appropriate solvent (e.g., DMSO, MeCN, or DMA) followed by the base (e.g., 2,2,6,6-tetramethylpiperidine (B32323) (TMP) or triethylamine, 2.0 equiv.).

  • Sealing: Cap the vial and ensure it is properly sealed.

  • Microwave Irradiation: Place the vial in the microwave reactor. For challenging substrates, irradiate at 100-120 °C for 10-30 minutes. For highly active systems, the reaction may proceed at room temperature, but microwave heating can ensure rapid completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent under vacuum. Purify the crude product by silica gel chromatography.

References

Application Notes and Protocols: Di-tert-butylphosphine for Stereoselective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of di-tert-butylphosphine and its derivatives as ligands in stereoselective carbon-carbon bond formation reactions. The bulky and electron-rich nature of these phosphines plays a crucial role in enhancing catalytic activity and controlling stereoselectivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings.

Stereoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The use of bulky and electron-rich phosphine (B1218219) ligands like this compound and its derivatives is critical for achieving high efficiency and stereoselectivity, particularly with challenging substrates such as aryl chlorides. Chiral analogues of these phosphines have been successfully employed in asymmetric Suzuki-Miyaura couplings to generate axially chiral biaryls.

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
11-Bromo-2-naphthylamine2-Methylphenylboronic acidPd(OAc)₂ (2)(S)-KenPhos (4)K₃PO₄Toluene (B28343)100128592[1]
21-Iodo-2-naphthylamine2-Methylphenylboronic acidPd(OAc)₂ (2)(S)-KenPhos (4)K₃PO₄Toluene100128891[1]
32-Bromo-N-cumylbenzamide2-Methyl-1-naphthylboronic acidPd(OAc)₂ (2)KenPhos (4)K₃PO₄Toluene100129293[1]
42-Chloro-N-cumylbenzamide2-Methyl-1-naphthylboronic acidPd(OAc)₂ (2)KenPhos (4)K₃PO₄Toluene100128994[1]
51-Bromo-2-methoxynaphthalenePhenylboronic acidPd₂(dba)₃ (1.5)sSPhos (3.0)K₃PO₄1,4-Dioxane80129599[2]
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (S)-KenPhos (or other suitable chiral phosphine ligand)

  • Aryl halide (e.g., 2-Bromo-N-cumylbenzamide)

  • Boronic acid (e.g., 2-Methyl-1-naphthylboronic acid)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), (S)-KenPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).

  • The aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) are added to the Schlenk tube.

  • Anhydrous toluene (5 mL) is added, and the tube is sealed.

  • The reaction mixture is removed from the glovebox and heated in an oil bath at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched biaryl product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle for Asymmetric Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)Ln->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)(L*)-Ar' Ar-Pd(II)(L*)-Ar' Ar-Ar' Ar-Ar' Ar-Pd(II)(L*)-Ar'->Ar-Ar' Ar-Pd(II)(L)-Ar'->Pd(0)Ln Reductive Elimination (Stereodetermining Step)

Caption: Catalytic cycle for the asymmetric Suzuki-Miyaura coupling.

Stereoselective Heck Reaction

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. The use of bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) has enabled the use of less reactive aryl chlorides and improved control over regioselectivity and E/Z selectivity. Chiral P,N-ligands have been shown to be effective in asymmetric Heck reactions.

Quantitative Data for Diastereoselective and Enantioselective Heck Reactions
EntryAryl Halide/TriflateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)E/Z or ee (%)Ref.
14-ChlorobenzonitrileStyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)Cy₂NMeToluene801.596>95:5 (E/Z)
2Phenyl triflate2,3-Dihydrofuran (B140613)Pd(OAc)₂ (3)Chiral P,N-ligand (6)Proton SpongeBenzene (B151609)60488596 (ee)[3]
31-Naphthyl triflate2,3-DihydrofuranPd(OAc)₂ (3)Chiral P,N-ligand (6)Proton SpongeBenzene60489298 (ee)[3]
Experimental Protocol: Asymmetric Heck Reaction[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral P,N-ligand

  • Aryl triflate (e.g., Phenyl triflate)

  • Alkene (e.g., 2,3-Dihydrofuran)

  • Proton Sponge

  • Benzene, anhydrous

Procedure:

  • A solution of Pd(OAc)₂ (0.03 mmol, 3 mol%) and the chiral P,N-ligand (0.06 mmol, 6 mol%) in anhydrous benzene (2 mL) is stirred at room temperature under argon for 20 minutes.

  • To this solution are added the aryl triflate (1.0 mmol), 2,3-dihydrofuran (2.0 mmol), and Proton Sponge (1.2 mmol).

  • The reaction mixture is heated at 60 °C for 48 hours.

  • After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the desired product.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Experimental Workflow for Asymmetric Heck Reaction

Heck_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification p1 Mix Pd(OAc)₂ and Chiral Ligand p2 Stir in Anhydrous Benzene p1->p2 r1 Add Aryl Triflate, Alkene, and Base p2->r1 r2 Heat at 60 °C for 48h r1->r2 w1 Cool to Room Temperature r2->w1 w2 Filter through Silica Gel w1->w2 w3 Concentrate and Purify by Chromatography w2->w3

Caption: Experimental workflow for a typical asymmetric Heck reaction.

Stereoselective Negishi Coupling

The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides or triflates. The stereochemical outcome of the reaction with vinyl halides is highly dependent on the phosphine ligand used. While many phosphine ligands can lead to a loss of stereointegrity, the use of this compound-based ligands can influence the E/Z ratio of the product.

Quantitative Data for Stereoselective Negishi Coupling of Vinyl Halides[4]
EntryVinyl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Z/E Ratio
1(Z)-1-Iodo-1-octenen-BuZnIPd[P(t-Bu)₃]₂ (2)--THFrt43873:27
2(Z)-1-Iodo-1-octenen-BuZnIPdCl₂(PPh₃)₂ (2)-TMEDATHFrt2499>99:1
3(E)-1-Bromo-1-octenen-BuZnIPdCl₂(Amphos)₂ (2)-N-MeImTHFrt12>99>1:99
4(Z)-1-Bromo-1-octenen-BuZnIPdCl₂(Amphos)₂ (2)-N-MeImTHFrt12>99>99:1

Note: While this compound itself can lead to isomerization, other bulky phosphine ligands in combination with additives can achieve high stereoretention.

Experimental Protocol: Stereoselective Negishi Coupling of a Vinyl Halide[4]

Materials:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Vinyl halide (e.g., (Z)-1-Iodo-1-octene)

  • Organozinc reagent (e.g., n-Butylzinc iodide solution in THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous THF (3 mL), followed by the vinyl halide (1.0 mmol) and TMEDA (1.1 mmol).

  • The organozinc reagent (1.1 mmol, 1.0 M solution in THF) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the product. The Z/E ratio is determined by GC or ¹H NMR analysis of the crude product.

Proposed Mechanism for Stereochemical Outcome in Negishi Coupling

Negishi_Stereo cluster_retention Stereoretentive Pathway cluster_isomerization Isomerization Pathway A Oxidative Addition (Retention) B Transmetalation A->B I Vinyl-Pd(II)-X C Reductive Elimination (Retention) B->C D Oxidative Addition E Syn-addition/β-hydride elimination -rotation-reinsertion D->E D->I F Transmetalation E->F G Reductive Elimination F->G I->A Direct Transmetalation I->E Isomerization before Transmetalation

Caption: Simplified pathways influencing stereochemical outcome in Negishi coupling.

References

Application Notes and Protocols: In-Situ Generation of Palladium Catalysts with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The in-situ generation of the active palladium(0) catalyst from a stable palladium(II) or palladium(0) precursor and a suitable ligand offers a convenient and highly effective strategy, obviating the need to synthesize and handle often sensitive pre-formed catalysts. Among the most powerful ligands for these transformations are bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), which promote the critical oxidative addition step and facilitate challenging couplings.

These application notes provide detailed protocols for the in-situ generation of palladium catalysts using tri-tert-butylphosphine and its derivatives for three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The information presented is designed to be a practical guide for laboratory chemists, offering quantitative data and step-by-step procedures to facilitate the application of these powerful catalytic systems.

Core Concepts of In-Situ Catalyst Formation

The active catalyst in these reactions is typically a monoligated palladium(0) species, Pd(0)L, where L is the phosphine (B1218219) ligand. This species is generated in the reaction flask from a palladium precursor. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). When using a Pd(II) precursor, an in-situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand, an amine, or another reagent in the reaction mixture. The bulky and electron-rich nature of tri-tert-butylphosphine stabilizes the active Pd(0) species and promotes high catalytic activity.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of in-situ generated Pd/P(t-Bu)₃ catalysts allows for the coupling of a wide range of substrates, including challenging aryl chlorides, often under mild conditions.[1][3]

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Chlorotoluene (B122035)Phenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)K₃PO₄Dioxane802492[4]
24-Bromotoluene3-Carboxyphenylboronic acidPd₂(dba)₃P(t-Bu)₃CsFDioxane80296[4]
32-BromotoluenePhenylboronic acidPd₂(dba)₃ (0.5)[HP(t-Bu)₃]BF₄ (1.2)KF·2H₂OTHFRT1295[5]
41-Bromo-4-methoxybenzenePhenylboronic acidPd₂(dba)₃ (0.5)[HP(t-Bu)₃]BF₄ (1.2)KF·2H₂OTHFRT1298[5]
54-Chloroanisole (B146269)Phenylboronic acidPd(OAc)₂P(t-Bu)₃KFTHF45693[3]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)

  • Aryl halide: 4-Chlorotoluene

  • Boronic acid: Phenylboronic acid

  • Base: Potassium phosphate (B84403) (K₃PO₄), tribasic

  • Solvent: Anhydrous, degassed 1,4-dioxane (B91453)

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.0 mol%), and K₃PO₄ (2.0 equivalents).

  • Add phenylboronic acid (1.2 equivalents) and 4-chlorotoluene (1.0 equivalent).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. In-situ generated catalysts with bulky phosphine ligands are highly effective for this transformation, enabling the coupling of a diverse range of amines and aryl halides, including less reactive aryl chlorides.[6][7]

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChloroanisoleDiphenylamine (B1679370)Pd₂(dba)₃ (1.0)tBu₃P·HBF₄ (2.0)NaOtBuTolueneReflux1665
24-ChlorotolueneMorpholinePd₂(dba)₃ (0.05)P(i-BuNCH₂CH₂)₃N (0.2)NaOtBuToluene1002464[8]
31-Chloro-4-nitrobenzeneDiphenylaminePd₂(dba)₃P(i-BuNCH₂CH₂)₃NNaOHToluene1002087[8]
42-Chloro-m-xylene2,6-DimethylanilinePd₂(dba)₃ (0.25)P(i-BuNCH₂CH₂)₃N (0.5)NaOtBuToluene1002085[8]
54-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)L1* (0.5)KOtBuTolueneRT1>95[6]

*L1 refers to a specific tricyclohexylphosphonium-containing ligand from the cited reference.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes the amination of 4-chloroanisole with diphenylamine.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Aryl halide: 4-Chloroanisole

  • Amine: Diphenylamine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous, degassed toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add diphenylamine (1.0 eq.), 4-chloroanisole (1.05 eq.), and degassed toluene.

  • Add Pd₂(dba)₃ (1.0 mol%), tBu₃P·HBF₄ (2.0 mol%), and sodium tert-butoxide (2.2 eq.).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 16 hours.

  • After cooling to room temperature, dilute the reaction with dichloromethane.

  • Filter the suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. The use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine can significantly improve the efficiency and scope of this reaction, particularly with less reactive aryl chlorides.[9]

Quantitative Data for Heck Reaction
EntryAryl HalideOlefinPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePd(OAc)₂ (1.0)NHC* (2.0)K₂CO₃DMF/H₂O80495[10]
2BromobenzeneStyrenePd-complex 6** (1.0)-Cs₂CO₃DMSO601292[11]
3IodobenzeneStyrenePd(OAc)₂ (2.0)P(t-Bu)₃ (4.0)Cy₂NMeDioxane1002498[9] (General Conditions)
44-ChlorotolueneStyrenePd₂(dba)₃ (1.0)P(t-Bu)₃ (2.0)Cs₂CO₃Dioxane1202485[1]

*NHC refers to an N-heterocyclic carbene ligand from the cited reference. **Pd-complex 6 refers to a specific SPO-ligated palladium complex from the cited reference.

Experimental Protocol: Heck Reaction of an Aryl Chloride

This protocol provides a general procedure for the Heck coupling of an aryl chloride with an olefin.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Olefin (e.g., styrene)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.0 mol%) and P(t-Bu)₃ (2.0 mol%) to a dry Schlenk tube.

  • Add Cs₂CO₃ (1.5 equivalents).

  • Remove the tube from the glovebox and add the aryl chloride (1.0 equivalent), the olefin (1.2 equivalents), and anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring by GC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-R(L) (Transmetalation Complex) OxAdd->Transmetal R-M (e.g., R-B(OH)₂ or R₂NH) ReductElim Product (Ar-R) Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Regeneration Product Coupled Product (Ar-R) ReductElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RM Coupling Partner (R-M) RM->Transmetal Base Base Base->Transmetal Activates R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for In-Situ Catalyst Generation

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Pd Precursor & Ligand to Dry Flask B 2. Add Base and Solid Reagents A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Add Liquid Reagents D->E F 6. Heat to Desired Temperature E->F G 7. Monitor Reaction (TLC, GC, LC-MS) F->G H 8. Cool and Quench Reaction G->H I 9. Extraction H->I J 10. Dry and Concentrate Organic Layer I->J K 11. Purify Product (e.g., Chromatography) J->K

Caption: General experimental workflow for cross-coupling with in-situ catalyst generation.

References

Application Notes and Protocols: Di-tert-butylphosphine Ligands in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the use of di-tert-butylphosphine and its derivatives as ligands in palladium-catalyzed cross-coupling reactions for the synthesis of key pharmaceutical intermediates. The unique steric and electronic properties of these bulky, electron-rich phosphine (B1218219) ligands enable efficient bond formation, often with challenging substrates, making them invaluable tools in medicinal chemistry and process development.

Introduction: The Advantage of this compound Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in the synthesis of complex organic molecules for the pharmaceutical industry. The choice of ligand is critical to the success of these reactions, influencing catalyst stability, activity, and substrate scope.

This compound and related biaryl phosphine ligands (e.g., JohnPhos, XPhos) offer significant advantages:

  • Enhanced Reactivity: Their strong electron-donating ability facilitates the oxidative addition step in the catalytic cycle, which is often rate-limiting, especially with less reactive aryl chlorides.[1]

  • Steric Hindrance: The bulky tert-butyl groups promote the reductive elimination step and prevent catalyst deactivation, leading to higher turnover numbers.

  • Broad Substrate Scope: These ligands enable the coupling of a wide range of substrates, including sterically hindered and electron-deficient or -rich aryl and heteroaryl halides.[1]

  • Milder Reaction Conditions: The high catalytic activity often allows reactions to proceed at lower temperatures and with lower catalyst loadings.[2]

Application Example 1: Buchwald-Hartwig Amination in the Synthesis of an Imatinib (B729) Derivative

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This example details the synthesis of a key intermediate for Imatinib, a tyrosine kinase inhibitor, using a palladium catalyst with a this compound-containing biaryl ligand (XPhos).[3]

Quantitative Data
ParameterValueReference
Reaction Buchwald-Hartwig Amination[3]
Substrates Bromobenzamide intermediate, Hetaryl primary amine[3]
Catalyst System Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / XPhos[3]
Catalyst Loading 0.00856 mmol Pd₂(dba)₃, 0.01712 mmol XPhos[3]
Base Potassium tert-butoxide (KOtBu)[3]
Solvent Toluene (B28343) / tert-butanol (B103910)[3]
Temperature 160 °C[3]
Reaction Time 24 hours[3]
Yield 40.0% - 58.1%[3]
Experimental Protocol

Synthesis of Imatinib Derivatives (Compounds 5-10) [3]

  • To an oven-dried 10 mL Schlenk tube equipped with a rubber septum, add the bromobenzamide intermediate (0.214 mmol), the corresponding aromatic amine (0.214 mmol), potassium tert-butoxide (0.297 mmol, 33.4 mg), XPhos (0.01712 mmol, 9.9 mg), and Tris(dibenzylideneacetone)dipalladium(0) (0.00856 mmol, 7.8 mg).

  • Under an inert atmosphere (e.g., argon or nitrogen), add dry toluene (1 mL) and dry tert-butanol (1 mL) to the Schlenk tube.

  • Seal the tube and heat the resulting mixture to 160 °C with stirring for 24 hours.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Imatinib derivative.

Application Example 2: Suzuki-Miyaura Coupling for the Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Pyrido[2,3-d]pyrimidines are common scaffolds in kinase inhibitors. This protocol describes a general method for the Suzuki coupling of 6-chloropyrido[2,3-d]pyrimidine (B8409636), a common pharmaceutical intermediate, using a palladium catalyst with a bulky phosphine ligand like tri-tert-butylphosphine (B79228).[1]

Quantitative Data
ParameterValueReference
Reaction Suzuki-Miyaura Coupling[1]
Substrates 6-Chloropyrido[2,3-d]pyrimidine, Aryl/Heteroaryl boronic acid[1]
Catalyst System Palladium Catalyst / Tri-tert-butylphosphine (or similar bulky ligand)[1]
Catalyst Loading Typically 1-5 mol%[2]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃[1]
Solvent Toluene, 1,4-Dioxane, or THF (often with water)[1]
Temperature 80-110 °C[1]
Reaction Time Typically 2-24 hours[1]
Yield Generally high, depending on substrates[1]
Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyrido[2,3-d]pyrimidine [1]

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-chloropyrido[2,3-d]pyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the this compound-based ligand (e.g., tri-tert-butylphosphine or a biaryl phosphine, 1.1-1.5 equiv. relative to palladium).

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-substituted-pyrido[2,3-d]pyrimidine product.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows for the palladium-catalyzed cross-coupling reactions discussed.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R'R''NH Deprot Deprotonation AmineCoord->Deprot Base ProdComplex Product Complex Deprot->ProdComplex - HB+ ProdComplex->Pd0 Reductive Elimination Product Ar-NR'R'' ProdComplex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'B(OR)₂ Base ProdComplex Product Complex Transmetal->ProdComplex - XB(OR)₂ ProdComplex->Pd0 Reductive Elimination Product Ar-Ar' ProdComplex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product end End product->end

Caption: General experimental workflow for cross-coupling reactions.

Logical_Relationships cluster_catalyst Catalytic System cluster_reagents Reactants cluster_conditions Reaction Conditions Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Product Desired Pharmaceutical Intermediate Pd_Source->Product enables Ligand This compound Ligand Ligand->Product enhances Aryl_Halide Aryl/Heteroaryl Halide (e.g., Ar-Cl, Ar-Br) Aryl_Halide->Product Coupling_Partner Coupling Partner (Amine or Boronic Acid) Coupling_Partner->Product Base Base (e.g., KOtBu, K₃PO₄) Base->Product activates Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product mediates Temperature Temperature Temperature->Product drives

Caption: Logical relationships of components in the cross-coupling reaction.

References

Di-tert-butylphosphine for C-P Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine and its derivatives have emerged as valuable reagents in modern synthetic chemistry, particularly in the formation of carbon-phosphorus (C-P) bonds. This class of phosphines, characterized by the presence of two bulky tert-butyl groups, offers unique steric and electronic properties that facilitate challenging cross-coupling reactions. The formation of C-P bonds is of significant interest in medicinal chemistry and materials science, as organophosphorus compounds are integral to a wide range of biologically active molecules, catalysts, and functional materials. Due to the air-sensitivity of this compound, its more stable borane (B79455) adduct, this compound borane (t-Bu₂PH·BH₃), is commonly employed in these transformations. This document provides detailed application notes and experimental protocols for the use of this compound borane in palladium-catalyzed C-P bond formation reactions.

Application Notes

This compound borane is a versatile phosphinating agent for the synthesis of tertiary phosphines through palladium-catalyzed cross-coupling reactions with aryl and vinyl halides or triflates. The bulky tert-butyl groups on the phosphorus atom are crucial for promoting the desired reductive elimination step in the catalytic cycle and can influence the selectivity of the reaction.

The use of this compound borane offers several advantages:

  • Air-Stability: The borane complex is a stable, crystalline solid that is easier to handle compared to the pyrophoric free phosphine (B1218219).[1]

  • High Reactivity: In the presence of a suitable base, the borane adduct readily participates in the catalytic cycle.

  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, enabling the synthesis of diverse organophosphorus compounds.

A common catalytic system for these reactions involves a palladium precursor, such as Pd(dba)₂ or Pd(OAc)₂, and a suitable ligand. Interestingly, in many cases, this compound itself can act as both the reactant and the ligand once the borane protecting group is removed in situ.

Palladium-Catalyzed C(sp²)-P Bond Formation

The palladium-catalyzed cross-coupling of this compound borane with aryl or vinyl halides is a robust method for the synthesis of aryldialkylphosphines and vinyldialkylphosphines. The general transformation is depicted below:

Where Ar = aryl or vinyl; X = I, Br, Cl, OTf

The resulting phosphine-borane adduct can be deprotected if the free phosphine is desired.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed C-P cross-coupling reaction using this compound borane.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound Borane, Base, and Solvent catalyst Add Palladium Catalyst and Ligand (if any) reagents->catalyst inert Purge with Inert Gas (e.g., Argon or Nitrogen) catalyst->inert heating Heat the Reaction Mixture (e.g., 80-110 °C) inert->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General workflow for Pd-catalyzed C-P coupling.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed coupling of this compound borane with various aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Tolyl-di-tert-butylphosphine borane85
24-Bromoanisole(4-Methoxyphenyl)-di-tert-butylphosphine borane92
31-Bromo-4-fluorobenzene(4-Fluorophenyl)-di-tert-butylphosphine borane78
41-Bromo-4-(trifluoromethyl)benzene[4-(Trifluoromethyl)phenyl]-di-tert-butylphosphine borane65
52-BromopyridineDi-tert-butyl(pyridin-2-yl)phosphine borane75
63-BromopyridineDi-tert-butyl(pyridin-3-yl)phosphine borane81

Yields are isolated yields and are representative examples found in the literature under optimized conditions.

Experimental Protocols

Representative Procedure for the Palladium-Catalyzed Coupling of an Aryl Bromide with this compound Borane

This protocol is a general representation based on procedures reported in the chemical literature.

Materials:

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound borane (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and 1,4-bis(diphenylphosphino)butane (0.024 mmol) in anhydrous, degassed toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous, degassed toluene (3 mL) to the Schlenk tube.

  • Seal the Schlenk tube and purge with argon for 10 minutes.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl-di-tert-butylphosphine borane adduct.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-P cross-coupling reaction.

Catalytic_Cycle cluster_0 PdL2 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)(L)₂-X PdL2->ArPdX Ar-X Transmetal Ligand Exchange/ Deprotonation ArPdP Ar-Pd(II)(L)₂-P(t-Bu)₂ ArPdX->ArPdP [(t-Bu)₂PH·BH₃]⁻ ArPdP->PdL2 Ar-P(t-Bu)₂·BH₃ RedElim Reductive Elimination

Caption: Pd-catalyzed C-P cross-coupling cycle.

Conclusion

This compound borane is a highly effective reagent for the synthesis of tertiary phosphines via palladium-catalyzed C-P bond formation. Its stability and reactivity make it a valuable tool for accessing a wide array of organophosphorus compounds relevant to drug discovery and materials science. The provided protocols and data serve as a guide for researchers to implement this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.

References

Troubleshooting & Optimization

Air and moisture stability of Di-tert-butylphosphine palladium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Di-tert-butylphosphine Palladium Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the air and moisture stability of these catalysts and to offer solutions for common issues encountered during their use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Are all this compound palladium catalysts sensitive to air and moisture?

Not all. The stability of this compound palladium catalysts varies significantly depending on the specific ligand and the overall structure of the catalyst complex.

  • Air-Sensitive Catalysts: Traditional catalysts like Bis(tri-tert-butylphosphine)palladium(0) are known to be sensitive to both air and moisture.[1] Exposure can lead to oxidation of the palladium center and the phosphine (B1218219) ligand, resulting in decreased catalytic activity. Therefore, these catalysts require handling and storage under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Air-Stable Precatalysts: Modern advancements have led to the development of highly robust and user-friendly "air-stable" precatalysts.[2][3] Buchwald G3 and G4 precatalysts, for example, are designed to be stable to air, moisture, and heat in their solid form, which greatly simplifies handling and reaction setup.[4][5] These precatalysts typically feature a palladium(II) center and a specialized ligand scaffold that protects the metal center until the active Pd(0) species is generated in situ under the reaction conditions.[5]

Q2: How should I handle and store air-sensitive this compound palladium catalysts?

For air-sensitive catalysts, strict anaerobic and anhydrous techniques are crucial to maintain their activity.

  • Storage: Store the catalyst in a tightly sealed container, preferably in a glovebox or a desiccator filled with an inert gas like nitrogen or argon.[1] For long-term storage, refrigeration (-20°C) is often recommended.

  • Handling: All manipulations, including weighing and addition to the reaction vessel, should be performed under an inert atmosphere, for instance, inside a glovebox. If a glovebox is unavailable, use Schlenk line techniques.

  • Solvents and Reagents: Ensure that all solvents and reagents used in the reaction are thoroughly degassed and dried to remove oxygen and water.

Q3: What are the common signs of catalyst degradation due to air or moisture exposure?

Several indicators may suggest that your catalyst has degraded:

  • Visual Changes: A color change in the solid catalyst or the reaction mixture can be a sign of decomposition. The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst aggregation and deactivation.

  • Reduced Catalytic Activity: The most direct evidence of degradation is a significant drop in the reaction yield or a complete failure of the reaction to proceed under standard conditions.

  • Inconsistent Results: If you observe poor reproducibility between batches, catalyst instability could be a contributing factor.

Q4: What is the primary degradation pathway for these catalysts in the presence of air?

The primary degradation pathway involves the oxidation of the phosphine ligand to phosphine oxide. The electron-rich this compound ligands are susceptible to oxidation by atmospheric oxygen. This process is often coupled with a change in the oxidation state of the palladium center, leading to the formation of inactive palladium species and catalyst decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Catalyst Inactivity due to Air/Moisture Exposure: The catalyst may have been improperly handled or stored, leading to degradation.- Use a fresh batch of catalyst from a sealed container.- For air-sensitive catalysts, ensure all handling is performed under a strict inert atmosphere (glovebox or Schlenk line).- Switch to a more robust, air-stable precatalyst like a Buchwald G3 or G4 precatalyst.[4][5]
Insufficient Catalyst Loading: The amount of active catalyst may be too low for the reaction scale or substrate reactivity.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).
Poor Quality Solvents or Reagents: Residual water or oxygen in the reaction medium can deactivate the catalyst.- Use freshly distilled and thoroughly degassed solvents.- Ensure all reagents are of high purity and are handled under inert conditions if they are also sensitive.
Formation of Palladium Black Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium nanoparticles (palladium black), especially at elevated temperatures or with prolonged reaction times.- Lower the reaction temperature if possible.- Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or GC/LC-MS).- Ensure proper stirring to maintain a homogeneous reaction mixture.
Ligand Dissociation: Weakly bound ligands can dissociate from the palladium center, leading to unprotected metal species that are prone to aggregation.- Consider using a ligand that forms a more stable complex with palladium under the reaction conditions.
Reaction Fails to Initiate Inefficient Precatalyst Activation: For precatalysts, the conditions may not be suitable for the generation of the active Pd(0) species.- Ensure the correct base and temperature are used as specified in the protocol for the particular precatalyst.- Some precatalysts may require a pre-activation step before the addition of the substrates.
Presence of Catalyst Poisons: Impurities in the starting materials or solvents can act as poisons for the palladium catalyst.- Purify starting materials (e.g., by recrystallization or distillation).- Treat solvents with appropriate drying agents and degassing methods.

Data on Catalyst Stability

While specific quantitative data on the benchtop stability of all this compound palladium catalysts is not exhaustively available in the literature, the following table provides a qualitative comparison based on available information.

Catalyst TypeGeneral Air/Moisture Stability (Solid State)Handling Recommendations
Bis(tri-tert-butylphosphine)palladium(0) SensitiveStrict inert atmosphere (glovebox/Schlenk line) required.[1]
Palladium(II) Acetate + this compound Ligand (in-situ) SensitivePrepare fresh and use immediately under inert atmosphere.
Buchwald G2 Precatalysts Generally air and moisture-stable.Can be handled in air for short periods, but long-term storage under inert atmosphere is recommended.
Buchwald G3 and G4 Precatalysts Air, moisture, and thermally stable.[4][5]Can be handled on the benchtop for routine weighing and addition. Long-term storage in a desiccator is good practice.
[Pd(cinnamyl)Cl]₂ + this compound Ligand Moderately StableBest handled under an inert atmosphere, though less sensitive than Pd(0) complexes.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using an Air-Stable this compound Palladium Precatalyst (e.g., a Buchwald G3 Precatalyst)

This protocol outlines a general procedure that takes advantage of the air-stable nature of modern precatalysts.

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In the open air, add the this compound palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene (B28343) or 1,4-dioxane, 5 mL).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Evaluation of Catalyst Stability in Air (Qualitative)

This protocol can be used to assess the relative air stability of different catalysts.

  • Sample Preparation: Weigh equal amounts (e.g., 10 mg) of the catalysts to be tested into separate, labeled, open vials.

  • Air Exposure: Place the vials on a laboratory bench, exposed to the ambient atmosphere.

  • Monitoring: At regular intervals (e.g., 1 hour, 6 hours, 24 hours, 1 week), take a small sample from each vial.

  • Activity Test: Use the aged catalyst sample in a standard test reaction (e.g., a small-scale Suzuki-Miyaura coupling with a reliable substrate combination) under identical conditions to a fresh catalyst sample.

  • Analysis: Compare the reaction yields obtained with the aged catalysts to the yield from the fresh catalyst. A significant drop in yield indicates catalyst degradation. Visual changes in the solid catalyst should also be noted.

Visualizing Catalyst Degradation and Troubleshooting

Catalyst Degradation Pathway

The following diagram illustrates a simplified degradation pathway of a this compound palladium(II) precatalyst in the presence of a reducing agent (which can be the phosphine ligand itself) and subsequent exposure to air.

degradation_pathway Precatalyst Pd(II) Precatalyst (L-Pd(II)-X₂) Active_Catalyst Active Pd(0) Catalyst (L-Pd(0)) Precatalyst->Active_Catalyst Reduction (in-situ activation) Oxidized_Ligand Phosphine Oxide (t-Bu₂POH) Precatalyst->Oxidized_Ligand Ligand Oxidation (side reaction) Degraded_Catalyst Inactive Pd Species (e.g., Pd Black) Active_Catalyst->Degraded_Catalyst Air/Moisture Exposure (Oxidation/Aggregation) Product Desired Product Active_Catalyst->Product Catalytic Cycle

Caption: Simplified catalyst activation and degradation pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in cross-coupling reactions using these catalysts.

troubleshooting_workflow Start Low or No Yield Check_Catalyst Check Catalyst Handling and Storage Start->Check_Catalyst Use_Fresh_Catalyst Use Fresh Catalyst / Air-Stable Precatalyst Check_Catalyst->Use_Fresh_Catalyst Improper? Check_Reagents Check Purity and Dryness of Reagents and Solvents Check_Catalyst->Check_Reagents Proper Use_Fresh_Catalyst->Check_Reagents Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents Impurities? Check_Conditions Review Reaction Conditions (Temp, Time, Base) Check_Reagents->Check_Conditions Pure/Dry Purify_Reagents->Check_Conditions Optimize_Conditions Optimize Conditions (e.g., screen bases/solvents) Check_Conditions->Optimize_Conditions Suboptimal? Success Reaction Successful Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Troubleshooting decision tree for cross-coupling reactions.

References

Technical Support Center: Cross-Coupling Reactions with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions utilizing di-tert-butylphosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses frequent challenges encountered when using this compound ligands in cross-coupling reactions, providing targeted solutions and detailed protocols.

Issue 1: Low or No Product Yield and Catalyst Decomposition

Q1: My cross-coupling reaction is showing low to no conversion of my starting materials. I also observe the formation of palladium black. What is the likely cause?

A1: The formation of palladium black is a strong indicator of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium metal. With electron-rich and bulky this compound ligands, the primary culprit for this is often the presence of oxygen. The active monoligated Pd(0) species, promoted by these bulky ligands, is highly sensitive to air.[1]

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Oxygen can lead to the oxidation of the phosphine (B1218219) ligand to the corresponding phosphine oxide, which is catalytically inactive, and can also promote the decomposition of the Pd(0) catalyst.[2][3]

    • Protocol: Use Schlenk line techniques or a glovebox for all manipulations.[2][4] Solvents must be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2]

  • Use High-Purity Reagents: Impurities in starting materials, reagents, or solvents can poison the catalyst.[2]

    • Protocol: Purify starting materials by recrystallization or distillation. Ensure bases are stored in a desiccator and solvents are of anhydrous grade.[2]

  • Optimize Catalyst and Ligand Loading: An inappropriate palladium-to-ligand ratio can lead to catalyst instability.

    • Protocol: For Pd(II) precatalysts, using a slight excess of the this compound ligand can help stabilize the active catalyst.[2] Pre-formed Pd(0) complexes or pre-catalysts designed for slow release of the active species can also be beneficial.

Q2: I've confirmed my setup is air-free, but I'm still getting low yields. Could the this compound ligand itself be the problem?

A2: Yes, while highly effective, this compound ligands can be prone to certain side reactions that consume the active catalyst or starting materials.

  • Phosphine Oxidation: Even with careful inerting techniques, trace oxygen can oxidize the electron-rich this compound to its oxide.[1]

  • Ligand Degradation: At elevated temperatures, some this compound-ligated palladium complexes can undergo ligand degradation, forming catalytically less active or inactive species.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Product Yield check_inert Verify Inert Atmosphere start->check_inert check_reagents Assess Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions degas Degas Solvents Thoroughly check_inert->degas use_glovebox Use Glovebox/Schlenk Line check_inert->use_glovebox purify_sm Purify Starting Materials check_reagents->purify_sm check_base Check Base Quality check_reagents->check_base adjust_temp Adjust Temperature optimize_conditions->adjust_temp screen_ligands Screen Ligand Variants optimize_conditions->screen_ligands success Improved Yield degas->success use_glovebox->success purify_sm->success check_base->success adjust_temp->success screen_ligands->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Formation of Hydrodehalogenation Byproduct

Q3: My main side product is the hydrodehalogenated starting material. Why is this happening and how can I prevent it?

A3: Hydrodehalogenation, where the halide on your electrophile is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[2] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. The formation of this Pd-H intermediate can be promoted by several factors when using this compound ligands.

Sources of Palladium-Hydride Species:

  • β-Hydride Elimination: If your coupling partner has a β-hydrogen, β-hydride elimination can occur from the organopalladium intermediate, generating a Pd-H species.

  • Reaction with Base and Protic Solvents: Strong bases, especially in the presence of protic solvents like water or alcohols, can react with the palladium complex to form Pd-H species.[2]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Recommendation: Use anhydrous, aprotic solvents. If a protic solvent is necessary, consider using a weaker base. The choice of base can significantly influence the rate of hydrodehalogenation.[2]

  • Reaction Temperature:

    • Recommendation: High temperatures can favor hydrodehalogenation. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]

  • Ligand Modification:

    • Recommendation: While this compound ligands are generally effective, slight modifications to the ligand structure (e.g., using a related biarylphosphine ligand) can sometimes suppress this side reaction by altering the steric and electronic environment around the palladium center.

Quantitative Impact of Reaction Parameters on Hydrodehalogenation:

ParameterCondition AYield of Product (%)Yield of Hydrodehalogenation (%)Condition BYield of Product (%)Yield of Hydrodehalogenation (%)
Base NaOt-Bu8510K₃PO₄923
Solvent Toluene/H₂O (10:1)888Anhydrous Dioxane95<2
Temperature 110 °C821580 °C944

Note: These are representative data synthesized from literature principles and may vary depending on the specific substrates and other reaction conditions.

Issue 3: β-Hydride Elimination

Q4: I am trying to couple an alkyl halide that has β-hydrogens and I am observing significant amounts of alkene byproduct. How can I suppress β-hydride elimination?

A4: β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with β-hydrogens, leading to the formation of an alkene and a metal hydride.[5] The bulky nature of this compound ligands can influence the competition between the desired reductive elimination and this undesired β-hydride elimination pathway.

Strategies to Minimize β-Hydride Elimination:

  • Use of Bulky Ligands: The steric bulk of this compound ligands generally favors reductive elimination over β-hydride elimination by making it difficult for the β-hydrogen to access the palladium center.[6] However, further increasing the steric bulk around the metal by using even bulkier ligands can sometimes be beneficial.

  • Low Reaction Temperatures: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at lower temperatures can therefore favor the desired coupling product.

  • Use of Additives: In some cases, the addition of certain salts can influence the reaction pathway and suppress β-hydride elimination.

Logical Relationship in Suppressing β-Hydride Elimination:

Beta_Hydride_Elimination start β-Hydride Elimination Observed increase_sterics Increase Steric Hindrance start->increase_sterics lower_temp Lower Reaction Temperature start->lower_temp use_bulky_ligand Use Bulky this compound Ligand increase_sterics->use_bulky_ligand reduces_elimination_rate Reduces Elimination Rate lower_temp->reduces_elimination_rate favors_re Favors Reductive Elimination use_bulky_ligand->favors_re product Desired Cross-Coupling Product favors_re->product reduces_elimination_rate->product

Caption: Strategies to minimize β-hydride elimination.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Under Inert Atmosphere

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • This compound ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or reaction vial with a septum cap

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the this compound ligand. Then, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Removal of Phosphine Oxide Byproducts

This compound oxide can sometimes be challenging to remove by standard chromatography. Here are two common methods:

Method A: Precipitation with Zinc Chloride

  • Dissolve the crude reaction mixture in ethanol.

  • Add 2 equivalents of zinc chloride (relative to the amount of phosphine ligand used).

  • Stir the mixture at room temperature for a few hours. A precipitate of the phosphine oxide-zinc complex should form.

  • Filter off the precipitate and concentrate the filtrate to recover the product.

Method B: Filtration through a Silica (B1680970) Plug

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a minimal amount of a non-polar solvent like pentane (B18724) or hexane, mixed with a small amount of ether.

  • Pass the suspension through a short plug of silica gel, eluting with the same solvent mixture. The less polar product should elute while the more polar phosphine oxide is retained on the silica. This may need to be repeated for complete removal.

References

Technical Support Center: Suzuki Coupling with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and low yields in Suzuki-Miyaura cross-coupling reactions utilizing di-tert-butylphosphine ligands.

Troubleshooting Guide: Low Yields

This guide addresses common issues encountered during Suzuki coupling reactions with this compound ligands, presented in a question-and-answer format.

Question 1: My Suzuki coupling reaction shows low to no conversion. What are the primary causes when using a this compound ligand?

Low conversion is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or the reagents themselves. When using bulky and electron-rich this compound ligands, which are designed to facilitate challenging couplings, it is crucial to systematically evaluate each component of the reaction.

Primary Areas to Investigate:

  • Catalyst System Integrity: The activity of your palladium catalyst is paramount. Issues can arise from an inactive palladium source or degradation of the phosphine (B1218219) ligand.

  • Reaction Conditions: Sub-optimal temperature, insufficient reaction time, or the presence of oxygen can significantly hinder the reaction.

  • Reagent Quality and Stoichiometry: The purity and reactivity of the aryl halide, organoboron compound, and the choice and quality of the base are critical for success.

  • Solvent Choice: The solvent plays a key role in solubility and the overall reaction kinetics.

Question 2: How can I determine if my palladium catalyst or this compound ligand is the problem?

Inactive or degraded catalyst components are a common source of failure. Here’s how to troubleshoot:

  • Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure that your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.

  • Ligand Purity: Phosphine ligands, especially electron-rich ones like di-tert-butylphosphines, can be sensitive to air and may oxidize to the corresponding phosphine oxide. Use fresh or properly stored ligands.

  • Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) species. Bulky phosphine ligands facilitate this, but the process can be inefficient if other reaction parameters are not optimal. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.

Question 3: My starting materials are consumed, but the yield of my desired product is low, and I see several side products. What is happening?

The formation of side products points towards competing reaction pathways that consume your starting materials.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing the boron moiety with a hydrogen atom. This is often promoted by harsh basic conditions or elevated temperatures in the presence of water.

    • Solution: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF). Alternatively, protecting the boronic acid as a more stable pinacol (B44631) ester (BPin), MIDA ester, or trifluoroborate salt can prevent this side reaction.

  • Homocoupling: The coupling of two molecules of the organoboron reagent (Glaser coupling) or two molecules of the aryl halide can also occur. This is often a sign of oxygen contamination in the reaction mixture.

    • Solution: Rigorous degassing of solvents and the reaction vessel is crucial. A common method is to bubble an inert gas through the solvent for 15-30 minutes or use several freeze-pump-thaw cycles.

Question 4: I am using an aryl chloride, and the reaction is very sluggish. How can I improve the yield?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings. However, bulky, electron-rich ligands like di-tert-butylphosphines are specifically designed to facilitate the challenging oxidative addition step with aryl chlorides.

  • Ligand Choice: While this compound is a good starting point, consider even more sterically demanding and electron-rich Buchwald ligands such as SPhos or XPhos for particularly unreactive aryl chlorides.

  • Stronger Base: The use of a stronger base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for activating the boronic acid in these more challenging couplings.

  • Higher Temperature: Increasing the reaction temperature can help overcome the higher activation energy associated with the oxidative addition of aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Palladium-to-Ligand ratio when using this compound ligands?

For monodentate phosphine ligands like di-tert-butylphosphines, a Pd:Ligand ratio of 1:2 to 1:4 is typically recommended. The excess ligand helps to stabilize the active catalytic species and prevent palladium black precipitation.

Q2: Which bases are most effective for Suzuki couplings with this compound ligands?

The choice of base is highly dependent on the substrates.

  • For general reactions: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good starting points.

  • For sensitive substrates (prone to hydrolysis): Milder bases like potassium fluoride (KF) can be effective.

  • For challenging couplings (e.g., with aryl chlorides): Stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.

Q3: What solvents are recommended? Should I use water?

The solvent system can have a significant impact on the reaction.

  • Common Solvents: Toluene, dioxane, and THF are frequently used.

  • The Role of Water: The addition of a small amount of water is often beneficial, especially when using inorganic bases like K₂CO₃ or K₃PO₄. Water can help to dissolve the base and facilitate the transmetalation step. A common solvent mixture is Toluene/H₂O or Dioxane/H₂O in ratios ranging from 4:1 to 10:1. However, for substrates prone to protodeboronation, strictly anhydrous conditions may be required.

Q4: My boronic acid is unstable. What are my options?

Many boronic acids, particularly heteroaromatic ones, are prone to decomposition.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can significantly improve stability and reaction outcomes.

  • Use Trifluoroborate Salts: Potassium aryltrifluoroborates are another class of stable and easy-to-handle alternatives to boronic acids.

  • One-Pot Procedures: In some cases, a one-pot lithiation/borylation followed by the Suzuki coupling can be performed, which avoids the isolation of the potentially unstable boronic acid.

Data Summary

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidBase (equiv.)Solvent (v/v)Temp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂O (5:1)100~95
24-BromotoluenePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂O (5:1)100>98
34-BromotoluenePhenylboronic acidNa₂CO₃ (2.0)Toluene/H₂O (5:1)100~85
44-ChlorotoluenePhenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)110~92
54-ChlorotoluenePhenylboronic acidK₂CO₃ (2.0)Dioxane/H₂O (4:1)110~75

This table is a generalized representation based on typical outcomes reported in the literature. Actual yields may vary significantly depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki Coupling

This protocol outlines a systematic approach to optimize a reaction that is giving low yields.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure the aryl halide and organoboron reagent are pure by NMR or another suitable analytical technique.

    • Use a fresh, high-purity base. If using K₃PO₄, ensure it is finely powdered.

    • Use anhydrous solvents. Degas the chosen solvent and water by bubbling with Argon for at least 30 minutes before use.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the organoboron reagent (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst System (Pd Source & Ligand) start->check_catalyst check_reagents Check Reagents (Aryl Halide, Boronic Acid, Base) start->check_reagents check_conditions Check Reaction Conditions (Temp, Atmosphere, Solvent) start->check_conditions catalyst_inactive Is Catalyst/Ligand Old or Oxidized? check_catalyst->catalyst_inactive reagent_purity Are Reagents Pure? check_reagents->reagent_purity inert_atmosphere Is Atmosphere Inert? check_conditions->inert_atmosphere catalyst_inactive->check_reagents No use_fresh Use Fresh Catalyst/Ligand Use Pre-catalyst (e.g., Pd₂(dba)₃) catalyst_inactive->use_fresh Yes end Improved Yield use_fresh->end Re-run Reaction purify_reagents Purify Starting Materials reagent_purity->purify_reagents No protodeboronation Side Reactions? (Protodeboronation/Homocoupling) reagent_purity->protodeboronation Yes purify_reagents->end Re-run Reaction protodeboronation->check_conditions No optimize_base Use Milder/Stronger Base Use Boronic Ester/Trifluoroborate protodeboronation->optimize_base Yes optimize_base->end Re-run Reaction degas Rigorously Degas Solvents Use Schlenk Technique inert_atmosphere->degas No optimize_temp_solvent Optimize Temp & Solvent (Screen Solvents, Increase Temp) inert_atmosphere->optimize_temp_solvent Yes degas->end Re-run Reaction optimize_temp_solvent->end Re-run Reaction

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Role pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ + Base pd2_biaryl L₂Pd(II)(Ar)(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' L L = this compound (Bulky, Electron-Rich) L_role Facilitates Oxidative Addition & Reductive Elimination L->L_role

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Di-tert-butylphosphine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of di-tert-butylphosphine catalysts. The information is designed to help users diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound catalyst deactivation?

A2: The main deactivation pathways for catalysts utilizing this compound ligands include:

  • Ligand Oxidation: Phosphine (B1218219) ligands are highly susceptible to oxidation, especially by trace amounts of oxygen in the reaction mixture.[1][2] This is a common issue as many electron-rich alkylphosphines, like this compound, are prone to oxidation.[3] The resulting phosphine oxide can no longer effectively coordinate with the metal center, leading to loss of catalytic activity.[1][2] Solvents such as tetrahydrofuran (B95107) (THF) are known to form peroxides upon storage, which can readily oxidize phosphines.[2][3]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be influenced by high concentrations or elevated temperatures.[4] In reactions involving substrates like pyridines, the nitrogen atom of the substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[4]

  • Catalyst Decomposition: The active Pd(0) species can decompose into inactive forms, such as palladium black. This process can be accelerated by slow reaction kinetics.[4]

  • Reaction with Polar Species: The metal-ligand bond can react with polar impurities such as water, acids, or alcohols, leading to inactivation.[5]

Q2: What are the key properties of catalysts with this compound ligands?

A2: Catalysts containing this compound ligands, such as Bis(tri-tert-butylphosphine)palladium(0), are characterized by bulky and electron-rich properties.[6] These features are highly beneficial for many cross-coupling reactions as they promote the oxidative addition step by stabilizing higher oxidation states and also facilitate reductive elimination due to steric hindrance.[6] However, these catalysts are often sensitive to air and moisture and must be handled under an inert atmosphere to prevent oxidation and maintain catalytic activity.[6][7] The steric bulk can also protect the metal center from certain decomposition pathways.[2]

Q3: How does the choice of a this compound ligand affect the catalytic reaction?

A3: The bulky and electron-donating nature of this compound ligands significantly impacts catalytic performance. The steric hindrance can increase the rate of reductive elimination, a crucial step in many cross-coupling cycles.[6] The electron-rich character of the ligand increases electron density on the metal center, which promotes the oxidative addition step, especially for challenging substrates like aryl chlorides.[7] However, this electron-rich nature also makes them more susceptible to oxidation.[3] The choice of a specific this compound-based ligand is critical and often requires screening to optimize for a particular transformation.[1][4]

Troubleshooting Guides

Problem 1: My reaction is sluggish or has stalled, and I observe a new peak in the ³¹P NMR spectrum.

  • Possible Cause: Your this compound ligand is likely oxidizing to this compound oxide. Phosphine oxides typically appear significantly downfield (20-50 ppm) in the ³¹P NMR spectrum compared to the corresponding phosphine.[2]

  • Troubleshooting Steps:

    • Confirm Oxidation: To confirm the presence of phosphine oxide, you can spike a sample from your reaction with an authentic sample of the corresponding phosphine oxide and re-acquire the ³¹P NMR spectrum.[2]

    • Improve Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use a glovebox for preparing air-sensitive reagents.[6][7]

    • Check Solvents and Reagents: Use freshly purified and rigorously degassed solvents. Ethereal solvents like THF are particularly notorious for forming peroxides.[2][3] Consider using a fresh bottle of solvent or purifying it before use. Ensure all other reagents are anhydrous.[4]

    • Employ Pre-catalysts: Switch to a modern, air-stable palladium pre-catalyst which can ensure the efficient generation of the active catalytic species in situ.[4]

Problem 2: I am observing the formation of palladium black and low product yield.

  • Possible Cause: The active Pd(0) catalyst is decomposing. This can be caused by impurities, high temperatures, or slow catalytic turnover which gives the catalyst time to agglomerate.[4]

  • Troubleshooting Steps:

    • Ligand Screening: The ligand may not be providing sufficient stability to the metal center under the reaction conditions. Screen alternative bulky, electron-rich phosphine ligands.[1][4]

    • Lower Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of thermal decomposition.

    • Check Reagent Purity: Purify starting materials to remove any potential catalyst poisons.[1] Impurities like sulfur compounds can irreversibly bind to the catalyst.[8]

    • Adjust Catalyst Loading: While counterintuitive, sometimes a modest increase in catalyst loading can overcome partial deactivation and push the reaction to completion.[4]

Data Presentation

Table 1: Analytical Techniques for Identifying Catalyst Deactivation

Analytical TechniqueObservation Indicating DeactivationMechanism Indicated
³¹P NMR Spectroscopy Appearance of a new peak shifted 20-50 ppm downfield from the parent phosphine signal.[2] Broadening of the free phosphine signal.[9]Ligand Oxidation to Phosphine Oxide.
LC-MS or GC-MS Analysis Detection of masses corresponding to phosphine oxide or other ligand degradation products.Ligand Oxidation/Decomposition.
Visual Observation Formation of a black precipitate (palladium black).[4]Catalyst Decomposition/Aggregation.
Reaction Kinetics A plateau in product formation before the starting material is fully consumed when plotting concentration vs. time.[4]General Catalyst Deactivation (any mechanism).
X-ray Absorption Spectroscopy (XAS) Changes in the metal's oxidation state (e.g., Pd(II) to Pd(0)) and coordination environment.[10]Reduction/Oxidation of the metal center.

Experimental Protocols

Protocol 1: Small-Scale Ligand/Solvent Screening to Mitigate Deactivation

This protocol allows for the efficient testing of multiple conditions to identify an optimal system that minimizes catalyst deactivation and maximizes yield.[1]

  • Preparation: In an inert atmosphere glovebox, arrange an array of oven-dried 1-dram vials, each containing a small magnetic stir bar.

  • Stock Solution: Prepare a stock solution of the limiting starting material (e.g., aryl halide) and any other common reagents in the primary solvent to be tested (e.g., Toluene).

  • Aliquotting: Dispense an equal volume of the stock solution into each reaction vial.

  • Variable Addition:

    • Ligand Screen: To each vial, add a different phosphine ligand (e.g., P(t-Bu)₂H, XPhos, SPhos) while maintaining a constant ligand-to-palladium ratio (e.g., 2:1).

    • Solvent Screen: Using the best-performing ligand from the previous screen, evaporate the initial solvent under vacuum and backfill with inert gas. Then, add a different anhydrous, degassed solvent (e.g., Dioxane, THF, DMF) to each vial.

  • Catalyst & Base Addition: Add the palladium source (e.g., Pd(OAc)₂) and the base (e.g., K₃PO₄) to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate for a predetermined time (e.g., 12 hours).

  • Analysis: After cooling the vials, quench the reactions using a standard procedure. Analyze the conversion and yield for each reaction by LC-MS or ¹H NMR, using an internal standard for accurate comparison.[1]

Protocol 2: Kinetic Analysis to Monitor Catalyst Deactivation

This protocol is used to determine if the catalyst is stable over the course of the reaction.

  • Reaction Setup: Assemble the reaction under standard, optimized conditions but include an internal standard (a compound that does not react under the reaction conditions and has a signal that does not overlap with reactants or products in the chosen analytical method).

  • Sampling: At regular time intervals (e.g., every hour), carefully extract a small aliquot from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of saturated ammonium (B1175870) chloride or water). Dilute with a suitable solvent for analysis.

  • Analysis: Analyze each quenched sample by a quantitative method like GC, HPLC, or ¹H NMR.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard.[4] Plot the concentration of the product against time to generate a reaction progress curve. A curve that plateaus before the starting material is fully consumed is a strong indicator of catalyst deactivation.[4]

Visualizations

G cluster_0 start Low Yield or Stalled Reaction check_nmr Acquire ³¹P NMR Spectrum start->check_nmr new_peak Downfield Peak Observed (20-50 ppm shift)? check_nmr->new_peak oxidation Probable Cause: Ligand Oxidation new_peak->oxidation Yes check_visual Visual Inspection: Palladium Black? new_peak->check_visual No solution_oxidation Troubleshooting: 1. Improve inert technique 2. Use fresh, degassed solvents 3. Check for peroxides (e.g., in THF) oxidation->solution_oxidation decomposition Probable Cause: Catalyst Decomposition check_visual->decomposition Yes other_issues Consider Other Issues: - Substrate Inhibition - Incorrect Stoichiometry - Inactive Pre-catalyst check_visual->other_issues No solution_decomposition Troubleshooting: 1. Screen other ligands 2. Lower reaction temperature 3. Purify reagents decomposition->solution_decomposition

Caption: A decision tree for troubleshooting low-yield reactions.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Pd(0)L (L = P(t-Bu)₂H) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Phosphine_Oxide Inactive Phosphine Oxide O=P(t-Bu)₂H Active_Catalyst->Phosphine_Oxide Oxidation Pd_II_Complex Pd(II) Complex Oxidative_Addition->Pd_II_Complex Pd_II_Complex->Active_Catalyst ... Oxidant Trace O₂ Peroxides Oxidant->Phosphine_Oxide

Caption: Primary deactivation pathway via ligand oxidation.

G cluster_0 cluster_1 Sterics Steric Bulk (e.g., t-Bu groups) Activity Enhanced Catalytic Activity - Promotes Oxidative Addition - Facilitates Reductive Elimination Sterics->Activity Electronics Electronic Character (Electron Donating) Electronics->Activity Stability Deactivation Pathway - Increased Susceptibility to Oxidation Electronics->Stability

Caption: Relationship between ligand properties and stability.

References

Strategies to prevent phosphine oxide formation with Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the formation of di-tert-butylphosphine oxide during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of its oxidation.

Issue Possible Cause(s) Recommended Solution(s)
Formation of a white precipitate (phosphine oxide) in the reaction mixture. 1. Contamination of the reaction vessel with air or moisture. 2. Use of solvents that have not been properly degassed. 3. Impure this compound containing the oxide.1. Ensure all glassware is thoroughly dried and purged with an inert gas (argon or nitrogen) before use. Employ rigorous air-free techniques such as a glovebox or Schlenk line.[1] 2. Degas all solvents prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through the solvent.[1][2] 3. Use freshly purchased this compound or purify it before use.
Inconsistent reaction yields or catalyst deactivation. 1. Partial oxidation of the phosphine (B1218219) ligand, leading to a lower concentration of the active catalyst. 2. Presence of peroxides in the solvent (e.g., THF).1. Strict adherence to inert atmosphere techniques throughout the entire experimental setup and duration is crucial.[1] 2. Use freshly distilled and degassed solvents. Test for the presence of peroxides in solvents like THF and ether and purify if necessary.
Difficulty in handling and weighing the phosphine due to its air sensitivity. 1. Exposure to the atmosphere during transfer.1. Handle and weigh this compound inside a glovebox with a controlled inert atmosphere.[1] 2. Alternatively, use a borane-protected form of this compound (this compound borane), which is more stable in air.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound oxide formation?

A1: The primary cause of this compound oxide formation is the reaction of this compound with oxygen.[5] This oxidation can be initiated by exposure to air, or by the presence of other oxidizing agents in the reaction mixture. Trialkylphosphines are particularly susceptible to air oxidation.[6]

Q2: How can I safely store this compound to prevent oxidation?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[7] It is advisable to store it in a cool, dry, and well-ventilated area away from oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q3: What is the best inert gas to use for handling this compound, argon or nitrogen?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, which can be advantageous for certain setups as it can displace air more effectively from the bottom of a flask. However, for most applications, nitrogen is a suitable and more economical choice. The most critical factor is ensuring a continuous positive pressure of the inert gas to prevent air ingress.

Q4: Can I use solvents directly from the manufacturer's bottle?

A4: It is not recommended. Solvents, even those labeled as "anhydrous," can contain dissolved oxygen. It is best practice to degas solvents immediately before use to remove dissolved oxygen and prevent phosphine oxidation.[1][2]

Q5: Is there an air-stable alternative to this compound?

Data Presentation

Condition Solvent Atmosphere Expected Rate of Oxidation
1THF (freshly distilled, degassed)ArgonVery Low
2THF (from a sure-seal bottle, not degassed)ArgonLow to Moderate
3Toluene (degassed)NitrogenVery Low
4Dichloromethane (degassed)NitrogenLow
5THF (freshly distilled, degassed)Air (brief exposure)High
6Toluene (not degassed)AirVery High

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound using a Schlenk Line

This protocol outlines the steps for safely transferring this compound from a storage vessel to a reaction flask under an inert atmosphere.

  • Preparation of Glassware: All glassware (reaction flask, syringes, needles) must be oven-dried at >120 °C for at least 4 hours to remove adsorbed water and then cooled under a stream of inert gas.

  • Inerting the Reaction Flask: Assemble the reaction flask with a magnetic stir bar and a rubber septum. Connect the flask to a Schlenk line and evacuate under vacuum, followed by backfilling with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Syringe Preparation: A clean, dry syringe with a long needle should be flushed with inert gas. This is done by drawing inert gas from the Schlenk line into the syringe and expelling it into the fume hood. Repeat this process three to five times.

  • Transfer of Phosphine: With the this compound container under a positive pressure of inert gas, carefully pierce the septum with the flushed needle. Withdraw the desired volume of the phosphine. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Addition to Reaction Flask: Insert the needle of the syringe containing the phosphine through the septum of the reaction flask. First, inject the inert gas buffer, and then slowly add the this compound to the reaction mixture.

  • Cleaning: After delivery, withdraw some inert gas from the reaction flask into the syringe before removing the needle. This prevents any reactive material from being exposed to the air. The syringe and needle should be immediately quenched and cleaned according to standard laboratory procedures for air-sensitive reagents.

Protocol 2: Using this compound Borane (B79455) as an Air-Stable Precursor
  • Weighing and Addition: this compound borane can be weighed in the air, although prolonged exposure should be avoided. It can be added directly to the reaction flask containing the solvent and other non-air-sensitive reagents.

  • Deprotection (if necessary): The borane protecting group can often be removed in situ. A common method is to heat the reaction mixture in the presence of an amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane), or by reaction with a protic solvent at elevated temperatures.[8] The specific deprotection method will depend on the reaction conditions and the compatibility of the reagents.

  • Reaction: Once the phosphine is deprotected (or if the borane adduct is used directly as the ligand), the reaction proceeds as planned. It is still recommended to carry out the reaction under an inert atmosphere to prevent the oxidation of the deprotected phosphine.

Visualizations

OxidationPathway phosphine This compound (P-lone pair available) oxide This compound Oxide (P=O bond formed) phosphine->oxide Oxidation oxygen O₂ (Air) oxygen->oxide

Caption: Oxidation of this compound.

TroubleshootingFlowchart start Phosphine Oxide Detected? check_atmosphere Check Inert Atmosphere Technique start->check_atmosphere Yes end Problem Resolved start->end No check_solvents Verify Solvent Degassing check_atmosphere->check_solvents check_reagent Check Purity of Phosphine check_solvents->check_reagent use_borane Consider Using Phosphine-Borane Adduct check_reagent->use_borane use_borane->end

Caption: Troubleshooting workflow for phosphine oxide formation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup dry_glassware Oven-Dry Glassware inert_atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) dry_glassware->inert_atmosphere degas_solvent Degas Solvents add_reagents Add Reagents and Solvent degas_solvent->add_reagents inert_atmosphere->add_reagents add_phosphine Add this compound add_reagents->add_phosphine run_reaction Run Reaction add_phosphine->run_reaction

Caption: Experimental workflow for using this compound.

References

Technical Support Center: Purification of Products from Di-tert-butylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from reactions involving di-tert-butylphosphine.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorus-containing impurities in reactions mediated by this compound?

The primary phosphorus-containing impurity is this compound oxide, the oxidized form of the parent phosphine (B1218219). Depending on the reaction conditions, unreacted this compound may also be present.

Q2: What are the main challenges in removing this compound oxide?

The main challenges stem from its physical properties. This compound oxide is a solid with moderate polarity. This can lead to co-elution with products of similar polarity during column chromatography and challenges in finding a suitable solvent system for crystallization where the product and the phosphine oxide have significantly different solubilities.

Q3: What are the primary methods for removing this compound oxide?

The three primary methods for removing this compound oxide are:

  • Flash Column Chromatography: This is a widely used technique that separates compounds based on their polarity.[1]

  • Crystallization: This method is effective if your desired product is a solid and has different solubility properties compared to this compound oxide.[1]

  • Precipitation/Filtration: In some cases, the phosphine oxide can be selectively precipitated from the reaction mixture.[2][3]

Q4: Can I use an acid-base extraction to remove this compound oxide?

While phosphine oxides are generally weak bases, a simple acid-base extraction is often not effective for removing this compound oxide from an organic layer. However, in specific cases where the desired product is a basic compound like an amine, it is possible to protonate the product with an acid (e.g., 1-2 N HCl), extract the neutral this compound oxide into an organic solvent, and then neutralize the aqueous layer to recover the product.[4]

Troubleshooting Guides

Problem: Product and this compound Oxide Co-elute During Column Chromatography
Possible Cause Recommended Solution(s)
Similar Polarity of Product and Byproduct 1. Optimize the Solvent System: If using a standard hexane (B92381)/ethyl acetate (B1210297) gradient, consider switching to a different solvent system such as dichloromethane/methanol or toluene/acetone. Small adjustments in solvent composition can significantly impact selectivity.[1] 2. Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase like alumina (B75360) (neutral or basic) or reverse-phase silica (B1680970).[5]
Overloading the Column Reduce the Sample Load: Overloading the column can lead to poor separation. Ensure an appropriate ratio of sample to silica gel (typically 1:20 to 1:50 by weight).
Problem: Low Recovery of Product After Crystallization
Possible Cause Recommended Solution(s)
High Solubility of the Product in the Crystallization Solvent Screen for a Different Solvent System: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot, while the phosphine oxide is either very soluble or insoluble at all temperatures.[1]
Product is an Oil or a Low-Melting Solid Consider an Alternative Purification Method: If the product does not readily crystallize, column chromatography or precipitation of the phosphine oxide may be more suitable.
Problem: Incomplete Removal of this compound Oxide by Precipitation
Possible Cause Recommended Solution(s)
Suboptimal Precipitation Conditions 1. Solvent Choice: The precipitation of phosphine oxides is highly dependent on the solvent. For nonpolar products, suspending the crude mixture in a nonpolar solvent like pentane (B18724) or hexane can cause the more polar phosphine oxide to precipitate.[6] 2. Use of a Precipitating Agent: The addition of zinc chloride (ZnCl₂) can induce the precipitation of a phosphine oxide-zinc complex, even in polar solvents.[2][3][7]

Data Presentation: Comparison of Purification Methods

Purification Method Typical Yield Range Typical Purity Range Advantages Disadvantages
Flash Column Chromatography 70-95%>95%Widely applicable, good for a range of polarities.[1]Can be time-consuming and require large volumes of solvent.[1]
Crystallization 60-90%>98%Can yield highly pure solid products.[1]Potential for lower yield due to solubility losses in the mother liquor.[1]
Precipitation/Filtration >80% (crude)85-95%Rapid and can remove the bulk of the phosphine oxide.[2][3][8]Often requires a subsequent purification step like chromatography.[1]

Experimental Protocols

Protocol 1: Removal of this compound Oxide by Flash Column Chromatography

This protocol provides a general guideline for purifying a reaction product using standard silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Sample Preparation: Concentrate the crude reaction mixture. If the residue is an oil, dissolve it in a minimal amount of the initial chromatography eluent. If it is a solid, it can be dissolved and adsorbed onto a small amount of silica gel (dry loading).[1]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring even packing. Add a small layer of sand on top of the silica bed.[1]

  • Sample Loading: Carefully add the prepared sample to the top of the column.[1]

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent based on TLC analysis of the crude mixture. This compound oxide is moderately polar and will elute with solvent mixtures of intermediate polarity.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and evaporate the solvent.[1]

Protocol 2: Removal of this compound Oxide by Crystallization

This protocol is suitable if the desired product is a solid.

Materials:

  • Crude reaction mixture containing the solid product

  • A suitable solvent or solvent pair for crystallization

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The solubility of this compound oxide in this solvent should be significantly different.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent dropwise if necessary.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the crystals under vacuum.[1]

Protocol 3: Precipitation of this compound Oxide with Zinc Chloride

This protocol is adapted from methods for triphenylphosphine (B44618) oxide and can be effective in various solvents.[3]

Materials:

  • Crude reaction mixture

  • Anhydrous zinc chloride (ZnCl₂)

  • Suitable organic solvent (e.g., ethanol, THF, ethyl acetate)[3]

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable polar organic solvent.

  • Addition of ZnCl₂: Add solid anhydrous zinc chloride (approximately 1-1.5 equivalents relative to the phosphine oxide) to the stirred solution.

  • Precipitation: Stir the mixture at room temperature. A precipitate of the this compound oxide-ZnCl₂ complex should form. The time for complete precipitation may vary.

  • Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of the solvent.

  • Product Recovery: The desired product should remain in the filtrate. The filtrate can then be concentrated and further purified if necessary.

Mandatory Visualizations

PurificationWorkflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid precipitation Precipitation of Phosphine Oxide start->precipitation Alternative First Step crystallization Crystallization is_solid->crystallization  Yes column Flash Column Chromatography is_solid->column No further_purification Further Purification Needed? crystallization->further_purification column->further_purification precipitation->further_purification further_purification->column Yes pure_product Pure Product further_purification->pure_product No TroubleshootingCoElution problem Problem: Product and Phosphine Oxide Co-elute cause1 Possible Cause: Similar Polarity problem->cause1 cause2 Possible Cause: Column Overload problem->cause2 solution1a Solution 1a: Optimize Solvent System (e.g., DCM/MeOH, Toluene/Acetone) cause1->solution1a solution1b Solution 1b: Change Stationary Phase (e.g., Alumina, Reverse Phase) cause1->solution1b solution2 Solution 2: Reduce Sample Load cause2->solution2

References

Effect of solvent on the stability of Di-tert-butylphosphine complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for experiments involving di-tert-butylphosphine complexes. Below you will find troubleshooting advice and frequently asked questions to address common challenges related to solvent effects on the stability of these complexes.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally recommended for reactions involving this compound complexes to ensure maximum stability?

A1: Non-polar, weakly coordinating solvents are generally preferred to enhance the stability of this compound complexes. Solvents like toluene (B28343), benzene, and 1,2-difluorobenzene (B135520) have been shown to provide a stable environment for related bulky phosphine (B1218219) complexes.[1][2] Highly polar or coordinating solvents, such as tetrahydrofuran (B95107) (THF), acetonitrile, or chlorinated solvents, can sometimes bind to the metal center, leading to ligand exchange, decomposition, or reduced catalytic activity.[1][2][3]

Q2: My this compound complex appears to be decomposing in solution. What are the common signs and causes of decomposition?

A2: Visual signs of decomposition include a color change of the solution or the formation of a precipitate (often palladium black in the case of palladium complexes).[4] Spectroscopic evidence, particularly from ³¹P NMR, will show a decrease in the signal intensity of your complex and the appearance of new signals corresponding to oxidation products (e.g., phosphine oxide) or other decomposed species.[5][6] Common causes of decomposition include:

  • Presence of Oxygen: this compound and its complexes can be sensitive to air and are prone to oxidation.[5][6] It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.

  • Presence of Water: Moisture can lead to hydrolysis and instability of the complex. Using anhydrous solvents is critical for reproducibility and stability.[7]

  • Solvent-Induced Decomposition: As mentioned in Q1, coordinating solvents can promote decomposition pathways. For example, certain platinum(I) complexes with bulky phosphine ligands are stable for over a day in 1,2-difluorobenzene but are rapidly converted to other species in THF.[1][2]

  • Thermal Instability: While many palladium complexes with bulky phosphine ligands show good thermal stability, prolonged heating at high temperatures can lead to decomposition.

Q3: How does the choice of solvent affect the catalytic activity of my this compound palladium complex in a cross-coupling reaction?

A3: The solvent plays a critical role in the catalytic cycle. It must be able to dissolve the reactants, reagents, and the catalytic species. The polarity and coordinating ability of the solvent can influence the rates of key steps such as oxidative addition and reductive elimination.[3] While non-polar solvents like toluene and dioxane are common and effective for many Buchwald-Hartwig aminations, the optimal solvent can be substrate-dependent.[3][7] Some solvents to avoid include chlorinated solvents and acetonitrile, as they can inhibit the reaction by binding to the palladium center.[3]

Q4: Can I use a mixture of solvents?

A4: Yes, using a mixture of solvents is a common strategy to balance the solubility of different reaction components and to fine-tune the reaction conditions. For example, a non-polar solvent like toluene might be mixed with a more polar co-solvent to improve the solubility of a salt or a polar reactant.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield in a Buchwald-Hartwig amination. 1. Solvent Choice: The solvent may not be optimal for the specific substrates or may be inhibiting the catalyst. 2. Catalyst Inactivity: The complex may have decomposed due to exposure to air or moisture. 3. Inappropriate Base: The base may not be soluble enough in the chosen solvent or may be incompatible with the substrates.1. Screen a range of anhydrous, deoxygenated solvents such as toluene, dioxane, and THF.[3][7] 2. Ensure all reagents and solvents are rigorously dried and deoxygenated. Handle the catalyst and set up the reaction under an inert atmosphere.[7] 3. Consider a different base or a solvent in which the chosen base has better solubility. The particle size of solid inorganic bases can also impact the reaction.[3]
Formation of palladium black or other precipitates. 1. Complex Decomposition: The active catalytic species is unstable under the reaction conditions. 2. Inhibitory Effect of Reactants: For instance, in some Buchwald-Hartwig reactions, the iodide formed from an aryl iodide substrate can precipitate the palladium complex.[3]1. Switch to a less coordinating, non-polar solvent. 2. Lower the reaction temperature if possible. 3. If using an aryl iodide, consider switching to an aryl bromide or chloride, which may have different reactivity profiles and avoid the inhibitory effect of iodide.[3]
Inconsistent reaction outcomes. 1. Variable Purity of Solvents/Reagents: Traces of water or oxygen can lead to inconsistent catalyst activity. 2. Complex Instability in Solution: The complex may be slowly degrading in the chosen solvent during the reaction setup or runtime.1. Use freshly purified and deoxygenated solvents for each experiment. 2. Prepare the reaction mixture promptly after dissolving the this compound complex. Consider preparing a stock solution of the catalyst in a stable, non-polar solvent if performing multiple reactions.
Broad or unexpected signals in ³¹P NMR. 1. Ligand Exchange: The this compound ligand may be in exchange with other species in solution, such as the solvent or other ligands. 2. Decomposition: The appearance of new signals often indicates the formation of phosphine oxide or other degradation products.[5][6]1. Acquire the NMR spectrum at a lower temperature to potentially slow down the exchange process and sharpen the signals. 2. Compare the spectrum to a known standard of the complex and its likely oxidation products.[5][6] Monitor the solution over time by NMR to track the appearance of new peaks.

Quantitative Data on Solvent Effects

ComplexSolventObservationHalf-life (t₁/₂)
[Pd(P(t-Bu)₃)₂]⁺1,2-Difluorobenzene (DFB)Stable in solution for prolonged periods.> 24 hours
[Pt(P(t-Bu)₃)₂]⁺1,2-Difluorobenzene (DFB)Stable in solution.> 24 hours
[Pt(P(t-Bu)₃)₂]⁺Tetrahydrofuran (THF)Rapidly converted to a mixture of other platinum(II) species.Seconds to minutes
[Pt(P(t-Bu)₃)₂]⁺AcetonitrileInstantaneous conversion to other platinum(II) species.Not measurable

Data compiled from studies on tri-tert-butylphosphine (B79228) complexes, which are expected to exhibit similar solvent-dependent stability trends to this compound complexes.[1][2]

Experimental Protocols

Protocol for Monitoring Complex Stability by ³¹P NMR Spectroscopy

This protocol outlines a general method for assessing the stability of a this compound complex in a specific solvent over time.

  • Preparation of the NMR Sample:

    • In a glovebox or under a controlled inert atmosphere, prepare a stock solution of the this compound complex in the anhydrous, deoxygenated solvent to be tested (e.g., 5-10 mg/mL).

    • Transfer a known volume of this solution (e.g., 0.6 mL) into a clean, dry NMR tube.

    • Seal the NMR tube securely with a cap and parafilm, or use a J. Young tube to ensure an inert atmosphere is maintained.

  • NMR Data Acquisition:

    • Acquire an initial ³¹P NMR spectrum immediately after sample preparation. This will serve as the time-zero (t=0) reference. Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Store the NMR tube at a constant, controlled temperature (e.g., room temperature or the intended reaction temperature).

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour, every 6 hours, or every 24 hours) over the desired monitoring period.

  • Data Analysis:

    • Process all spectra uniformly.

    • Integrate the signal corresponding to the this compound complex and any new signals that appear over time, which may correspond to decomposition products like phosphine oxide.

    • Plot the relative integral of the complex's signal as a function of time to determine the rate of decomposition in that particular solvent.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle cluster_0 cluster_1 A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ B->C Amine Coordination (HNR'R'') D L-Pd(II)(Ar)(NR'R'') C->D Deprotonation (Base) D->A Reductive Elimination D->C Protonation P Ar-NR'R'' D->P Product Release

Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Stability_Workflow Figure 2: Experimental Workflow for Solvent Stability Assessment prep Prepare stock solution of complex in anhydrous, deoxygenated solvent under inert atmosphere sample Transfer solution to NMR tube and seal prep->sample nmr_t0 Acquire initial ³¹P NMR spectrum (t=0) sample->nmr_t0 incubate Store sample at constant temperature nmr_t0->incubate nmr_tx Acquire ³¹P NMR spectra at regular time intervals incubate->nmr_tx analyze Process and integrate spectra nmr_tx->analyze plot Plot relative concentration vs. time to determine stability analyze->plot

Figure 2: Workflow for Solvent Stability Assessment.

References

Technical Support Center: Optimizing Base Selection for Cross-Coupling with Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions utilizing di-tert-butylphosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when using this compound?

A1: The choice of base is crucial as it plays a multifaceted role in the catalytic cycle. In Suzuki-Miyaura couplings, the base activates the organoboron species, making it more nucleophilic for transmetalation. For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine.[1] The bulky and electron-rich nature of this compound influences the reactivity of the palladium center, making the selection of a compatible base essential for high yields and minimal side reactions.

Q2: What are the most common classes of bases used with this compound?

A2: The most frequently employed bases fall into three main categories:

  • Alkoxides: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are very common, especially in Buchwald-Hartwig aminations.[1]

  • Phosphates: Potassium phosphate (B84403) (K₃PO₄) is a versatile and often milder base suitable for a range of cross-coupling reactions.

  • Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also frequently used, with Cs₂CO₃ often being effective in challenging couplings due to its higher solubility in organic solvents.[2]

Q3: Can organic bases be used with this compound?

A3: Yes, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, particularly when substrate functional groups are sensitive to strong inorganic bases. However, their effectiveness is highly dependent on the specific reaction, and for some transformations, they may result in lower yields compared to inorganic bases.[1]

Q4: How does the solvent choice affect the performance of the base?

A4: The solvent significantly impacts the solubility and reactivity of the base. For many inorganic bases like K₃PO₄, the presence of a small amount of water as a co-solvent can be critical for dissolution and reactivity. In non-polar aprotic solvents like toluene (B28343) or dioxane, the limited solubility of inorganic bases can affect the reaction rate.[3]

Q5: What are common side reactions related to the base choice when using bulky phosphine (B1218219) ligands?

A5: Two common side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond in the organoboron reagent by a proton source (like water), which is often catalyzed by the base. Bulky phosphine ligands can sometimes accelerate this undesired reaction.[4]

  • Homocoupling: This is the coupling of two organoboron reagents, which can be promoted by the presence of oxygen and certain bases.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound that may be related to the choice of base.

TroubleshootingGuide start Low or No Product Yield cause1 Incorrect Base Strength Base too weak for activation Base too strong, causing degradation start->cause1 Check cause2 Poor Base Solubility Inorganic base not dissolved in organic solvent start->cause2 Check cause3 Catalyst Inhibition Base coordinating to the palladium center start->cause3 Check solution1 Screen Bases Try a stronger base (e.g., NaOtBu) if using K₃PO₄. Use a milder base (e.g., Cs₂CO₃) if degradation is observed. cause1->solution1 Address solution2 Modify Solvent System Add a small amount of water as a co-solvent. Switch to a more polar aprotic solvent. cause2->solution2 Address solution3 Change Base Type Switch from an alkoxide to a phosphate or carbonate base. cause3->solution3 Address

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incorrect Base Strength: The chosen base may be too weak to facilitate the catalytic cycle or too strong, leading to substrate or ligand degradation. 2. Poor Base Solubility: The inorganic base is not sufficiently soluble in the reaction solvent.1. Switch to a stronger base: If using a carbonate, try a phosphate or an alkoxide base. 2. Use a milder base: If you observe decomposition of your starting materials, switch to a weaker base like K₃PO₄ or Cs₂CO₃. 3. Modify the solvent system: For inorganic bases, adding a small amount of water can improve solubility and reactivity.
Formation of Side Products (e.g., Protodeboronation, Homocoupling) 1. Base-Promoted Side Reactions: The base may be promoting the undesired reaction pathways. 2. Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.1. Use a weaker or bulkier base: This can sometimes suppress side reactions. 2. Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Reaction Stalls or is Sluggish 1. Insufficient Base Strength: The base may not be strong enough for a challenging substrate (e.g., an electron-rich aryl chloride). 2. Incomplete Deprotonation: In amination reactions, the base may not be effectively deprotonating the amine nucleophile.1. Increase Base Equivalents: Use a higher stoichiometry of the base (e.g., from 1.5 to 2.5 equivalents). 2. Switch to a stronger base: Consider using NaOtBu or another strong alkoxide base.

Data Presentation: Base Performance in Cross-Coupling with Bulky Phosphine Ligands

The following tables summarize quantitative data for different bases in Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound or the structurally and electronically similar tri-tert-butylphosphine (B79228) ligand.

Table 1: Performance of Various Bases in the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl HalideBoronic AcidBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂O1001>98[5]
24-ChloroanisolePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂O1001891[5]
32-ChlorotoluenePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂O100198[5]
44-ChlorobenzonitrilePhenylboronic acidKF·2H₂OTHFRT1895[6]

Table 2: Base Screening in the Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

EntryAmineBaseSolventTemp. (°C)Conversion (%)Reference
1Carbazolet-BuOLiToluene100>95[7]
2DiphenylamineNaOtBuToluene100>95[7]
3PhenoxazineNaOtBuToluene100>95[7]
4PhenothiazineNaOtBuToluene100>95[7]
5CarbazoleK₂CO₃Toluene100<10[7]
6CarbazoleK₃PO₄Toluene100<10[7]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen various bases for a Suzuki-Miyaura reaction using a this compound ligand.

BaseScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Prepare Stock Solutions Aryl Halide Boronic Acid Internal Standard prep2 Array Bases in Vials K₃PO₄ Cs₂CO₃ NaOtBu K₂CO₃ setup1 Add Reactants & Catalyst Add stock solutions Add Pd source & this compound prep2->setup1 setup2 Inert Atmosphere Evacuate and backfill with Ar/N₂ setup1->setup2 setup3 Add Solvent & Heat Add degassed solvent Heat to desired temperature setup2->setup3 analysis1 Quench & Workup Cool reaction Dilute and filter setup3->analysis1 analysis2 Analyze by GC/LC-MS Determine conversion and yield analysis1->analysis2

Caption: Experimental workflow for base screening in Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃), each at 2.0 equiv

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: To a series of oven-dried reaction vials, add the aryl halide, boronic acid, and a stir bar. To each vial, add one of the bases to be screened.

  • Catalyst Loading: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium source and this compound in the reaction solvent.

  • Reaction Setup: Seal the reaction vials with septa. Evacuate and backfill each vial with an inert gas three times.

  • Initiation: Add the catalyst stock solution to each vial via syringe. Then, add the appropriate amount of degassed solvent to achieve the desired concentration.

  • Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or by taking aliquots for GC/LC-MS analysis. After a set time (e.g., 12-24 hours), cool the reactions to room temperature, quench with water, extract with an organic solvent, and analyze the organic layer by GC/LC-MS to determine the yield for each base.

References

Technical Support Center: Di-tert-butylphosphine Ligand Degradation in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of di-tert-butylphosphine ligands in catalytic applications. Understanding and mitigating these degradation pathways is crucial for reaction optimization, reproducibility, and ensuring the synthesis of high-quality products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound ligands in catalytic reactions?

A1: this compound ligands are susceptible to several degradation pathways that can impact catalytic performance. The main routes of decomposition include:

  • Oxidation: The trivalent phosphorus (P(III)) atom can be oxidized to a pentavalent phosphine (B1218219) oxide (P(V)). This is a common degradation pathway, often facilitated by trace amounts of air, peroxide impurities in solvents, or even the metal precursor itself.

  • P-C Bond Cleavage: The bond between the phosphorus atom and a tert-butyl group can be cleaved. This process can be promoted by the metal center, particularly at elevated temperatures, leading to the formation of inactive catalyst species.

  • Hydrolysis: In the presence of water, this compound ligands can undergo hydrolysis, which can lead to the formation of secondary phosphine oxides and other byproducts.

  • Phosphonium (B103445) Salt Formation: The lone pair of electrons on the phosphorus atom can react with electrophiles, such as alkyl or aryl halides, to form quaternary phosphonium salts. This reaction effectively removes the active ligand from the catalytic cycle.

Q2: What are the observable signs of this compound ligand degradation in my reaction?

A2: Several in-situ observations may suggest that your this compound ligand is degrading:

  • Formation of Palladium Black: The appearance of a black precipitate is a common indicator of catalyst decomposition, which can be initiated or accelerated by ligand degradation.[1]

  • No Color Change or Fading of Reaction Color: Many palladium-catalyzed reactions have a characteristic color (e.g., yellow to reddish-brown). A lack of color development or a premature fading of the color can indicate that the active catalyst is not forming or is decomposing.[1]

  • Reaction Stalls: If you observe initial product formation that then ceases, it could be a sign of catalyst deactivation due to ligand degradation over time.[1]

  • Formation of Unexpected Byproducts: The appearance of new, unidentified spots on a TLC plate or peaks in a GC-MS analysis can sometimes be attributed to products arising from ligand decomposition.

Q3: How can I detect and quantify the degradation of my this compound ligand?

A3: ³¹P NMR spectroscopy is the most direct and powerful technique for monitoring the health of your phosphine ligand. By taking aliquots of your reaction mixture at different time points, you can track the disappearance of the signal corresponding to the this compound ligand and the appearance of new signals corresponding to degradation products. For example, the oxidation of a phosphine to its corresponding phosphine oxide results in a characteristic downfield shift in the ³¹P NMR spectrum.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Ligand Oxidation 1. Improve Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction. Use of a glovebox for reaction setup is ideal. 2. Use Degassed Solvents: Solvents, especially ethers like THF and dioxane, can contain peroxides that oxidize phosphines. Use freshly distilled or commercially available anhydrous, degassed solvents.
P-C Bond Cleavage 1. Lower Reaction Temperature: High temperatures can promote P-C bond cleavage. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. 2. Screen Different Ligands: If P-C bond cleavage is suspected to be a major issue, consider screening other bulky phosphine ligands that may have greater thermal stability under your reaction conditions.
Hydrolysis 1. Use Anhydrous Reagents and Solvents: Ensure all starting materials, reagents, and solvents are rigorously dried. 2. Avoid Protic Solvents: If the reaction chemistry allows, avoid the use of protic solvents.
Phosphonium Salt Formation 1. Optimize Reaction Stoichiometry: An excess of the electrophile (e.g., aryl halide) can increase the likelihood of phosphonium salt formation. Consider running the reaction with a 1:1 stoichiometry or a slight excess of the nucleophile. 2. Change the Solvent: The rate of phosphonium salt formation can be solvent-dependent. Experimenting with solvents of different polarities may help to minimize this side reaction.

Issue 2: Inconsistent Reaction Results

Possible Cause Troubleshooting Steps
Variable Ligand Quality 1. Verify Ligand Purity: The purity of the this compound ligand can vary between batches and suppliers. Use ³¹P NMR to check the purity of a new bottle of ligand before use. 2. Proper Ligand Storage: Store this compound ligands under an inert atmosphere and in a cool, dark place to prevent degradation over time.
Inconsistent Reaction Setup 1. Standardize Procedures: Ensure that all experimental parameters, such as degassing time, reagent addition order, and stirring rate, are kept consistent between runs. 2. Monitor Temperature Carefully: Use a calibrated thermometer and a reliable heating mantle or oil bath to ensure consistent reaction temperatures.

Data on Ligand Stability

Factor Effect on this compound Ligand Stability General Trend
Temperature Higher temperatures generally accelerate all degradation pathways.Stability decreases as temperature increases.
Atmosphere The presence of oxygen is a primary driver of oxidation to the phosphine oxide.Stability is significantly higher under an inert atmosphere.
Solvent Peroxide impurities in ether solvents can cause oxidation. Protic solvents can lead to hydrolysis.Anhydrous, degassed, non-protic solvents generally offer the best stability.
Reagents Excess electrophiles can lead to phosphonium salt formation. The choice of base can also influence ligand stability.Careful control of stoichiometry is important.

Experimental Protocols

Protocol 1: Monitoring this compound Ligand Oxidation by ³¹P NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the oxidation of a this compound ligand to its corresponding phosphine oxide during a catalytic reaction.

Methodology:

  • Sample Preparation:

    • Set up your catalytic reaction under a strict inert atmosphere.

    • At desired time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe that has been purged with inert gas.

    • Immediately transfer the aliquot to a pre-weighed NMR tube containing a deuterated solvent (e.g., C₆D₆ or CDCl₃) and an internal standard of known concentration (e.g., triphenyl phosphate).

    • Seal the NMR tube under an inert atmosphere.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 5-10 seconds to ensure accurate integration.

  • Data Analysis:

    • Identify the chemical shift of the this compound ligand and its corresponding phosphine oxide. The phosphine oxide will appear at a significantly downfield chemical shift.

    • Integrate the signals corresponding to the ligand, the phosphine oxide, and the internal standard.

    • Calculate the relative amounts of the ligand and its oxide at each time point to track the progress of the degradation.

Signaling Pathways and Workflows

Ligand_Degradation_Pathways Primary Degradation Pathways of this compound Ligands Ligand This compound (P(III)) Oxidation Oxidation (e.g., O2, peroxides) Ligand->Oxidation PCCleavage P-C Bond Cleavage (e.g., high temp., metal-mediated) Ligand->PCCleavage Hydrolysis Hydrolysis (H2O) Ligand->Hydrolysis Phosphonium Phosphonium Salt Formation (e.g., R-X) Ligand->Phosphonium Deg_Product1 This compound Oxide (P(V)) Oxidation->Deg_Product1 Deg_Product2 Inactive Phosphido Species & Other Fragments PCCleavage->Deg_Product2 Deg_Product3 Secondary Phosphine Oxide & tert-Butane Hydrolysis->Deg_Product3 Deg_Product4 Quaternary Phosphonium Salt Phosphonium->Deg_Product4

Caption: Primary degradation pathways for this compound ligands.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Catalysis Start Low or No Product Yield Initial_Checks Initial Checks Start->Initial_Checks Check_Reagents Verify Reagent Purity & Stability (Substrates, Base, Solvent) Check_Setup Ensure Rigorous Inert Atmosphere & Proper Degassing Check_Reagents->Check_Setup Analyze_Ligand Analyze Ligand Integrity (³¹P NMR of starting material) Check_Setup->Analyze_Ligand Optimization Systematic Optimization Analyze_Ligand->Optimization If no obvious issues Initial_Checks->Check_Reagents Passed Monitor_Reaction Monitor Reaction Profile (³¹P NMR aliquots) Initial_Checks->Monitor_Reaction Failed Screen_Ligands Screen Alternative Ligands Optimization->Screen_Ligands Optimize_Temp Optimize Reaction Temperature Optimization->Optimize_Temp Optimize_Solvent Optimize Solvent Optimization->Optimize_Solvent Identify_Degradation Identify Degradation Pathway Monitor_Reaction->Identify_Degradation Oxidation_Path Oxidation Identify_Degradation->Oxidation_Path Phosphine Oxide Observed Cleavage_Path P-C Cleavage Identify_Degradation->Cleavage_Path Complex Mixture of P-species Other_Path Other Identify_Degradation->Other_Path e.g., Phosphonium Salt Solution_Oxidation Improve Inert Conditions Use Fresh Solvents Oxidation_Path->Solution_Oxidation Solution_Cleavage Lower Temperature Consider More Stable Ligand Cleavage_Path->Solution_Cleavage Solution_Other Address Specific Pathway (e.g., stoichiometry, solvent) Other_Path->Solution_Other

Caption: A logical workflow for troubleshooting low-yield catalytic reactions.

References

Technical Support Center: Catalyst Poisoning Issues with Di-tert-butylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing catalyst poisoning issues with di-tert-butylphosphine ligands in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by a palladium/di-tert-butylphosphine complex has suddenly stopped or is extremely sluggish. Is catalyst poisoning the cause?

A1: A sudden and significant drop in catalytic activity is a strong indicator of catalyst poisoning.[1] Poisoning occurs when impurities in the reaction mixture chemically bond to the catalyst's active sites, rendering them inactive.[2] This is distinct from gradual deactivation, which can be caused by thermal stress or mechanical fouling.[1] this compound ligands and their palladium complexes are particularly sensitive to certain impurities.[3]

Common symptoms of poisoning include:

  • A dramatic decrease in reaction rate or complete cessation of the reaction.

  • Low to no conversion of starting material to product.

  • Formation of palladium black, which indicates the aggregation of the active Pd(0) species into an inactive state, often due to ligand degradation.[4]

Q2: What are the most common poisons for catalysts with this compound ligands?

A2: Catalysts using electron-rich phosphine (B1218219) ligands like this compound are susceptible to a range of poisons.[5] The most common culprits include:

  • Oxygen: Trace amounts of air can oxidize the trivalent phosphine (P(III)) ligand to the corresponding pentavalent phosphine oxide (P(V)).[6][7] Phosphine oxides do not coordinate effectively with the palladium center, leading to inactive catalyst species.[4] Alkyl phosphines are generally more prone to oxidation than aryl phosphines.[7]

  • Water and Moisture: While some modern catalysts show stability in the presence of water, many phosphine-based systems are sensitive to moisture.[3][8] Water can lead to ligand hydrolysis or facilitate other degradation pathways.[6]

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides are potent poisons for palladium catalysts, as they bind strongly to the metal center and block active sites.[9][10]

  • Heavy Metals: Contaminants like mercury, lead, and arsenic can cause severe catalyst poisoning.[11]

  • Halides and Cyanides: These ions can strongly adsorb to metal surfaces, deactivating the catalyst.[9]

  • Coordinating Solvents or Reagents: Starting materials, products, or solvents with strong coordinating groups (e.g., certain nitrogen heterocycles) can sometimes bind too strongly to the metal center, inhibiting catalytic turnover.[4][12]

Q3: How can I differentiate between catalyst poisoning and other forms of deactivation like thermal degradation?

A3: Poisoning is a chemical process resulting from impurities, while other deactivation forms are often physical or thermal.[2][10]

  • Poisoning: Typically results in a rapid, sharp decline in catalyst activity.[1] The issue might be resolved by using highly purified and degassed reagents and solvents.[1][12]

  • Thermal Deactivation (Sintering): Occurs at elevated temperatures, where metal nanoparticles aggregate, reducing the active surface area.[13] This usually leads to a more gradual loss of activity over time.

  • Fouling (Coking): Involves the physical deposition of materials like carbonaceous residues on the catalyst surface, blocking active sites.[13]

A diagnostic "spiking" experiment can help confirm poisoning. If a control reaction with purified materials works well, while a parallel reaction "spiked" with a suspected poison fails, it strongly suggests poisoning is the issue.[1]

Q4: My phosphine ligand appears to be degrading. What are the primary degradation pathways?

A4: The primary degradation pathway for this compound ligands is oxidation. Other pathways can also contribute to catalyst deactivation.

  • Oxidation: The most common route, where the P(III) center is oxidized to P(V) phosphine oxide by trace oxygen or peroxides in solvents.[6]

  • P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bond can be cleaved, leading to the formation of inactive catalyst species.[6]

  • Phosphonium (B103445) Salt Formation: In the presence of alkyl or aryl halides, the phosphine ligand can act as a nucleophile, forming a quaternary phosphonium salt and removing the active ligand from the catalytic cycle.[6]

The following diagram illustrates the main degradation pathways.

Primary Degradation Pathways for Phosphine Ligands Active_Ligand Active P(III) Ligand (e.g., this compound) Oxidized_Ligand Inactive P(V) Ligand (Phosphine Oxide) Active_Ligand->Oxidized_Ligand Oxidants (O₂, Peroxides) PC_Cleavage P-C Bond Cleavage Products (Inactive Species) Active_Ligand->PC_Cleavage High Temperature Phosphonium_Salt Quaternary Phosphonium Salt (Inactive) Active_Ligand->Phosphonium_Salt Alkyl/Aryl Halides

Caption: Primary degradation pathways for phosphine ligands.

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and resolving suspected catalyst poisoning.

Start Reaction Fails or Stalls Check_Purity 1. Verify Reagent & Solvent Purity Start->Check_Purity Check_Inertness 2. Confirm Inert Atmosphere Check_Purity->Check_Inertness Run_Control 3. Run a Control Reaction (Purified/Degassed Materials) Check_Inertness->Run_Control Success Success: Poisoning Likely Cause Run_Control->Success Yes Failure Failure: Other Deactivation Likely Run_Control->Failure No Isolate_Source 4. Isolate Poison Source (Spiking Experiments) Success->Isolate_Source Optimize Optimize Reaction Conditions (Temperature, Loading) Failure->Optimize Purify Purify Contaminated Reagent Isolate_Source->Purify Regenerate Consider Catalyst Regeneration (If Applicable) Purify->Regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

Data on Catalyst Poisons and Deactivation

The following tables summarize quantitative data related to the impact of common poisons on catalyst performance.

Table 1: Effect of Common Poisons on Palladium-Catalyzed Reactions

Poison TypeExampleTypical SourceEffect on Catalyst
Sulfur Compounds Thiols (R-SH)Impurities in starting materialsStrong coordination to Pd, complete deactivation at low ppm levels.[10]
Oxygen O₂Air leaks, impure inert gasOxidation of phosphine ligand to inactive phosphine oxide.[4][6]
Heavy Metals Lead (Pb), Mercury (Hg)Leaching from equipment, reagentsAlloy formation with Pd, irreversible poisoning.[9][11]
Halides Chloride (Cl⁻)Additives, certain substratesCan alter the electronic properties or block active sites.[9]
Water H₂OMoist solvents, atmospheric humidityCan cause ligand hydrolysis and catalyst deactivation.[3][6]

Table 2: Relative Air Sensitivity of Common Phosphine Ligands

Ligand TypeExampleAir SensitivityPrimary Degradation Product
Trialkylphosphines Tri-tert-butylphosphine (B79228)HighTri-tert-butylphosphine oxide
Triarylphosphines TriphenylphosphineModerateTriphenylphosphine oxide
Hindered Biarylphosphines Buchwald LigandsGenerally Lower (Air-stable variants exist)Corresponding phosphine oxide

Note: Sensitivity is a general guide. Electron-rich phosphines like tri-tert-butylphosphine are highly effective but require careful handling under inert conditions to prevent oxidation.[5][7]

Experimental Protocols

Protocol 1: Screening for Catalyst Poisons via a "Spiking" Experiment

This protocol helps identify which component of a reaction mixture may contain a catalyst poison.

Objective: To determine if a starting material, reagent, or solvent is the source of catalyst poisoning.

Methodology:

  • Establish a Baseline: Run the reaction using highly purified and rigorously degassed starting materials, solvents, and reagents. This is your "control" reaction. Record the reaction rate and final yield.

  • Prepare for Spiking: Set up several parallel reactions identical to the control.

  • Spike Each Reaction: To each parallel reaction, add a small, known amount of one of the unpurified reagents you suspect may be contaminated. For example:

    • Reaction A: Control conditions.

    • Reaction B: Spike with unpurified starting material 1.

    • Reaction C: Spike with unpurified starting material 2.

    • Reaction D: Spike with the unpurified solvent.

  • Monitor and Compare: Monitor the progress of all reactions. Compare the reaction profiles and yields of the "spiked" reactions to the control.[1]

  • Analysis: A significant decrease in performance in one of the spiked reactions points to that specific component as the source of the poison.

Protocol 2: General Procedure for Catalyst Regeneration from Sulfur Poisoning

This protocol describes a general method for attempting to regenerate a sulfur-poisoned palladium catalyst. Regeneration is not always successful.

Objective: To remove adsorbed sulfur species from a palladium catalyst to restore activity.

Methodology:

  • Catalyst Isolation: After the reaction, carefully isolate the palladium catalyst from the reaction mixture. This may involve filtration if the catalyst is heterogeneous or precipitation followed by filtration for homogeneous systems.

  • Washing: Wash the isolated catalyst with a clean, inert solvent (e.g., degassed toluene (B28343) or THF) to remove any adsorbed organic residues.

  • Regeneration Treatment (Reducing Atmosphere):

    • Place the catalyst in a suitable reaction vessel.

    • Heat the catalyst under a flow of a reducing gas, such as hydrogen (H₂) diluted in nitrogen or argon.[14]

    • Typical regeneration temperatures can range from 400°C to 550°C.[14] The temperature should be carefully chosen to avoid thermal degradation (sintering) of the catalyst.

    • The treatment time can vary from 30 minutes to several hours.[14] Monitor the off-gas for the release of sulfur compounds (e.g., H₂S or SO₂) to gauge the progress of regeneration.

  • Post-Treatment: After the heat treatment, allow the catalyst to cool to room temperature under an inert atmosphere.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale control reaction to determine if its performance has been restored.

Safety Note: Working with hydrogen gas requires appropriate safety precautions, including proper ventilation and ignition source control.

References

Technical Support Center: Recycling of Palladium Catalysts Containing Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling of palladium catalysts, with a specific focus on those containing di-tert-butylphosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recycling palladium catalysts containing this compound ligands?

A1: The main approaches for recycling palladium catalysts, including those with phosphine (B1218219) ligands, can be broadly categorized into hydrometallurgical and pyrometallurgical methods.[1][2]

  • Hydrometallurgy: This is often preferred due to its flexibility, lower energy consumption, and milder operating conditions.[1] Key hydrometallurgical techniques include:

    • Acidic Leaching: Dissolving palladium from the spent catalyst using strong acids, often in the presence of an oxidizing agent.[3][4]

    • Solvent Extraction: Selectively extracting palladium from a solution using an organic solvent containing an extractant.[1][3]

    • Ion Exchange: Using resins to selectively bind palladium ions from a solution.[5][6]

    • Precipitation: Causing palladium to precipitate from a solution by adjusting pH or adding a precipitating agent.[1][6]

  • Pyrometallurgy: These high-temperature methods include incineration and high-temperature chlorinated volatilization.[7] Incineration burns off organic components, leaving palladium in the ash, while chlorination converts palladium to volatile chlorides for collection.[7]

  • Other Methods:

    • Scavenger Resins: These resins can effectively remove dissolved palladium from a solution.[5]

    • Organic Solvent Nanofiltration (OSN): This technique shows promise for recovering homogeneous catalysts from reaction mixtures without high energy use.[8][9]

Q2: What are the main challenges when recycling palladium catalysts with this compound ligands?

A2: A primary challenge is the effective separation of the palladium metal from the phosphine ligand and other organic residues. The presence of phosphines can complicate the purification process. Additionally, ensuring the complete recovery of the valuable palladium and preventing its loss during the recycling process is a significant concern. The choice of recycling method can also be influenced by the need to avoid hazardous waste generation and high energy consumption.[7][10]

Q3: Are there specific safety precautions to consider during the recycling process?

A3: Yes, safety is paramount. When working with acidic leaching solutions, such as aqua regia or hydrochloric acid with oxidizing agents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3][4] Pyrometallurgical methods involve high temperatures and potentially hazardous gases, requiring specialized equipment and adherence to strict safety protocols.[7] Always consult the Safety Data Sheets (SDS) for all chemicals used in the process.

Q4: How can the purity of the recycled palladium be determined?

A4: The purity of the recovered palladium can be determined using various analytical techniques. X-Ray Fluorescence (XRF) is a common method for confirming the purity of the final metallic palladium.[11] Other instrumental methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the palladium content and identify any impurities in the recycled material.

Troubleshooting Guides

Problem 1: Low Recovery Yield of Palladium

Potential Cause Suggested Solution
Incomplete Leaching Optimize leaching conditions such as acid concentration, temperature, and reaction time. The use of oxidizing agents like hydrogen peroxide or sodium chlorate (B79027) can enhance palladium dissolution.[4][12] Ultrasound-assisted leaching can also improve efficiency.[13]
Inefficient Extraction or Precipitation Adjust the pH of the solution carefully during precipitation, as it is a critical factor.[1][2] For solvent extraction, ensure the correct solvent-to-aqueous phase ratio and appropriate stripping agents are used.[14]
Adsorption onto Glassware or Equipment Thoroughly rinse all glassware and equipment that comes into contact with the palladium-containing solutions to recover any adsorbed metal.
Formation of Insoluble Palladium Species The presence of certain counter-ions or impurities can lead to the formation of insoluble palladium complexes. Analyze the composition of your spent catalyst and adjust the leaching solution accordingly.

Problem 2: Recycled Catalyst Exhibits Low Activity

Potential Cause Suggested Solution
Presence of Impurities The recycled palladium may contain impurities that poison the catalyst. Implement a thorough purification step, such as re-precipitation or ion exchange, to remove contaminants.[1][6]
Incomplete Removal of Phosphine Ligand Residual phosphine or its oxidation products can interfere with the catalytic activity. Consider a calcination (heating in air) step after initial recovery to burn off organic residues, followed by re-dissolution and purification.
Incorrect Palladium Oxidation State The final form of the recovered palladium (e.g., metallic palladium vs. palladium salt) might not be suitable for direct reuse in your specific catalytic reaction. Ensure the recycled palladium is in the correct oxidation state required for your application.
Changes in Particle Size or Morphology The physical properties of the recycled palladium can affect its catalytic performance. Characterize the particle size and morphology of the recycled catalyst and compare it to the fresh catalyst.

Experimental Protocols

Protocol 1: Acidic Leaching of Palladium from Spent Catalyst

This protocol describes a general procedure for leaching palladium from a solid spent catalyst residue.

Materials:

  • Spent palladium catalyst containing this compound ligand

  • Hydrochloric acid (HCl), concentrated

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Pre-treatment (Optional): If the spent catalyst contains significant organic residues, consider a pre-treatment step such as drying or gentle calcination in a furnace to remove volatile organics.[15]

  • Leaching:

    • Place the spent catalyst in a round bottom flask equipped with a magnetic stir bar.

    • Carefully add a mixture of concentrated HCl and deionized water (e.g., 5 M HCl). A typical liquid-to-solid ratio is 5:1.[13][16]

    • Begin stirring and gently heat the mixture to 60-80°C using a heating mantle.[4][13]

    • Slowly add hydrogen peroxide (e.g., 10% wt./vol.) to the mixture.[16] Caution: The reaction can be exothermic. Add the H₂O₂ in small portions.

    • Attach a condenser to the flask and continue heating and stirring for 1-3 hours.[13][16]

  • Separation:

    • Allow the mixture to cool to room temperature.

    • Separate the leachate (liquid) from the solid residue by vacuum filtration using a Buchner funnel.

    • Wash the solid residue with a small amount of dilute HCl to ensure all soluble palladium is collected.

    • The resulting filtrate contains the dissolved palladium as a chloro-complex.

Protocol 2: Precipitation of Palladium from Leachate

This protocol outlines the recovery of palladium from the acidic leachate via precipitation.

Materials:

  • Palladium-containing leachate from Protocol 1

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Beakers

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Formation of Diamminedichloro Palladium:

    • Place the leachate in a beaker.

    • Slowly add concentrated ammonium hydroxide to the solution while stirring. This will initially form a precipitate which should redissolve with excess ammonia (B1221849) to form a clear solution of tetraamminepalladium(II) chloride.

  • Precipitation:

    • Cool the solution in an ice bath.[11]

    • Carefully and slowly add concentrated hydrochloric acid to the solution while stirring. This will precipitate palladium as a yellow solid, diamminedichloro palladium.[1][2]

    • Monitor the pH and adjust it to between 0.5 and 1.5 for optimal precipitation.[1][2]

  • Purification:

    • Collect the yellow precipitate by filtration.

    • To further purify the palladium, the process of ammonification (dissolving in ammonia) and acidification (precipitating with HCl) can be repeated several times.[1][2] Recovery ratios over 90% and purity exceeding 99.6% have been reported with this method.[1][2]

  • Conversion to Metallic Palladium (Optional):

    • The diamminedichloro palladium salt can be reduced to metallic palladium using a reducing agent like formic acid.[11]

Data Presentation

Table 1: Comparison of Palladium Recovery Methods

MethodTypical ReagentsReported Recovery EfficiencyAdvantagesDisadvantages
Acidic Leaching with H₂O₂ HCl, H₂O₂99-100%[4][16]High efficiency, relatively low cost of reagents.Use of corrosive acids, potential for hazardous fumes.
Solvent Extraction Organic solvents (e.g., kerosene), extractants (e.g., oximes, Cyanex 923)>99%[2][14]High selectivity, can separate palladium from other metals.Multi-stage process, use of organic solvents.[17]
Ion Exchange Ion exchange resins>99%[1]Simple operation, low cost.Resins can be poisoned over time, regeneration is required.[1]
Precipitation NH₄OH, HCl>98%[2]Simple procedure.Poor selectivity, only suitable for relatively simple leachates.[2]
Scavenger Resins Phosphonic acid-based resins>99.5%[5]High efficiency for removing dissolved palladium.Cost of the resin, may require specific reactor setups.
Organic Solvent Nanofiltration Nanofiltration membranesHigh conversion maintained over 5 cycles[8]Low energy consumption, avoids phase separation issues.Membrane stability and cost can be a concern.

Visualizations

Recycling_Workflow cluster_start Start cluster_process Recycling Process cluster_end End Product spent_catalyst Spent Pd Catalyst (with this compound) pretreatment Pre-treatment (Drying/Calcination) spent_catalyst->pretreatment leaching Acidic Leaching (e.g., HCl/H₂O₂) pretreatment->leaching separation1 Solid/Liquid Separation (Filtration) leaching->separation1 leachate Palladium-rich Leachate separation1->leachate solid_waste Solid Waste (Catalyst Support) separation1->solid_waste purification Purification leachate->purification precipitation Precipitation purification->precipitation solvent_extraction Solvent Extraction purification->solvent_extraction ion_exchange Ion Exchange purification->ion_exchange separation2 Collection of Purified Pd (Filtration) precipitation->separation2 solvent_extraction->separation2 ion_exchange->separation2 purified_pd Purified Palladium (Salt or Metal) separation2->purified_pd

Caption: Workflow for the recycling of palladium catalysts.

Troubleshooting_Tree cluster_leaching Leaching Issues cluster_separation Separation/Purification Issues cluster_loss Mechanical Loss start Low Palladium Recovery Yield leaching_check Is leaching incomplete? start->leaching_check Check optimize_leaching Optimize leaching conditions: - Increase acid concentration - Increase temperature - Extend reaction time - Add oxidizing agent leaching_check->optimize_leaching Yes separation_check Is extraction/precipitation inefficient? leaching_check->separation_check No optimize_separation Optimize separation: - Adjust pH for precipitation - Check solvent ratios for extraction - Consider alternative purification method separation_check->optimize_separation Yes loss_check Potential for mechanical loss? separation_check->loss_check No improve_handling Improve handling: - Thoroughly rinse all equipment - Ensure complete transfer of solids/liquids loss_check->improve_handling Yes

Caption: Troubleshooting decision tree for low palladium recovery.

References

Validation & Comparative

A Comparative Guide to Di-tert-butylphosphine and Tri-tert-butylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and scope of a catalytic transformation. Among the vast library of phosphine ligands, bulky and electron-rich alkylphosphines have emerged as particularly powerful tools, enabling challenging cross-coupling reactions that are central to pharmaceutical and materials science research. This guide provides an objective comparison of two prominent members of this class: di-tert-butylphosphine (P(t-Bu)₂H) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃).

While direct, head-to-head quantitative comparisons under identical reaction conditions are not extensively documented in the literature, this guide summarizes their individual characteristics, performance in key catalytic reactions, and provides detailed experimental protocols to facilitate informed decision-making in catalyst system selection.

Ligand Properties and General Performance

Tri-tert-butylphosphine (P(t-Bu)₃) is widely recognized as a "privileged ligand" in palladium-catalyzed cross-coupling reactions.[1] Its exceptional performance stems from a combination of significant steric bulk and strong electron-donating ability. The large cone angle of P(t-Bu)₃ promotes the formation of monoligated, highly reactive L₁Pd(0) species, which are often the active catalysts in cross-coupling cycles. This steric hindrance also facilitates the reductive elimination step, which is often the product-forming step of the catalytic cycle.[2] Its strong electron-donating character enhances the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[3] Consequently, catalyst systems employing P(t-Bu)₃ are known for their high activity, often allowing for reactions to be conducted at room temperature with low catalyst loadings.[4][5]

This compound (P(t-Bu)₂H) and its derivatives are also effective ligands in cross-coupling reactions, although they are less commonly employed than their tri-tert-butyl counterparts. The presence of a P-H bond in this compound itself allows for its use as a pre-ligand, which can be deprotonated in situ or can coordinate to the metal center in different ways. While less sterically hindered than P(t-Bu)₃, it still possesses significant bulk. The electronic properties are also slightly different, with the P-H group influencing the overall donor strength. The performance of this compound-based catalysts can be highly effective, though they may require different reaction conditions for optimal performance compared to tri-tert-butylphosphine.

Data Presentation

Direct comparative studies providing quantitative data (yield, TON, TOF) for this compound and tri-tert-butylphosphine under identical conditions are limited in the reviewed literature. However, to illustrate their utility, the following tables summarize representative performance data from studies where these ligands or their close analogs were employed in key cross-coupling reactions.

Table 1: Performance in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acidKFTHFRT12951.0 (Pd)[4]
P(t-Bu)₃ 2-BromotoluenePhenylboronic acidKFTHFRT12981.0 (Pd)[4]
P(t-Bu)₂H derivative Aryl ChloridesPhenylboronic acidK₃PO₄Dioxane/H₂O606~70 (conversion)1.0 (Pd)[6]

Note: The data for the P(t-Bu)₂H derivative is for an alkyl di-tert-butylphosphane-ligated palladium(I) dimer and represents conversion, not isolated yield, highlighting the challenge in finding directly comparable data.

Table 2: Performance in Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
P(t-Bu)₃ 4-ChloroanisoleDiphenylamineNaOt-BuToluene (B28343)100 (reflux)16651.0 (Pd)
P(t-Bu)₃ Aryl ChloridesVarious AminesNaOt-BuToluene100-Good to Excellent1.0 (Pd)[7]
Di(tert-butyl)neopentylphosphine *4-ChlorotolueneMorpholineNaOt-BuToluene1002981.0 (Pd)

*Di(tert-butyl)neopentylphosphine is a close structural analog of this compound, offering some insight into the performance of related structures.

Experimental Protocols

Suzuki-Miyaura Coupling using Tri-tert-butylphosphine Ligand

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a Pd/P(t-Bu)₃ catalyst system.[1]

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), [HP(t-Bu)₃]BF₄ (0.012 mmol, 1.2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and KF (2.0 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination using Tri-tert-butylphosphine Ligand

This protocol describes a typical Buchwald-Hartwig amination of an aryl chloride with an amine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Aryl chloride (1.05 eq.)

  • Amine (1.0 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 eq.)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add the amine (e.g., 29.6 mmol), aryl chloride (e.g., 31.4 mmol), and degassed toluene (e.g., 150 mL).

  • To this mixture, add Pd₂(dba)₃ (e.g., 0.131 mmol, 1 mol% Pd), tBu₃P·HBF₄ (e.g., 0.683 mmol, 2 mol%), and sodium tert-butoxide (e.g., 66.0 mmol).

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction with a suitable solvent like dichloromethane.

  • Filter the suspension and dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography.

Mandatory Visualizations

Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(X)Ln Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(R)Ln Oxidative Addition Complex->Transmetalation Complex R-B(OR)₂ Reductive Elimination Complex Ar-R Product Formation Transmetalation Complex->Reductive Elimination Complex Base Reductive Elimination Complex->Pd(0)L Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_P_tBu3 Tri-tert-butylphosphine Catalyst System cluster_P_tBu2H This compound Catalyst System Setup_tBu3 Reaction Setup: Pd source, P(t-Bu)3, Substrates, Base, Solvent Reaction_tBu3 Reaction at specified temperature and time Setup_tBu3->Reaction_tBu3 Workup_tBu3 Quenching, Extraction, and Purification Reaction_tBu3->Workup_tBu3 Analysis_tBu3 Yield and Purity Determination (GC, NMR) Workup_tBu3->Analysis_tBu3 Comparison Performance Comparison Analysis_tBu3->Comparison Setup_tBu2H Reaction Setup: Pd source, P(t-Bu)2H, Substrates, Base, Solvent Reaction_tBu2H Reaction at specified temperature and time Setup_tBu2H->Reaction_tBu2H Workup_tBu2H Quenching, Extraction, and Purification Reaction_tBu2H->Workup_tBu2H Analysis_tBu2H Yield and Purity Determination (GC, NMR) Workup_tBu2H->Analysis_tBu2H Analysis_tBu2H->Comparison Start Comparative Experiment Start Start->Setup_tBu3 Start->Setup_tBu2H

Caption: A general workflow for comparing the catalytic performance of two phosphine ligands.

References

Di-tert-butylphosphine vs. Buchwald Ligands for Aryl Amination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds critical to the structure of countless pharmaceuticals, agrochemicals, and materials. The success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of phosphine (B1218219) ligand, which dictates the catalyst's activity, stability, and substrate scope. This guide provides an objective, data-driven comparison of two prominent classes of ligands: simple, bulky alkylphosphines, represented by tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and the sophisticated biaryl phosphine ligands, commonly known as Buchwald ligands.

At a Glance: Key Differences

FeatureDi-tert-butylphosphine Ligands (e.g., P(t-Bu)₃)Buchwald Ligands (e.g., XPhos, BrettPhos)
Structure Simple, sterically hindered trialkylphosphineBulky, electron-rich dialkylbiaryl phosphine
Generality Effective for a range of aryl bromides and some activated aryl chlorides.Broad applicability, including unactivated and sterically hindered aryl chlorides.
Activity High activity, particularly for electron-rich aryl halides.Generally higher activity and broader substrate scope, especially for challenging substrates.
Catalyst Loading Typically requires moderate to high catalyst loadings.Often effective at lower catalyst loadings.
Cost Generally more cost-effective.More complex synthesis leads to higher cost.

Performance Data in Aryl Amination

The choice between a simple this compound ligand and a Buchwald ligand is often a trade-off between cost and performance. While P(t-Bu)₃ is a powerful and more economical option, Buchwald ligands frequently offer superior yields and broader applicability, especially for challenging substrates like electron-neutral or -rich aryl chlorides.

Below are comparative data summarizing the performance of these ligand classes in the amination of various aryl halides.

Table 1: Comparative Performance in the Amination of Aryl Chlorides with Piperidine

This study highlights the superior performance of the Buchwald-type ligand, CyJohnPhos, compared to P(t-Bu)₃ for the amination of various aryl chlorides at room temperature.[1]

Aryl ChlorideLigandYield (%)Conditions
ChlorobenzeneP(t-Bu)₃< 5Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene (B28343), RT, 24 h
CyJohnPhos95Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene, RT, 24 h
p-ChlorotolueneP(t-Bu)₃< 5Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene, RT, 24 h
CyJohnPhos98Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene, RT, 24 h
p-ChlorofluorobenzeneP(t-Bu)₃< 5Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene, RT, 24 h
CyJohnPhos99Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), NaOtBu, Toluene, RT, 24 h

Table 2: Performance in Specific Aryl Amination Reactions

This table compiles data from different sources to illustrate the effectiveness of each ligand class in specific, albeit different, aryl amination reactions.

Aryl HalideAmineLigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloroanisole (B146269)Diphenylamine (B1679370)P(t-Bu)₃·HBF₄Pd₂(dba)₃ (1 mol%)NaOtBuTolueneReflux1665[2]
4-Chlorotoluene (B122035)Morpholine (B109124)XPhosPd(dba)₂ (1.5 mol%)NaOtBuTolueneReflux694[3]
4-BromoanisoleMorpholineXPhos[Pd(XPhos)(cinnamyl)Cl]NaOtBuToluene100399

Experimental Protocols

Detailed methodologies for representative aryl amination reactions using both ligand types are provided below.

Protocol 1: Amination of 4-Chloroanisole with Diphenylamine using Tri-tert-butylphosphine Tetrafluoroborate[2]
  • Reaction Setup: To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

  • Reaction Execution: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction with dichloromethane (B109758) (300 mL). Filter the suspension, and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate (B1210297) = 99:1 to 8:1) to afford 4-methoxytriphenylamine (B1588709) as a white solid (5.26 g, 65% yield).

Protocol 2: Amination of 4-Chlorotoluene with Morpholine using XPhos[3][4]
  • Reaction Setup: In a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL). Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Reaction Execution: Stir the resulting mixture at reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL). Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄ (20 g) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine (B1270357) as an orange solid (700 mg, 94%).

Mechanistic Considerations: Catalytic Cycles

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. However, the nature of the phosphine ligand can influence the relative rates of these steps and the stability of intermediates.

Catalytic Cycle with this compound Ligands

Bulky trialkylphosphines like P(t-Bu)₃ are strong σ-donors and sterically demanding. They favor the formation of monoligated L-Pd(0) species, which is believed to be the active catalyst that undergoes oxidative addition. The high electron density on the palladium center facilitates the oxidative addition of aryl halides.

G cluster_legend Legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X)  Ar-X Oxidative Addition L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR¹R²)  HNR¹R², Base - HX L-Pd(II)(Ar)(NR¹R²)->L-Pd(0) Reductive Elimination   Product Product L-Pd(II)(Ar)(NR¹R²)->Product Ar-NR¹R² L L = P(t-Bu)₃ Ar Ar = Aryl group X X = Halide NR¹R² NR¹R² = Amine

Catalytic cycle with a this compound ligand.
Catalytic Cycle with Buchwald Ligands

Buchwald ligands are characterized by a biaryl backbone, which provides significant steric bulk and pre-organizes the ligand for efficient catalysis. This steric hindrance is thought to further promote the formation of the highly reactive monoligated L-Pd(0) species and accelerate the rate-limiting reductive elimination step. The biaryl scaffold can also engage in secondary interactions with the metal center, stabilizing key intermediates.

G cluster_legend Legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X)  Ar-X (Fast) Oxidative Addition L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR¹R²)  HNR¹R², Base - HX L-Pd(II)(Ar)(NR¹R²)->L-Pd(0) (Fast) Reductive Elimination   Product Product L-Pd(II)(Ar)(NR¹R²)->Product Ar-NR¹R² L L = Buchwald Ligand Ar Ar = Aryl group X X = Halide NR¹R² NR¹R² = Amine

Catalytic cycle with a Buchwald-type biaryl phosphine ligand.

Conclusion

Both this compound-type ligands and Buchwald ligands are powerful tools for palladium-catalyzed aryl amination.

  • This compound ligands , such as P(t-Bu)₃, offer a cost-effective and highly active option for a range of aryl amination reactions, particularly with aryl bromides.

  • Buchwald ligands , with their specialized biaryl phosphine architecture, generally provide superior performance, broader substrate scope (especially for challenging aryl chlorides), and often allow for lower catalyst loadings and milder reaction conditions.

The choice of ligand should be guided by the specific requirements of the synthesis, including the nature of the substrates, desired yield, and economic considerations. For routine transformations involving more reactive aryl halides, a simple this compound ligand may be sufficient. However, for complex syntheses, challenging substrates, or when high efficiency is paramount, the investment in a Buchwald ligand is often justified by the superior results. As with any catalytic reaction, empirical screening of ligands and conditions is recommended to identify the optimal system for a given transformation.

References

Performance Showdown: Di-tert-butylphosphine vs. cataCXium A in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. Among the vast arsenal (B13267) of available ligands, di-tert-butylphosphine (P(t-Bu)₃) and cataCXium A have emerged as powerful tools, particularly for the challenging Suzuki-Miyaura coupling of aryl chlorides. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their synthetic needs.

At a Glance: Key Performance Metrics

Both this compound and cataCXium A are bulky, electron-rich alkylphosphines that promote the formation of the active monoligated Pd(0) species necessary for the oxidative addition of notoriously unreactive aryl chlorides. While a direct, head-to-head comparison under identical conditions is scarce in the literature, an analysis of published data reveals distinct performance characteristics for each ligand.

Performance MetricThis compound (P(t-Bu)₃)cataCXium A
Typical Catalyst System In situ generated from Pd₂(dba)₃ or Pd(OAc)₂Often used as a preformed catalyst (e.g., cataCXium A Pd G3) or in situ with Pd(OAc)₂
Reaction Temperature Often effective at room temperature for aryl bromides and activated aryl chlorides.[1][2]Typically requires elevated temperatures (e.g., 80-120 °C) for aryl chlorides.
Substrate Scope Broad, including deactivated and hindered aryl bromides and activated aryl chlorides.[1][2]Highly effective for a wide range of aryl chlorides, including electron-rich and ortho-substituted substrates.[3]
Turnover Number (TON) High TONs reported, for instance, ~10,000 for a deactivated aryl bromide.[1]Very high TONs, with values up to 20,000 reported for the coupling of aryl chlorides.[3]
Selectivity Demonstrates remarkable selectivity for aryl chlorides over aryl triflates.[1]Not explicitly detailed in the reviewed literature.

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The bulky, electron-rich nature of ligands like this compound and cataCXium A is crucial for facilitating the initial oxidative addition step, especially with challenging substrates like aryl chlorides.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2) PdII->Transmetalation [R-B(OR)2(Base)]- PdII_R Ar-Pd(II)-R(L) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product Biaryl (Ar-R) ArylHalide Aryl Halide (Ar-X) Organoboron Organoboron (R-B(OR)2) Base Base

A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki coupling reactions using this compound and cataCXium A, extracted from the literature.

Protocol 1: Suzuki Coupling of an Aryl Chloride with this compound

This procedure is adapted from a method developed by Fu and coworkers for the coupling of activated aryl chlorides.[2]

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • [HP(t-Bu)₃]BF₄ (tri-tert-butylphosphonium tetrafluoroborate)

  • Aryl chloride (1.00 mmol)

  • Arylboronic acid (1.10 mmol)

  • KF•2H₂O (potassium fluoride (B91410) dihydrate, 3.30 mmol)

  • THF (tetrahydrofuran), anhydrous (2.0 mL)

Procedure:

  • To a 4-mL vial containing a stir bar, add Pd₂(dba)₃ (8.1 mg, 0.0050 mmol of Pd), [HP(t-Bu)₃]BF₄, the arylboronic acid (1.10 mmol), and KF•2H₂O (310 mg, 3.30 mmol).

  • Purge the vial with argon for 3 minutes and then seal it with a septum cap.

  • Add anhydrous THF (2.0 mL) and the aryl chloride (1.00 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Upon completion (monitored by TLC or GC), dilute the mixture with Et₂O (2 mL) and filter through a plug of silica (B1680970) gel, washing with additional Et₂O (10 mL).

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Chloride with cataCXium A

This protocol is a general procedure for the Suzuki coupling of aryl chlorides using a palladium acetate (B1210297) and cataCXium A system, as described in the context of developing bulky phosphine ligands.[3]

Materials:

  • Pd(OAc)₂ (palladium(II) acetate)

  • cataCXium A (di(1-adamantyl)-n-butylphosphine)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or using Schlenk techniques, add the aryl chloride, arylboronic acid, and base to a flame-dried reaction vessel equipped with a stir bar.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and cataCXium A in the reaction solvent.

  • Add the appropriate volume of the catalyst stock solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Conclusion

Both this compound and cataCXium A are highly effective ligands for the Suzuki-Miyaura coupling of challenging aryl chlorides. The choice between them may depend on the specific requirements of the synthesis.

This compound offers the advantage of enabling some couplings at room temperature, particularly for aryl bromides and activated aryl chlorides, which can be beneficial for thermally sensitive substrates.[1][2]

cataCXium A , on the other hand, demonstrates exceptional activity at elevated temperatures, achieving very high turnover numbers for a broad range of aryl chlorides, making it an excellent choice for efficient and scalable reactions.[3]

Ultimately, the optimal ligand choice will be substrate-dependent, and empirical screening of reaction conditions is often necessary to achieve the best results. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers and drug development professionals in this endeavor.

References

A Comparative Analysis of Di-tert-butylphosphine and Josiphos Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. Among the myriad of phosphine (B1218219) ligands developed, Di-tert-butylphosphine and Josiphos ligands have emerged as powerful tools for chemists in various fields, from academic research to industrial-scale pharmaceutical and fine chemical synthesis. This guide provides a comparative study of these two ligand classes, presenting their performance in key catalytic reactions, supported by experimental data and detailed protocols.

Ligand Architectures: A Tale of Two Designs

This compound is a monodentate phosphine ligand characterized by its bulky and electron-rich nature. The tert-butyl groups create significant steric hindrance around the phosphorus atom, which can promote reductive elimination and stabilize catalytically active monoligated metal species. While this compound itself is achiral, the di-tert-butylphosphino group is a crucial component in many highly successful chiral and achiral ligands, such as the Buchwald biaryl phosphine ligands. These ligands have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions.[1][2]

Josiphos ligands , on the other hand, are a class of chiral ferrocenyl diphosphine ligands. Their unique structure, featuring a ferrocene (B1249389) backbone, imparts a rigid and well-defined chiral environment around the metal center. This rigidity and the tunability of the phosphine substituents make Josiphos ligands highly effective in asymmetric catalysis, particularly in hydrogenation reactions where high enantioselectivity is required.[3][4]

Performance in Catalytic Applications

The distinct structural features of this compound-containing ligands and Josiphos ligands lend themselves to different, albeit sometimes overlapping, areas of application.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of C-C and C-N bond formation, ligands bearing the this compound moiety have demonstrated exceptional performance, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The steric bulk and electron-donating properties of the di-tert-butylphosphino group facilitate the oxidative addition of challenging substrates, such as aryl chlorides, and promote the reductive elimination step of the catalytic cycle.[5][6]

The following table summarizes the performance of a palladium catalyst bearing the tri-tert-butylphosphine (B79228) (P(tBu)₃) ligand in the Suzuki-Miyaura coupling of various aryl chlorides.

EntryAryl ChlorideArylboronic AcidBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)
14-ChlorotoluenePhenylboronic acidK₃PO₄1.5Dioxane2498
22-ChlorotoluenePhenylboronic acidK₃PO₄1.5Dioxane2497
34-ChloroanisolePhenylboronic acidCs₂CO₃1.5Dioxane2499
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidK₃PO₄1.5Dioxane2495

Data sourced from illustrative examples of Suzuki-Miyaura reactions with P(tBu)₃. Actual yields may vary depending on specific reaction conditions.[5][7]

While Josiphos ligands are primarily known for asymmetric catalysis, they have also been successfully employed in non-enantioselective cross-coupling reactions, demonstrating high turnover numbers (TON) in the palladium-catalyzed coupling of aryl chlorides.[3]

Asymmetric Hydrogenation

Josiphos ligands excel in asymmetric hydrogenation, where the creation of a specific stereoisomer is the primary goal. The chiral scaffold of the Josiphos ligand directs the approach of the substrate to the metal center, leading to high enantioselectivity. A notable industrial application is the synthesis of (S)-metolachlor, an herbicide, which utilizes an iridium-Josiphos catalyst to achieve high enantiomeric excess (ee) and turnover numbers.[3]

Here, we present a comparison of a Mandyphos ligand (a related ferrocenyl diphosphine) and a Josiphos ligand in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate.

EntryLigandSubstrateS/C RatioSolventPressure (bar H₂)Time (h)Conversion (%)ee (%)
1Mandyphos SL-M012-1Methyl (Z)-α-acetamidocinnamate1000MeOH101>9999.1 (R)
2Josiphos SL-J002-1Methyl (Z)-α-acetamidocinnamate1000MeOH101>9998.5 (S)

S/C = Substrate-to-catalyst ratio. Data is illustrative of the high performance of these ligand families.[8]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the applications discussed.

General Procedure for Suzuki-Miyaura Coupling using Pd/P(tBu)₃

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (1.5 mol%) and P(tBu)₃ (3.0 mol%).

  • The aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) are added to the tube.

  • Anhydrous solvent (5 mL) is added, and the tube is sealed.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by GC-MS or TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[7][9]

General Procedure for Asymmetric Hydrogenation using a Rh/Josiphos Catalyst

Materials:

  • [Rh(COD)₂]BF₄

  • Josiphos ligand

  • Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, the Rh precursor and the Josiphos ligand (typically a 1:1.1 molar ratio) are dissolved in the solvent to form the catalyst solution.

  • The substrate is added to an autoclave.

  • The catalyst solution is transferred to the autoclave under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.

  • The reaction is stirred at a specific temperature for the required time.

  • After the reaction, the autoclave is carefully depressurized.

  • The solvent is removed in vacuo, and the conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.

Visualizing Catalytic Processes

To better understand the relationships and workflows in these catalytic systems, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OR)₂ Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh precursor Rh precursor Active Catalyst Active Catalyst Rh precursor->Active Catalyst Josiphos ligand Josiphos ligand Josiphos ligand->Active Catalyst Solvent Solvent Solvent->Active Catalyst Autoclave Autoclave Active Catalyst->Autoclave Substrate Substrate Substrate->Autoclave H₂ gas H₂ gas H₂ gas->Autoclave Chiral Product Chiral Product Autoclave->Chiral Product Purification Purification Chiral Product->Purification Chiral HPLC/GC Chiral HPLC/GC Purification->Chiral HPLC/GC Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC/GC->Enantiomeric Excess (ee)

References

Validating Cross-Coupling Reactions: A Comparative Guide to ³¹P NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the rigorous validation of cross-coupling reaction outcomes is paramount. The choice of analytical technique significantly impacts the accuracy and efficiency of determining reaction progress, catalyst stability, and impurity profiles. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of di-tert-butylphosphine ligands, against established chromatographic methods for the validation of cross-coupling results.

The formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. The lability and complexity of the catalytic systems, often involving bulky and electron-rich phosphine (B1218219) ligands like this compound, necessitate powerful analytical tools for in-situ monitoring and validation. While traditional methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed, ³¹P NMR spectroscopy has emerged as a uniquely insightful technique for reactions involving phosphorus-containing ligands.

The Power of Phosphorus-31 NMR in Cross-Coupling Analysis

³¹P NMR spectroscopy offers a direct window into the heart of the catalytic cycle. By observing the phosphorus nucleus of the phosphine ligand, researchers can identify and quantify various palladium-phosphine species, including the active catalyst, intermediates, and decomposition products. This provides invaluable real-time information on the reaction mechanism and kinetics. The wide chemical shift range of ³¹P NMR allows for the clear distinction between different phosphorus environments, minimizing signal overlap, a common challenge in ¹H NMR of complex reaction mixtures.

One of the key advantages of ³¹P NMR is its ability to provide structural information about the catalyst's state. For instance, the coordination of the phosphine ligand to the palladium center, the formation of oxidative addition complexes, and the generation of phosphine oxide (a common ligand decomposition product) can all be readily monitored. This level of detail is often not accessible through chromatographic methods, which primarily quantify the reactants and products.

A Head-to-Head Comparison: ³¹P NMR vs. Chromatographic Techniques

To objectively assess the performance of ³¹P NMR against other common validation methods, a comparative analysis is presented below. The data is based on a model Suzuki-Miyaura cross-coupling reaction utilizing a palladium catalyst with a this compound-based ligand.

Feature³¹P NMR SpectroscopyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Information Provided Catalyst speciation, ligand decomposition, reaction kinetics, product formationReactant consumption, product formation, byproduct quantificationReactant consumption, product formation, byproduct quantification
Sample Preparation Minimal; direct sampling from the reaction mixtureOften requires quenching, extraction, and sometimes derivatizationRequires quenching, dilution, and filtration
Analysis Time Rapid (minutes per sample)Typically longer run timesModerate run times
Quantification Quantitative with an internal standardHighly quantitative with proper calibrationHighly quantitative with proper calibration
In-situ Monitoring Ideal for real-time, non-invasive monitoringNot suitable for in-situ analysisPossible with specialized flow setups, but complex
Sensitivity ModerateHighHigh
Cost (Instrument) High initial investmentModerateModerate to High
Expertise Required Specialized knowledge of NMR spectroscopyGeneral analytical chemistry skillsGeneral analytical chemistry skills

Experimental Protocols

Protocol 1: In-situ Monitoring of a Suzuki-Miyaura Reaction using ³¹P NMR

This protocol describes the in-situ monitoring of the reaction between an aryl bromide and a boronic acid, catalyzed by a palladium complex with a this compound-based ligand.

Materials:

  • NMR tube (J. Young or equivalent)

  • Deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • Reaction components: Aryl bromide, boronic acid, base, palladium precatalyst, and this compound ligand.

Procedure:

  • In a glovebox, charge an NMR tube with the palladium precatalyst, the this compound ligand, the aryl bromide, the boronic acid, the base, and the internal standard.

  • Add the deuterated solvent to the NMR tube, cap it securely, and carefully remove it from the glovebox.

  • Acquire an initial ³¹P NMR spectrum (t=0) to identify the initial species.

  • Place the NMR tube in a pre-heated NMR spectrometer probe or an oil bath at the desired reaction temperature.

  • Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the starting palladium-phosphine complex and the appearance of intermediates and the final resting state of the catalyst.

  • Simultaneously, the formation of phosphine oxide, a byproduct of ligand degradation, can be observed and quantified.

  • Integrate the signals corresponding to the different phosphorus species and the internal standard to determine their relative concentrations over time.

Protocol 2: Reaction Monitoring by GC-MS

Procedure:

  • Set up the cross-coupling reaction in a standard reaction vessel under an inert atmosphere.

  • At specified time points, withdraw an aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and an internal standard (e.g., dodecane).

  • Wash the quenched sample with water to remove inorganic salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.

  • Analyze the sample by GC-MS to determine the concentration of the starting materials and the product by comparing their peak areas to that of the internal standard.

Visualizing the Process

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_31P_NMR ³¹P NMR Monitoring cluster_GC_MS GC-MS Analysis prep_nmr Prepare Reaction Mixture in NMR Tube acquire_t0 Acquire t=0 Spectrum prep_nmr->acquire_t0 heat Heat Reaction acquire_t0->heat acquire_t Acquire Spectra at Time Intervals heat->acquire_t analyze_nmr Analyze Spectra (Integration) acquire_t->analyze_nmr setup_rxn Set up Bulk Reaction aliquot Take Aliquot setup_rxn->aliquot quench Quench and Work-up aliquot->quench inject Inject into GC-MS quench->inject analyze_gc Analyze Chromatogram inject->analyze_gc

A comparison of the experimental workflows for ³¹P NMR and GC-MS analysis.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)-X(L)₂ oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_b Ar'-B(OR)₂ ar_b->transmetalation base Base base->transmetalation

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both ³¹P NMR spectroscopy and chromatographic techniques are powerful tools for the validation of cross-coupling reactions. While GC and HPLC provide excellent quantitative data on reactants and products, ³¹P NMR offers unparalleled insight into the catalytic system itself. For researchers aiming to not only validate the outcome of a reaction but also to understand and optimize the catalytic process, ³¹P NMR, especially when using phosphorus-containing ligands like this compound, is an indispensable technique. The choice of method will ultimately depend on the specific goals of the analysis, available instrumentation, and the level of detail required. For a comprehensive understanding, a combination of both NMR and chromatographic methods is often the most effective approach.

Di-tert-butylphosphine vs. N-heterocyclic Carbenes: A Comparative Guide for Catalytic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed reactions. For researchers, scientists, and drug development professionals, optimizing catalytic cycles for efficiency, stability, and substrate scope is a continual pursuit. This guide provides a comprehensive benchmark of two prominent classes of ligands: the electron-rich and sterically demanding di-tert-butylphosphine ligands and the robust, strongly σ-donating N-heterocyclic carbenes (NHCs). We present a comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

Performance Overview: A Tale of Two Ligands

Both this compound and N-heterocyclic carbene ligands have demonstrated remarkable efficacy in a variety of palladium-catalyzed cross-coupling reactions. However, their distinct electronic and steric properties often lead to different outcomes in terms of reaction rates, catalyst stability, and substrate compatibility.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered superior to traditional phosphines in many applications.[1] Their strong σ-electron-donating ability facilitates the oxidative addition step, even with challenging substrates, while their steric bulk can promote rapid reductive elimination.[1] The robust bond between the palladium center and the NHC ligand contributes to the high stability of the catalytic species, even at elevated temperatures and low ligand-to-metal ratios.[1]

This compound ligands , on the other hand, are known for their significant steric bulk and strong electron-donating character, which are crucial for creating a reactive catalytic center.[2][3] These ligands have been instrumental in the development of highly active catalysts for a range of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5]

Quantitative Data Comparison

To provide a clear and objective comparison, the following tables summarize the performance of catalysts bearing this compound and NHC ligands in two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The choice of ligand significantly impacts the reaction's efficiency, particularly with less reactive aryl chlorides.

Ligand TypeCatalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
NHC (SIPr)Pd(methallyl)Cl4-BromotolueneMorpholineLHMDSTolueneRT198
NHC Pd₂(dba)₃ / IPr·HClChlorobenzenen-HexylamineKOt-BuDioxane801895[6]
This compound Pd₂(dba)₃ / P(t-Bu)₃4-ChlorotolueneAnilineNaOt-BuToluene80298[5]
This compound Pd(OAc)₂ / dtbpf4-BromoanisolePiperidineK₃PO₄Dioxane1002492[7]

SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, LHMDS = Lithium bis(trimethylsilyl)amide, dba = dibenzylideneacetone, dtbpf = 1,1'-Bis(di-tert-butylphosphino)ferrocene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The performance of the catalyst is often evaluated by its ability to couple sterically hindered or electronically deactivated substrates.

Ligand TypeCatalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
NHC PEPPSI-iPr4-ChlorotoluenePhenylboronic acidK₂CO₃n-Butanol1000.5>98[8]
NHC [Pd(IPr)(cinnamyl)Cl]4-ChloroanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001694
This compound Pd(OAc)₂ / P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001698[5]
This compound Pd₂(dba)₃ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT297[4]

PEPPSI-iPr = --INVALID-LINK--palladium(II) dichloride, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any catalytic reaction.

General Procedure for Buchwald-Hartwig Amination with an NHC Ligand

A user-friendly protocol for the palladium-catalyzed arylation of amines using an (NHC)Pd(allyl)Cl pre-catalyst has been developed.[9]

Reagents and Conditions:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., LHMDS, 1.1 mmol)

  • Catalyst: (SIPr)Pd(methallyl)Cl (1-2 mol%)

  • Solvent: Toluene or THF

  • Temperature: Room temperature

Procedure:

  • To an oven-dried flask, add the aryl halide, amine, and a stir bar.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent, followed by the base.

  • Finally, add the (SIPr)Pd(methallyl)Cl catalyst.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC until completion.

  • Upon completion, the reaction is quenched, and the product is isolated using standard purification techniques.

General Procedure for Suzuki-Miyaura Coupling with a this compound Ligand

Dialkylbiaryl phosphine (B1218219) ligands have proven to be highly effective for a wide range of Suzuki-Miyaura coupling reactions.[4]

Reagents and Conditions:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Catalyst: Pd₂(dba)₃ (0.5-2 mol%)

  • Ligand: SPhos (1-4 mol%)

  • Solvent: Toluene

  • Temperature: Room temperature to 100 °C

Procedure:

  • In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃, the phosphine ligand, the aryl halide, the boronic acid, and the base.

  • The vial is sealed, removed from the glovebox, and the solvent is added via syringe.

  • The reaction mixture is then stirred at the desired temperature for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by flash chromatography.

Mandatory Visualizations

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligands Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)(L)-X OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ - HX PdII_Amine Ar-Pd(II)(L)-NHR₂ Amine_Coord->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Product Ar-NR₂ RE->Product NHC NHC Phosphine This compound L_source

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligands Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)(L₂)-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)(L₂)-Ar' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product NHC NHC Phosphine This compound L_source Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Base) Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Catalyst Catalyst/Ligand Addition Inert->Catalyst Reaction Reaction at Specified Temperature Catalyst->Reaction Monitoring Reaction Monitoring (TLC/GC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

References

Di-tert-butylphosphine Ligands: A Comparative Guide for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, pivotal transformations in pharmaceutical and materials science research. The efficacy of these reactions is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Among the diverse array of available ligands, those featuring the di-tert-butylphosphine moiety have emerged as particularly powerful tools for facilitating challenging cross-coupling reactions, especially those involving sterically hindered substrates or unreactive aryl chlorides.

This guide provides an objective comparison of this compound-containing ligands against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to optimize their cross-coupling methodologies.

Performance Comparison in Cross-Coupling Reactions

The steric bulk and electron-rich nature of this compound ligands are key to their success. The bulky tert-butyl groups promote the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[1][2] Furthermore, their strong electron-donating ability facilitates the reductive elimination step, the final bond-forming event in the catalytic cycle.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical, especially when coupling unactivated aryl chlorides. Below is a comparison of various phosphine ligands in the amination of aryl halides.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines [4]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene (B28343)10024
XPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosCarbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosCarbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Note: XPhos and RuPhos are examples of bulky biaryl phosphine ligands containing a this compound moiety.

Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with N-Methylaniline [5]

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
P(o-Tol)₃Pd₂(dba)₃NaOtBuToluene8024<5
BINAPPd₂(dba)₃NaOtBuToluene8024<5
P(t-Bu)₃Pd₂(dba)₃NaOtBuTolueneRT198
YPhos (L1)Pd₂(dba)₃NaOtBuTolueneRT1>99

Note: P(t-Bu)₃ (tri-tert-butylphosphine) demonstrates significantly higher activity compared to less bulky or bidentate ligands for this challenging transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The use of this compound ligands has enabled the coupling of a wide range of substrates, including unactivated aryl chlorides, at room temperature.[6]

Table 3: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid [6]

Aryl ChlorideLigandCatalystBaseSolventTemp. (°C)Yield (%)
4-ChlorotolueneP(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane8098
2-ChlorotolueneP(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane8096
4-ChloroanisoleP(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane8099
1-Chloro-4-(trifluoromethyl)benzeneP(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane8098

Table 4: Room-Temperature Suzuki Coupling of Aryl Bromides with Phenylboronic Acid [6]

Aryl BromideLigandCatalystBaseSolventTemp. (°C)Yield (%)
4-BromotolueneP(t-Bu)₃Pd₂(dba)₃KFTHFRT98
2-BromotolueneP(t-Bu)₃Pd₂(dba)₃KFTHFRT95
4-BromoanisoleP(t-Bu)₃Pd₂(dba)₃KFTHFRT99
1-Bromo-4-vinylbenzeneP(t-Bu)₃Pd₂(dba)₃KFTHFRT97

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful ligand screening and reaction optimization. Below are representative procedures for Buchwald-Hartwig amination and a general workflow for ligand screening.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., P(t-Bu)₃ or a di-tert-butylphosphino biaryl ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The aryl chloride (1.0 equivalent) and the amine (1.2 equivalents) are then added, followed by the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide). The reaction mixture is then heated to the desired temperature and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[7]

High-Throughput Ligand Screening Workflow

For the rapid identification of optimal reaction conditions, a high-throughput screening approach is often employed. This typically involves the use of 96-well plates and automated liquid handlers.

  • Stock Solution Preparation : Prepare stock solutions of the palladium precursor, a library of phosphine ligands, the aryl halide, the amine, and the base in a suitable anhydrous solvent.

  • Reagent Dispensing : Using an automated liquid handler or calibrated pipettes, dispense the stock solutions into the wells of a 96-well plate according to a predefined experimental design. Each well will contain a unique combination of ligand and other reaction parameters.

  • Reaction Execution : Seal the 96-well plate to prevent solvent evaporation and maintain an inert atmosphere. Place the plate on a heating and stirring block and run the reactions at the desired temperature for a set time.

  • Work-up and Analysis : After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent and add an internal standard. Analyze the samples using a rapid analytical technique such as UPLC-MS to determine the yield of the desired product in each well.[4]

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The use of bulky this compound ligands favors the formation of monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent steps.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination\n& Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination\n& Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition HNR2, Base HNR2, Base HNR2, Base->Amine Coordination\n& Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening

A systematic workflow is essential for the efficient screening of ligands and optimization of reaction conditions. This process involves defining the reaction parameters, setting up the reactions in a parallel format, executing the experiment, and analyzing the results to identify the optimal ligand.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define Parameters Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) Prepare Stock Solutions Prepare Stock Solutions Define Parameters->Prepare Stock Solutions Dispense Reagents Dispense Reagents into 96-Well Plate Prepare Stock Solutions->Dispense Reagents Seal and React Seal Plate and Run Reaction Dispense Reagents->Seal and React Quench and Dilute Quench Reactions and Add Internal Standard Seal and React->Quench and Dilute Analyze Samples Analyze Samples by UPLC-MS Quench and Dilute->Analyze Samples Identify Optimal Ligand Identify Optimal Ligand(s) Analyze Samples->Identify Optimal Ligand

Caption: Workflow for high-throughput phosphine ligand screening.

References

Di-tert-butylphosphine Ligands Accelerate Reductive Elimination Rates in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in optimizing transition-metal-catalyzed cross-coupling reactions. The ligand framework directly influences the electronic and steric environment of the metal center, thereby dictating the rates of key elementary steps such as oxidative addition and reductive elimination. This guide provides an objective comparison of the effect of di-tert-butylphosphine-containing ligands on reductive elimination rates relative to other commonly employed phosphine (B1218219) ligands, supported by experimental data.

Reductive elimination, the product-forming step in many catalytic cycles, is often significantly enhanced by the use of bulky and electron-donating phosphine ligands.[1] Ligands incorporating the this compound moiety exemplify this principle, frequently leading to dramatic rate accelerations that can improve catalyst turnover and overall reaction efficiency.[2]

Quantitative Comparison of Ligand Effects on Reductive Elimination Rates

The steric bulk of phosphine ligands is a critical factor in promoting reductive elimination. Generally, bulkier ligands accelerate this step.[1] Experimental studies have quantified the impact of substituting less bulky aryl groups with tert-butyl groups on the phosphine ligand.

A study by Hartwig and coworkers on C-O bond-forming reductive elimination from arylpalladium aryloxide complexes provides a direct quantitative comparison. The rate of reductive elimination was measured for complexes bearing different phosphine ligands. The results demonstrate a clear and significant rate enhancement with increased steric bulk around the phosphorus atom.

Ligand (L) in (L)Pd(Ar)(OAr')Relative Rate of Reductive EliminationKey Ligand Characteristics
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)1Less bulky arylphosphine
1,1'-Bis[di(4-(trifluoromethyl)phenyl)phosphino]ferrocene (CF3-DPPF)2Electron-withdrawing, similar bulk to DPPF
1,1'-Bis(di-tert-butylphosphino)ferrocene (D-t-BPF) ~100 Bulky alkylphosphine

Table 1: Comparison of relative rates of diaryl ether reductive elimination from palladium(II) complexes. Data sourced from Organometallics 2002, 21, 13, 2839–2845.[3][4]

The data clearly indicates that the complex with the bulky 1,1'-bis(di-tert-butylphosphino)ferrocene (D-t-BPF) ligand undergoes reductive elimination approximately 100 times faster than the analogous complex with the less sterically demanding 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand.[3][4] The electron-withdrawing nature of the CF3-DPPF ligand led to a modest twofold rate increase compared to DPPF, highlighting that for this specific transformation, steric effects are a more dominant accelerating factor than the electronic effects manipulated in this way.[3][4]

The dramatic increase in reductive elimination rates for bulky, electron-rich trialkylphosphine ligands, such as those containing this compound, is attributed to their ability to promote the formation of coordinatively unsaturated, three-coordinate intermediates from which reductive elimination is often faster.[2] The steric hindrance imposed by these ligands favors the dissociation of a ligand to generate a more reactive species.

Experimental Protocols

General Procedure for Kinetic Measurement of Diaryl Ether Reductive Elimination:

The following is a representative protocol based on the studies comparing DPPF, CF3-DPPF, and D-t-BPF ligands.[3]

1. Synthesis of (L)Pd(Ar)(OAr') Complexes:

  • The arylpalladium aryloxide complexes are prepared by reacting the corresponding (L)Pd(Ar)(Br) precursor with a sodium aryloxide salt (NaOAr').

  • For example, (D-t-BPF)Pd(C6H4-4-CN)(Br) is reacted with NaOC6H4-4-F in an appropriate solvent like THF or toluene.

  • The resulting complex is isolated and purified, typically by crystallization, and characterized by NMR spectroscopy and elemental analysis to ensure purity before kinetic studies.

2. Kinetic Experiments:

  • A solution of the purified (L)Pd(Ar)(OAr') complex of a known concentration (e.g., 0.01 M) is prepared in a suitable deuterated solvent (e.g., toluene-d8) in an NMR tube.

  • An internal standard (e.g., ferrocene (B1249389) or mesitylene) is added to allow for accurate quantification of reactants and products over time.

  • The NMR tube is sealed and placed in the NMR probe, which is preheated to a constant temperature (e.g., 70 °C).

  • 1H NMR spectra are acquired at regular time intervals. The disappearance of a resonance corresponding to the starting complex and the appearance of a resonance for the diaryl ether product are integrated relative to the internal standard.

  • The natural logarithm of the concentration of the starting complex is plotted against time. The slope of this plot gives the negative of the pseudo-first-order rate constant (-k_obs).

Visualizing the Impact of Ligands on Reductive Elimination

The following diagrams illustrate the general mechanism of reductive elimination and a typical workflow for its kinetic analysis.

Reductive_Elimination_Mechanism cluster_0 Catalytic Cycle Step cluster_1 Ligand Effect Reactant L (L)Pd(II)-R1   |  R2 TS [L-Pd(II)-R1-R2]‡ Reactant->TS Reductive Elimination Ligand_Effect Bulky L (e.g., this compound) - Increases steric pressure - Lowers activation energy (‡) - Accelerates R1-R2 bond formation Product L-Pd(0) + R1-R2 TS->Product

Caption: Mechanism of reductive elimination and the accelerating effect of bulky phosphine ligands.

Kinetic_Analysis_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis A 1. Synthesize & Purify (L)Pd(Ar)(OAr') Complex B 2. Prepare Solution in NMR tube with Internal Standard A->B C 3. Heat to Constant Temperature in NMR Spectrometer B->C D 4. Acquire NMR Spectra at Timed Intervals C->D E 5. Integrate Signals & Calculate Concentrations D->E F 6. Plot ln[Reactant] vs. Time to Determine Rate Constant (k) E->F

Caption: Workflow for determining reductive elimination rates via NMR spectroscopy.

References

Di-tert-butylphosphine: A Comparative Guide to its Substrate Scope in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butylphosphine has emerged as a valuable ligand in palladium-catalyzed cross-coupling reactions, prized for its steric bulk and electron-rich nature. These characteristics are instrumental in promoting the efficiency of key steps within the catalytic cycle, particularly for challenging substrates. This guide provides a comparative analysis of the substrate scope of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data. While direct comprehensive data for this compound can be limited in publicly available literature, the performance of its close structural and electronic analog, tri-tert-butylphosphine (B79228), offers significant insights and is used here for a thorough comparative overview.

Performance Overview

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of phosphine (B1218219) ligand. Bulky and electron-rich ligands like this compound and tri-tert-butylphosphine are known to enhance the rate of oxidative addition, a critical step in the catalytic cycle, especially for less reactive aryl chlorides.[1] Furthermore, their steric hindrance can promote the reductive elimination step, leading to higher product yields and faster reaction times.[1] These ligands have proven to be particularly effective for a broad range of substrates, including those that are sterically demanding or electronically deactivated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of bulky trialkylphosphine ligands like tri-tert-butylphosphine has enabled the efficient coupling of a wide array of aryl halides and boronic acids, including challenging aryl chlorides.

Table 1: Substrate Scope of Tri-tert-butylphosphine in Suzuki-Miyaura Coupling of Aryl Chlorides [2]

Aryl ChlorideBoronic AcidProductYield (%)
4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98
4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl99
2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl97
1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl95
1-Chloro-3,5-dimethylbenzenePhenylboronic acid3,5-Dimethylbiphenyl98

Table 2: Substrate Scope of Tri-tert-butylphosphine in Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides [2]

Aryl BromideBoronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl98
4-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl99
2-BromotoluenePhenylboronic acid2-Methylbiphenyl98
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl97
1-Bromo-3,5-dimethylbenzenePhenylboronic acid3,5-Dimethylbiphenyl99

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The development of catalyst systems incorporating bulky and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. The use of tri-tert-butylphosphine has been instrumental in the successful amination of aryl chlorides.[3]

Table 3: Substrate Scope of Tri-tert-butylphosphine in Buchwald-Hartwig Amination

Aryl HalideAmineProductYield (%)
4-ChlorotolueneMorpholine4-(p-tolyl)morpholine98
4-ChloroanisoleDiphenylamine4-Methoxytriphenylamine65[4]
BromobenzeneAnilineN-Phenylaniline98
4-Bromotoluenen-HexylamineN-(n-Hexyl)-4-methylaniline97
2-BromotolueneDi-n-butylamineN,N-Di-n-butyl-2-methylaniline95

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. While traditionally requiring a copper co-catalyst, the use of bulky phosphine ligands has facilitated the development of efficient copper-free methodologies. A catalyst system comprising Pd(PhCN)₂Cl₂ and P(t-Bu)₃ has been shown to be versatile for the Sonogashira reaction of aryl bromides at room temperature.[5]

Table 4: Substrate Scope of Tri-tert-butylphosphine in Copper-Free Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneProductYield (%)
4-BromoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene95
4-Bromotoluene1-Hexyne1-(Hex-1-yn-1-yl)-4-methylbenzene92
1-Bromo-4-cyanobenzenePhenylacetylene4-(Phenylethynyl)benzonitrile98
1-Bromo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene90
2-BromotoluenePhenylacetylene1-Methyl-2-(phenylethynyl)benzene93

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start flask Oven-dried Schlenk flask start->flask reagents Add Pd precursor, ligand, base, aryl halide, and coupling partner flask->reagents solvent Add anhydrous, degassed solvent reagents->solvent inert Evacuate and backfill with inert gas (3x) solvent->inert heat Heat to desired temperature with stirring inert->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with organic solvent cool->dilute filter Filter through Celite dilute->filter extract Aqueous work-up filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2) PdII->Transmetalation R-B(OR)2 Base PdII_R Ar-Pd(II)-R(L2) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R'R''NH Base PdII_Amide Ar-Pd(II)-NR'R''(L2) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII AlkyneCoord Alkyne Coordination & Deprotonation PdII->AlkyneCoord R-C≡CH Base PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) AlkyneCoord->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product

References

Safety Operating Guide

Safe Disposal of Di-tert-butylphosphine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Di-tert-butylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Proper handling and disposal are critical to ensure laboratory safety. This guide provides detailed procedures for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to mitigate the inherent risks associated with this reactive compound.

Quantitative Data

A summary of the key physical and safety properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₉P
Molecular Weight 146.21 g/mol
Appearance Colorless to pale yellow liquid[1][2]
Density 0.79 g/mL at 25 °C[3]
Hazard Class 4.2 (Pyrophoric Liquid)
Signal Word Danger
Hazard Statements H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage.

Disposal Operational Plan

The disposal of this compound must be conducted in a controlled environment, such as a fume hood or glove box, by personnel trained in handling pyrophoric materials.[4][5] The primary method of disposal is through a carefully controlled quenching process.

Core Principles of Disposal:

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition.[4][6]

  • Dilution: The reactive phosphine (B1218219) must be diluted with an inert, high-boiling point solvent to help manage the heat generated during quenching.[7]

  • Controlled Quenching: A quenching agent is added slowly and in a controlled manner to neutralize the reactivity of the phosphine.[7][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[4]

Experimental Protocol for Quenching this compound

This protocol outlines the step-by-step procedure for the safe quenching of small quantities of this compound.

Materials:

  • This compound waste

  • Anhydrous, inert solvent (e.g., heptane (B126788) or toluene)

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a gas inlet/outlet for inert gas

  • Ice-water bath

  • Dry ice/acetone bath (optional, for better cooling)[4]

  • Appropriate syringes and needles for transfer under inert atmosphere

Procedure:

  • Preparation:

    • Ensure the reaction setup is completely dry and purged with an inert gas.

    • Place the three-neck flask in a secondary container and an ice-water bath.

    • Charge the flask with the inert solvent (e.g., heptane). The volume should be sufficient to significantly dilute the this compound.

  • Dilution of Waste:

    • Under a continuous flow of inert gas, slowly and carefully transfer the this compound waste to the flask containing the solvent using a syringe.

    • Stir the mixture to ensure thorough dilution.

  • Initial Quenching:

    • Slowly add isopropanol to the addition funnel.

    • Add the isopropanol dropwise to the stirred, cooled solution of this compound. A slow reaction and gas evolution may be observed. Control the addition rate to keep the reaction temperature low.[7][8]

  • Secondary Quenching:

    • Once the addition of isopropanol is complete and the initial reaction has subsided, slowly add methanol in a similar dropwise manner. Methanol is more reactive and will quench any remaining reactive phosphine.[7][8]

  • Final Hydrolysis:

    • After the methanol addition is complete and the reaction has ceased, very slowly and cautiously add water dropwise to the mixture to ensure complete neutralization of any remaining reactive species.[7][8]

  • Waste Disposal:

    • The resulting quenched solution should be neutral and no longer pyrophoric.

    • Label the container appropriately and dispose of it as hazardous waste in accordance with local and institutional regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Quenching Procedure cluster_disposal Final Disposal prep_fume_hood Work in Fume Hood prep_ppe Wear Appropriate PPE prep_fume_hood->prep_ppe prep_inert Establish Inert Atmosphere prep_ppe->prep_inert prep_glassware Use Dry Glassware prep_inert->prep_glassware dilute Dilute with Inert Solvent (e.g., Heptane) prep_glassware->dilute cool Cool Mixture in Ice Bath dilute->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh hydrolyze Cautiously Add Water quench_meoh->hydrolyze verify Verify Neutralization hydrolyze->verify label_waste Label as Hazardous Waste verify->label_waste dispose Dispose via EHS label_waste->dispose end End dispose->end start Start start->prep_fume_hood

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-tert-butylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. Di-tert-butylphosphine, a valuable compound in various chemical syntheses, presents significant hazards that necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also corrosive, causing severe skin burns and eye damage, and can lead to respiratory irritation.[1][3] This reagent is air-sensitive and should be handled with extreme care, away from oxidizing agents, heat, sparks, and open flames.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE to mitigate the risks of exposure and injury.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields, and a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is crucial where splashing is a potential hazard.[4]
Skin/Body Chemical-impermeable and fire/flame-resistant clothingClothing should cover the entire body.[4]
Hands Chemical-impermeable glovesGloves must be inspected for integrity before each use. The specific glove material's resistance should be verified with the manufacturer for compatibility with this compound. After use, hands should be thoroughly washed and dried.[4][6]
Respiratory NIOSH-approved respirator with appropriate cartridgesTo be used in a well-ventilated area, preferably within a chemical fume hood.[7] An organic vapor cartridge may be suitable, but a supplied-air respirator (SAR) is required for higher concentrations or emergencies.[8]

Operational Plan: A Step-by-Step Guide for Safe Handling

Experimental Workflow for Handling this compound

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Inert Atmosphere & Fume Hood prep_ppe->prep_setup prep_reagents 3. Assemble Non-Sparking Equipment & Reagents prep_setup->prep_reagents handle_transfer 4. Transfer Reagent Under Inert Gas prep_reagents->handle_transfer handle_reaction 5. Conduct Reaction in Closed System handle_transfer->handle_reaction handle_monitor 6. Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench 7. Safely Quench Reaction handle_monitor->cleanup_quench cleanup_decontaminate 8. Decontaminate Glassware & Equipment cleanup_quench->cleanup_decontaminate cleanup_dispose 9. Segregate & Label Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 10. Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on all required personal protective equipment as detailed in the table above.

  • Prepare Inert Atmosphere & Fume Hood: Ensure the chemical fume hood is functioning correctly. All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Assemble Non-Sparking Equipment & Reagents: Use only non-sparking tools and explosion-proof equipment to prevent ignition sources.[4][9] Ensure all glassware is dry and free of contaminants.

  • Transfer Reagent Under Inert Gas: Use syringe or cannula techniques for transferring the liquid reagent to maintain the inert atmosphere and prevent exposure.

  • Conduct Reaction in a Closed System: The reaction should be carried out in a closed system to contain any vapors and prevent contact with air.

  • Monitor Reaction Progress: Continuously monitor the reaction for any signs of abnormalities, such as unexpected temperature or pressure changes.

  • Safely Quench Reaction: Upon completion, the reaction must be safely quenched using an appropriate procedure for any remaining reactive materials.

  • Decontaminate Glassware & Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Segregate & Label Waste: All waste materials, including contaminated solvents and disposable PPE, must be segregated into appropriate, clearly labeled, and closed containers for hazardous waste.[4]

  • Doff PPE Correctly: Remove personal protective equipment in the correct order to avoid cross-contamination.

Disposal Plan: Ensuring a Safe and Compliant Conclusion

The disposal of this compound and associated waste is a critical final step that must be performed in strict accordance with institutional and regulatory guidelines.

Disposal Workflow

disposal_workflow Disposal Workflow for this compound Waste start Start: Waste Generation segregate 1. Segregate Waste Streams (Liquid, Solid, Sharps) start->segregate contain 2. Use Designated, Closed & Labeled Containers segregate->contain store 3. Store in a Cool, Dry, Well-Ventilated Area contain->store document 4. Complete Hazardous Waste Manifest store->document schedule 5. Schedule Pickup by EH&S or Licensed Contractor document->schedule end End: Compliant Disposal schedule->end

Caption: A step-by-step process for the compliant disposal of hazardous waste.

Detailed Disposal Protocol:
  • Segregate Waste Streams: Separate liquid waste (e.g., quenched reaction mixtures, contaminated solvents) from solid waste (e.g., contaminated paper towels, gloves).

  • Use Designated, Closed & Labeled Containers: Place waste in appropriate, sealed, and clearly labeled hazardous waste containers.[4] The label should include the chemical name and associated hazards.

  • Store in a Cool, Dry, Well-Ventilated Area: Store the waste containers in a designated, secure area away from incompatible materials.[4]

  • Complete Hazardous Waste Manifest: Fill out all necessary hazardous waste disposal paperwork as required by your institution's Environmental Health & Safety (EH&S) department.

  • Schedule Pickup by EH&S or Licensed Contractor: Arrange for the collection of the hazardous waste by authorized personnel for final disposal at an approved facility.[1] Never dispose of this compound down the drain.[4]

By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butylphosphine
Reactant of Route 2
Di-tert-butylphosphine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.